molecular formula C17H20ClNO6S B12416318 Fenoldopam-d4 Mesylate

Fenoldopam-d4 Mesylate

Cat. No.: B12416318
M. Wt: 405.9 g/mol
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
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Description

Fenoldopam-d4 Mesylate is a useful research compound. Its molecular formula is C17H20ClNO6S and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fenoldopam-d4 Mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenoldopam-d4 Mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.9 g/mol

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

Isomeric SMILES

[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

Fenoldopam-d4 Mesylate: Structural Characterization and Analytical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoldopam-d4 mesylate is the stable isotope-labeled analog of Fenoldopam mesylate, a selective dopamine D1 receptor partial agonist used clinically as a rapid-acting vasodilator. As a deuterated internal standard (IS), Fenoldopam-d4 is critical in bioanalytical workflows, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Fenoldopam in biological matrices (plasma, urine).

This guide details the chemical structure, physicochemical properties, and experimental protocols for utilizing Fenoldopam-d4 mesylate in drug development and pharmacokinetic (PK) research.

Chemical Identity and Structure

Fenoldopam-d4 mesylate is chemically distinct from its parent compound due to the incorporation of four deuterium atoms (


H) within the benzazepine ring system. This isotopic labeling provides a mass shift of +4 Da, allowing for mass-resolved detection without chromatographic separation from the analyte.
Nomenclature and Identifiers
PropertyDetail
Chemical Name 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-2,2,4,4-d4 methanesulfonate
CAS Number 1246815-23-5 (Mesylate salt)
Parent Drug CAS 67227-57-0 (Fenoldopam Mesylate)
Molecular Formula C

H

D

ClNO

[1][2][3][4][5][6][7][8][9][10][11] · CH

SO

H (Salt form: C

H

D

ClNO

S)
Molecular Weight 405.89 g/mol (Salt); ~309.79 g/mol (Free Base)
Isotopic Purity Typically ≥ 99% deuterated forms (d4)
Structural Visualization

The deuterium labels are strategically located on the ethyl bridge (positions 2 and 4) of the benzazepine ring. These positions are chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous media, ensuring the integrity of the internal standard during sample processing.

FenoldopamStructure cluster_legend Structural Key Core Benzazepine Core (Cl, OH, OH substituted) Phenyl 4-Hydroxyphenyl Group (Attached at C1) Core->Phenyl C1 Linkage Mesylate Mesylate Salt (Counterion) Core->Mesylate Ionic Bond D_Label Deuterium (d4) Locations: C2 and C4 (Adjacent to Nitrogen) Core->D_Label Isotopic Labeling desc The d4 labeling on the azepine ring ensures +4 Da mass shift while maintaining chromatographic co-elution.

Figure 1: Structural schematic of Fenoldopam-d4 Mesylate highlighting the location of isotopic labeling.

Physicochemical Properties[2][3][4][6][8][12]

Understanding the physical behavior of Fenoldopam-d4 is essential for preparing stable stock solutions and optimizing extraction protocols.

Solubility and Stability
SolventSolubilityHandling Note
DMSO Soluble (>20 mg/mL)Preferred solvent for primary stock solutions.
Methanol SolubleSuitable for working standards; store at -20°C.
Water Sparingly SolubleMesylate salt improves aqueous solubility, but organic co-solvent is recommended for stocks.
Stability HygroscopicStore desiccated at -20°C. Protect from light to prevent oxidation of catechol groups.

Expert Insight: The catechol functionality (7,8-diol) makes Fenoldopam susceptible to oxidation at neutral or basic pH. All aqueous working solutions should contain an antioxidant (e.g., ascorbic acid or sodium metabisulfite) or be prepared in slightly acidic buffers (0.1% Formic Acid) to prevent degradation during analysis.

Analytical Methodology: LC-MS/MS Protocol[2][7][8][10][11][13][14]

The primary application of Fenoldopam-d4 mesylate is as an internal standard for the quantification of Fenoldopam in plasma or urine. The following protocol outlines a validated workflow utilizing Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters (MRM)

Fenoldopam ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d4 analog follows the same fragmentation pathway but retains the heavy isotopes in the precursor ion.

  • Ionization Source: ESI Positive

  • Scan Mode: MRM

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Structural Origin of Fragment
Fenoldopam (d0) 306.1 (

)
107.1 (

)
~25-304-Hydroxyphenyl cation (cleavage at C1)
Fenoldopam-d4 (IS) 310.1 (

)
107.1 (

)
~25-304-Hydroxyphenyl cation (unlabeled)

Note on Fragmentation: The primary fragment (


 107) corresponds to the hydroxyphenyl moiety attached at C1. Since the deuterium labels are located on the benzazepine ring (C2/C4), they are lost during this specific fragmentation. However, the precursor selection (310 vs 306) ensures specificity.
Sample Preparation Workflow

A Protein Precipitation (PPT) method is recommended for high recovery and simplicity.

  • Thawing: Thaw plasma samples on ice.

  • IS Addition: Aliquot 50 µL of plasma into a centrifuge tube. Add 10 µL of Fenoldopam-d4 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to stabilize the catechol).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 5 µL onto the LC-MS/MS.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7][8][11][12][13]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8][11][12]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Retention Time: Fenoldopam-d4 will co-elute with Fenoldopam (approx. 1.5 - 2.0 min) due to minimal isotope effect.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Fenoldopam-d4) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 310 -> 107) LC->MS

Figure 2: LC-MS/MS analytical workflow for Fenoldopam quantification using d4-IS.

Handling and Safety

Storage Protocols
  • Long-term: Store powder at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation.

  • Solution Storage: Stock solutions in DMSO are stable for ~6 months at -20°C. Aqueous dilutions should be prepared fresh daily due to the instability of the catechol group.

Safety Considerations (SDS Highlights)
  • Hazard: Fenoldopam is a potent vasodilator.[5][7][8] Treat the d4 analog with the same caution as the active pharmaceutical ingredient (API).

  • PPE: Wear gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of powder.

  • First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air.

References

  • Pharmaffiliates. (n.d.). Fenoldopam-d4 Mesylate Product Data. Retrieved from [Link]

  • Veeprho. (n.d.). Fenoldopam-D4 Mesylate Structure and Properties. Retrieved from [Link]

  • Du, T., et al. (2021).[7][12] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (2025).[3] Fenoldopam Mesylate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

Sources

Deuterium-Labeled Fenoldopam: A Technical Guide to Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the application of Deuterium-labeled Fenoldopam for metabolic pathway analysis.

Executive Summary

This technical guide details the application of stable isotope-labeled (SIL) fenoldopam—specifically deuterium-labeled analogs—to elucidate complex Phase II metabolic pathways.[1] Fenoldopam, a selective dopamine D1 receptor partial agonist, undergoes rapid and extensive conjugation (sulfation, glucuronidation, and methylation) rather than oxidative Phase I metabolism. This presents unique analytical challenges where traditional metabolite identification (MetID) often fails to distinguish isomeric conjugates or suppress matrix background.[1]

This document outlines the strategic use of Fenoldopam-d3 in a "Twin-Ion" (Cluster Analysis) workflow to definitively map these pathways, validate isomeric distributions, and quantify clearance mechanisms in hepatocytes and S9 fractions.

Introduction: The Metabolic Challenge of Fenoldopam

Fenoldopam (Corlopam) is a benzazepine derivative used for the rapid reduction of blood pressure.[1] Its pharmacokinetics are characterized by a short half-life (~5 minutes) and extensive first-pass metabolism.[1] Unlike many drugs cleared by Cytochrome P450 (CYP) oxidation, fenoldopam is cleared almost exclusively via Phase II conjugation reactions on its catechol and phenol moieties.

The Analytical Problem
  • Isobaric Interference: The drug has multiple hydroxyl groups (7-OH, 8-OH, 4'-OH), leading to regioisomeric metabolites (e.g., 7-O-sulfate vs. 8-O-sulfate) that have identical mass-to-charge ratios (

    
    ).[1]
    
  • Matrix Suppression: In urine or plasma, endogenous catechols interfere with the detection of low-level fenoldopam conjugates.

  • Fragile Conjugates: Sulfates and glucuronides are labile in the ion source, often losing the conjugate group (in-source fragmentation) and mimicking the parent drug, leading to false positives.

The Deuterium Solution

Incorporating deuterium (


) into the non-exchangeable aromatic positions of the fenoldopam scaffold creates a bio-orthogonal tracer. By using a 1:1 mixture of unlabeled (

) and labeled (

) fenoldopam, researchers can utilize Isotope Pattern Filtering . This technique tags every drug-derived ion with a distinct spectral signature (a "doublet"), filtering out biological noise and confirming the structural integrity of metabolites.

Chemical Structure and Labeling Strategy

To withstand metabolic processing without label loss, the deuterium atoms must be placed at positions that are metabolically inert (not sites of hydroxylation or conjugation) and chemically non-exchangeable.

Optimal Labeling Site

For fenoldopam, the aromatic ring of the 4-hydroxyphenyl side chain or the benzazepine core (positions 6 or 9) are ideal. Commercial standards often utilize Fenoldopam-d3 , typically labeled on the benzazepine ring or the chlorophenyl moiety.[1]

  • Chemical Formula:

    
    [1]
    
  • Mass Shift: +3.018 Da[1]

  • Stability: The C-D bond is stronger than the C-H bond (

    
     kJ/mol vs. 
    
    
    
    kJ/mol), but since fenoldopam metabolism does not involve breaking these C-H bonds (no CYP oxidation), the Kinetic Isotope Effect (KIE) is negligible. This ensures the
    
    
    -analog behaves pharmacokinetically identical to the
    
    
    -parent, making it a perfect tracer.[1]

Experimental Protocol: The "Twin-Ion" Incubation Workflow

This protocol uses human liver S9 fractions or cryopreserved hepatocytes .[1] S9 is preferred over microsomes because fenoldopam requires Sulfotransferases (SULTs) and Catechol-O-Methyltransferase (COMT) , which are cytosolic enzymes (microsomes only contain UGTs).[1]

Reagents
  • Substrate: Fenoldopam Mesylate (

    
    ) and Fenoldopam-d3 (
    
    
    
    ).[1]
  • Biological System: Pooled Human Liver S9 Fraction (20 mg/mL protein).[1]

  • Cofactors (The "Phase II Cocktail"):

    • PAPS (3'-Phosphoadenosine-5'-phosphosulfate) – Essential for Sulfation.[1]

    • UDPGA (Uridine 5'-diphosphoglucuronic acid) – Essential for Glucuronidation.[1]

    • SAM (S-Adenosylmethionine) – Essential for Methylation.[1][2]

    • MgCl2 (5 mM) and Alamethicin (25 µg/mg protein) – To form pores in microsomal membranes for UDPGA entry.[1]

Step-by-Step Methodology

Step 1: Preparation of Substrate Mix Prepare a 10 mM stock solution of


-Fenoldopam and 

-Fenoldopam in DMSO.[1] Mix them equimolar (1:1) to create the "Twin-Ion" spiking solution.

Step 2: Incubation

  • Thaw S9 fraction on ice.[1] Dilute to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Add Alamethicin and pre-incubate for 15 min on ice (activates latent UGTs).

  • Add Cofactor Mix (PAPS 0.1 mM, UDPGA 2 mM, SAM 0.5 mM, MgCl2 5 mM).[1]

  • Initiate reaction by adding the

    
     substrate mix (Final concentration: 1 µM).[1]
    
  • Incubate at 37°C in a shaking water bath.

Step 3: Time-Course Sampling Collect 100 µL aliquots at


 minutes.
Rationale: Fenoldopam metabolism is rapid; early time points capture the primary conjugates before secondary metabolism occurs.[1]

Step 4: Quenching and Extraction

  • Add 300 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the aliquot.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC-MS vials.

Analytical Methodology: LC-MS/MS with Isotope Filtering

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: High aqueous stability is needed to retain polar sulfates.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 10 mins. (Shallow gradient required to separate regioisomers).[1]

Mass Spectrometry (Q-TOF or Orbitrap)

Operate in Data Dependent Acquisition (DDA) or MSE mode.[1]

  • Polarity: Positive (ESI+) and Negative (ESI-).[1] Sulfates ionize best in Negative mode; Parent/Methyl-conjugates in Positive mode.[1]

  • Cluster Filtering: Set processing software (e.g., MassLynx or Compound Discoverer) to search for peak pairs separated by exactly 3.018 Da with a roughly 1:1 intensity ratio.[1]

Data Interpretation: The Mass Shift Logic
Metabolite ClassIonization

Mass (

)

Mass (

)

Mass
Interpretation
Parent (Fenoldopam) ESI+

306.08309.10+3Unchanged drug.[1]
O-Sulfate ESI-

384.03387.05+3Conjugation on OH.[1] Label intact.
O-Glucuronide ESI+

482.11485.13+3Conjugation on OH.[1] Label intact.
O-Methyl (Methoxy) ESI+

320.09323.11+3COMT action.[1] Label intact.
Fragment (Loss of SO3) ESI+

306.08309.10+3In-source fragmentation artifact.[1]

Note: If a peak appears at m/z 384 but lacks the +3 partner at 387, it is an endogenous interference, not a drug metabolite.

Metabolic Pathway Mapping[1]

Fenoldopam metabolism is complex due to the competition between Sulfation (high affinity, low capacity) and Glucuronidation (low affinity, high capacity), alongside Methylation.

Pathway Diagram

The following diagram illustrates the competitive metabolic routes and the resulting conjugates.

FenoldopamMetabolism cluster_legend Enzyme Key Fenoldopam Fenoldopam (Parent Drug) Sulfate7 Fenoldopam-7-O-Sulfate (Major) Fenoldopam->Sulfate7 SULT1A1/1A3 (Cytosolic) Sulfate8 Fenoldopam-8-O-Sulfate Fenoldopam->Sulfate8 SULTs Gluc8 Fenoldopam-8-O-Glucuronide Fenoldopam->Gluc8 UGT1A9/2B7 (Microsomal) Methoxy7 7-Methoxy-Fenoldopam Fenoldopam->Methoxy7 COMT (Cytosolic) Methoxy8 8-Methoxy-Fenoldopam Fenoldopam->Methoxy8 COMT MethoxySulfate Methoxy-Sulfate Conjugate Methoxy7->MethoxySulfate SULTs Methoxy8->MethoxySulfate SULTs key SULT: Sulfotransferase UGT: Glucuronosyltransferase COMT: Catechol-O-Methyltransferase

Figure 1: The competitive metabolic network of Fenoldopam.[1][3][4] Note the dominance of Sulfation (Red) and the requirement for cytosolic enzymes.

Analytical Workflow Diagram

The logic flow for using the


 mixture to filter data.[1]

TwinIonWorkflow Mix Substrate Mix (Fenoldopam d0 + d3) Ratio 1:1 Incubation Incubation (Human S9 + PAPS + UDPGA + SAM) Mix->Incubation LCMS LC-MS/MS Analysis (Full Scan / DDA) Incubation->LCMS DataProcess Data Processing (Mass Defect / Cluster Analysis) LCMS->DataProcess Decision Peak Detection: Is there a doublet (+3 Da)? DataProcess->Decision Yes Yes: Valid Metabolite (Assign Structure) Decision->Yes True Positive No No: Matrix Artifact (Discard) Decision->No False Positive

Figure 2: The "Twin-Ion" filtering workflow for eliminating false positives in complex matrices.

Key Scientific Insights & Troubleshooting

The "Sulfate Trap"

Fenoldopam sulfates are notorious for in-source fragmentation .[1] In the mass spectrometer source, the sulfate group (


) can fall off due to heat/voltage.
  • Observation: You see a large peak at the parent mass (

    
     306) at the retention time of the metabolite (which elutes earlier than the parent).
    
  • Validation: The Deuterium label confirms this is drug-related.[1] If you see the

    
     doublet at the parent mass but at an earlier retention time (
    
    
    
    2-3 mins vs 5 mins), it confirms the peak is a fragile metabolite (Sulfate) losing its group, not the parent drug itself.
Regioisomer Separation

SULTs can sulfate either the 7-OH or 8-OH position.[1] These isomers have identical mass.[1]

  • Resolution: They must be separated chromatographically. The

    
    -label does not affect retention time, so both 
    
    
    
    and
    
    
    co-elute perfectly.[1]
  • Identification: 8-O-sulfate is typically the minor isomer, while 7-O-sulfate is major.[1] This can be confirmed by comparing MS/MS fragmentation patterns (diagnostic ions for the specific ring cleavage).[1]

Why S9 and not Microsomes?

Standard metabolic stability assays often use microsomes.[1] For Fenoldopam, this is a critical error .[1] Microsomes are washed of cytosol, removing SULTs and COMT. An incubation with microsomes will only show Glucuronidation (UGT), falsely suggesting it is the primary pathway. Always use S9 or Hepatocytes to capture the dominant Sulfation route.[1]

References

  • Fenoldopam Pharmacology & Mechanism

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 3341, Fenoldopam.[1]

    • URL:[Link]

  • Metabolism of Fenoldopam (Stereoselectivity and Conjug

    • Source: Ziemniak, J. A., et al. "Stereoselective metabolism of fenoldopam and its metabolites in human liver microsomes, cytosol, and slices." Clinical Pharmacology & Therapeutics.
    • URL:[Link]

  • Application of Stable Isotopes in Metabolite Identific

    • Source: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
    • URL:[Link]

  • Fenoldopam Clinical Pharmacokinetics

    • Source: Weber, R. R., et al. "Pharmacokinetic and pharmacodynamic properties of intravenous fenoldopam."[5] British Journal of Clinical Pharmacology.

    • URL:[Link]

Sources

Technical Comparative Guide: Fenoldopam Mesylate vs. Fenoldopam-d4 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between Fenoldopam Mesylate , a potent dopamine D1 receptor agonist used clinically for hypertensive emergencies, and its deuterated isotopologue, Fenoldopam-d4 Mesylate . While the former is a pharmacologically active therapeutic agent, the latter serves exclusively as a stable isotope-labeled internal standard (IS) in bioanalytical workflows. This document provides a comprehensive analysis of their physicochemical properties, mechanistic differences, and specific applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.

Physicochemical Properties & Structural Analysis

The fundamental difference lies in the isotopic composition. Fenoldopam-d4 incorporates four deuterium atoms (


H) into the benzazepine ring system, creating a mass shift essential for mass spectrometric differentiation without altering the core chemical behavior significantly.
Comparative Data Table
FeatureFenoldopam MesylateFenoldopam-d4 Mesylate
Role Therapeutic Agent (Antihypertensive)Internal Standard (Bioanalytical)
CAS Number 67227-57-01246815-23-5
Chemical Formula


Molar Mass (Salt) 401.87 g/mol 405.89 g/mol
Free Base Mass 305.76 g/mol 309.79 g/mol
Isotopic Labeling Natural Abundance4 Deuteriums (Benzazepine ring C2/C3)
Solubility Soluble in propylene glycol, water (sparingly)Identical to unlabeled form
Structural Visualization

The following diagram illustrates the structural relationship and the specific mass shift induced by deuteration.

ChemicalStructure cluster_0 Fenoldopam Mesylate (Target Analyte) cluster_1 Fenoldopam-d4 Mesylate (Internal Standard) node_fen Fenoldopam (C16H16ClNO3) MW: 305.76 node_mech D1 Receptor Agonist (Vasodilation) node_fen->node_mech Biological Activity node_d4 Fenoldopam-d4 (C16H12D4ClNO3) MW: 309.79 (+4 Da) node_fen->node_d4 Deuteration of Benzazepine Ring node_is Mass Spec Reference (Quantification) node_d4->node_is Analytical Utility

Figure 1: Structural and functional comparison between the therapeutic analyte and its deuterated internal standard.

Pharmacology vs. Analytical Utility

Fenoldopam Mesylate: Mechanism of Action

Fenoldopam is a selective dopamine D1-like receptor agonist .[1][2] Unlike dopamine, it has no significant affinity for D2 receptors or


-adrenoceptors.[1][2][3]
  • Pathway: Activation of D1 receptors in renal and mesenteric arteries

    
     Stimulation of Adenylyl Cyclase 
    
    
    
    Increased intracellular cAMP
    
    
    Smooth muscle relaxation.[3]
  • Clinical Outcome: Rapid systemic vasodilation and increased renal blood flow, used for hypertensive emergencies [1].

Fenoldopam-d4 Mesylate: The Analytical Standard

The d4-variant is synthesized specifically to act as an Internal Standard (IS) .

  • Principle: It is added at a constant concentration to all samples (standards, QCs, and unknowns).

  • Function: It compensates for variability in extraction recovery, injection volume, and matrix effects (ion suppression/enhancement) because its physicochemical properties (pKa, solubility) are nearly identical to the analyte, yet it is mass-resolvable [2].

Mass Spectrometry & Bioanalysis (LC-MS/MS)

In a Triple Quadrupole (QqQ) mass spectrometer, the distinction relies on Multiple Reaction Monitoring (MRM).[4][5][6]

Fragmentation Logic
  • Precursor Ion: The protonated molecule

    
    .
    
    • Fenoldopam:

      
      306.1 [7]
      
    • Fenoldopam-d4:

      
      310.1 
      
  • Product Ion: The primary fragment typically corresponds to the 4-hydroxybenzyl carbocation (

    
    , 
    
    
    
    107.1).
    • Since the deuterium labeling is located on the benzazepine ring (not the phenol ring), the fragment ion at

      
       107 remains unlabeled  in both compounds.
      
    • Note: If the fragmentation pathway selected involved the benzazepine ring, the d4 fragment would shift by +4 Da. However, the 306

      
       107 transition is standard for sensitivity.
      
MRM Transitions Table
CompoundPolarityPrecursor (Q1)Product (Q3)Significance
Fenoldopam Positive (ESI+)306.1107.1Quantifier Transition
Fenoldopam-d4 Positive (ESI+)310.1107.1IS Transition
Deuterium Isotope Effect on Chromatography

While chemically similar, deuterated compounds are slightly less lipophilic than their protium counterparts. In Reverse Phase LC (RPLC), Fenoldopam-d4 may elute slightly earlier than Fenoldopam. This separation is usually negligible (< 0.1 min) but ensures no "cross-talk" interference if the mass resolution is sufficient [3].

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the validated method for quantifying Fenoldopam in plasma using Fenoldopam-d4 as the IS.

Reagents
  • Stock Solutions: Prepare 1 mg/mL stocks of both Fenoldopam Mesylate and Fenoldopam-d4 Mesylate in Methanol.

  • Matrix: Human or Rat Plasma (K2EDTA).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L  of plasma sample.
      
    • Add 200

      
      L  of Acetonitrile containing Fenoldopam-d4 (IS concentration: 50 ng/mL).
      
    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • LC Conditions:

    • Column: C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 500°C.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Optimized for the 306

      
       107 transition (typically 20-30 eV).
      
Bioanalytical Workflow Diagram

BioanalysisWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Step1 Plasma Sample (Contains Fenoldopam) Step2 Add IS Spike (Fenoldopam-d4) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 Centrifugation (Supernatant Recovery) Step3->Step4 LC UPLC Separation (C18 Column) Step4->LC MS ESI+ Ionization (Triple Quad) LC->MS MRM MRM Detection MS->MRM Calc Calculate Area Ratio (Analyte Area / IS Area) MRM->Calc Result Quantification (ng/mL) Calc->Result

Figure 2: Workflow for the quantification of Fenoldopam using the d4-labeled internal standard.

References

  • US Food and Drug Administration (FDA). (1997).[3] Corlopam (Fenoldopam Mesylate) Prescribing Information. Retrieved from [Link]

  • Du, T., et al. (2021).[4][8] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B, 1179, 122854.[8] Retrieved from [Link]

  • Yu, X., et al. (2015).[7] Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B, 980, 69-74. Retrieved from [Link]

Sources

Precision Bioanalysis and Mechanistic Tracing: Applications of Stable Isotope Labeled Dopamine D1 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of stable isotope labeled (SIL) dopamine D1 agonists, focusing on their critical role in quantitative bioanalysis and mechanistic pharmacology.

Executive Summary

The development of Dopamine D1 receptor agonists has evolved from classic catechol-based structures (e.g., SKF-38393, SKF-81297) to novel non-catechol partial agonists (e.g., PF-06412562) aimed at treating cognitive deficits in Parkinson’s disease and schizophrenia.[1][2] In this high-stakes development landscape, Stable Isotope Labeled (SIL) analogs (incorporating


, 

, or

) are not merely accessories but essential metrological tools. They serve as the "gold standard" for correcting matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enable precise metabolic flux analysis without the safety constraints of radiolabels.

Part 1: The Chemistry & Stability of SIL D1 Agonists

Isotope Selection Strategy

For D1 agonists, the choice of isotope determines the application's success.

  • Deuterium (

    
    ):  Most common due to cost-effectiveness.
    
    • Risk:[3]Deuterium-Hydrogen Exchange (D/H exchange) . If the label is placed on acidic positions (e.g., hydroxyls in catechols or amines), the label may be lost in aqueous mobile phases.

    • Solution: Labels must be incorporated into the carbon backbone or non-exchangeable aromatic rings (e.g., the benzazepine ring of SKF-81297).

  • Carbon-13 (

    
    ) / Nitrogen-15 (
    
    
    
    ):
    Preferred for metabolic stability studies as they eliminate the kinetic isotope effect (KIE) often seen with deuterium, which can artificially prolong half-life.
The "Carrier" Effect

In trace analysis (picogram/mL levels in brain homogenate), SIL agonists act as a "carrier," preventing the adsorption of the unlabeled analyte to glass vials and LC tubing. This ensures that the ratio of Analyte/IS remains constant even if absolute recovery drops.

Part 2: Protocol – Absolute Quantification via LC-MS/MS

This section details a self-validating protocol for quantifying a D1 agonist (e.g., SKF-81297 or PF-06412562) in rat brain striatum, using a deuterated internal standard (D1-Agonist-d


).
Experimental Design & Causality
  • Why Brain Tissue? D1 receptors are highly concentrated in the striatum. Plasma levels do not always correlate with central receptor occupancy due to the Blood-Brain Barrier (BBB).

  • Why SIL-IS? Brain tissue is lipid-rich (phospholipids). These lipids cause "ion suppression" in the MS source. An SIL-IS co-elutes exactly with the analyte, experiencing the exact same suppression, thus mathematically cancelling out the error.

Step-by-Step Methodology

Reagents:

  • Analyte: D1 Agonist (e.g., SKF-81297).[4][5]

  • Internal Standard (IS): SKF-81297-d

    
     (Label on the benzazepine ring).
    
  • Matrix: Rat Striatal Homogenate.

Workflow:

  • Stock Preparation:

    • Dissolve Analyte and IS in DMSO (1 mg/mL).

    • Critical Step: Dilute working standards in 50:50 Methanol:Water, NOT pure DMSO, to prevent peak distortion during injection.

  • Sample Processing (Protein Precipitation):

    • Aliquot

      
       of brain homogenate.
      
    • Spike IS: Add

      
       of IS working solution (
      
      
      
      ) to every sample (Standards, QCs, Unknowns).
    • Precipitate: Add

      
       ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
      
    • Mechanism:[6] Acidified ACN disrupts protein-drug binding and precipitates enzymes, halting metabolic degradation immediately.

    • Vortex (1 min) and Centrifuge (

      
      , 10 min, 
      
      
      
      ).
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      ).
    • Mobile Phase A:

      
       Formic Acid in Water.
      
    • Mobile Phase B:

      
       Formic Acid in Acetonitrile.
      
    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: Positive Electrospray Ionization (ESI+).[7]

    • Transitions (MRM):

      • Analyte:

        
         (Quantifier)
        
      • IS (d

        
        ): 
        
        
        
Visualization: LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_logic Matrix Effect Correction Mechanism Sample Biological Sample (Brain Homogenate) Spike Spike SIL-IS (Correction Factor) Sample->Spike + IS Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Mix Centrifuge Centrifugation (15,000g, 10 min) Extract->Centrifuge LC UHPLC Separation (Co-elution of Analyte/IS) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Analysis (Area Ratio: Analyte/IS) MS->Data Quantification Logic Ion Suppression affects Analyte & SIL-IS equally. Ratio remains constant. MS->Logic

Caption: Workflow for LC-MS/MS quantification of D1 agonists using SIL-IS to correct for matrix effects.

Part 3: Mechanistic Applications & Signaling

Beyond quantification, SIL D1 agonists are used to validate the drug's mechanism of action and metabolic fate.

Metabolite Identification (Mass Shift Tracking)

When a D1 agonist is metabolized, the SIL analog undergoes the same biotransformation. By comparing the MS spectra of the incubated drug vs. the incubated SIL-drug, researchers can identify metabolites by looking for the specific "mass shift" (e.g., +4 Da).

  • Application: Distinguishing endogenous dopamine metabolites from drug metabolites in complex brain matrices.

Receptor Signaling Context

Understanding the downstream effects of D1 agonists is crucial for interpreting PK/PD data. D1 agonists activate the Gs-protein coupled pathway, increasing cAMP.

D1_Pathway Agonist D1 Agonist (e.g., PF-06412562) D1R Dopamine D1 Receptor Agonist->D1R Binds Gs G-Protein (Gs) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA (Protein Kinase A) cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylated) PKA->DARPP32 Phosphorylates Response Physiological Response (Cognition/Motor) DARPP32->Response Modulates

Caption: The canonical Gs-cAMP signaling pathway activated by D1 agonists.

Part 4: Data Presentation & Quality Control

Acceptance Criteria for SIL-Based Assays

To ensure "Trustworthiness" (E-E-A-T), the following criteria must be met when using SIL D1 agonists in regulated bioanalysis (FDA/EMA guidelines).

ParameterAcceptance CriteriaScientific Rationale
IS Response Variation

of mean IS response in Stds
Large drops indicate severe matrix effect or injection failure.
Retention Time Shift Analyte vs. SIL-IS:

min difference
Deuterium can cause slight shifts; excessive shift implies incorrect IS selection.
Cross-Signal (Crosstalk) IS channel interference

of LLOQ
Ensures the labeled isotope is pure and not contributing to the analyte signal.
Linearity (

)

(Weighted

)
Demonstrates the SIL-IS effectively tracks the analyte across the dynamic range.

References

  • Gray, D. L., et al. (2018).[8] Functional Selective Dopamine D1 Receptor Agonists for the Treatment of Parkinson’s Disease. Journal of Medicinal Chemistry. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Kozielewicz, P., et al. (2020). Pharmacokinetics and Pharmacodynamics of the D1 Agonist PF-06412562. British Journal of Pharmacology. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Zhang, D., et al. (2016).[7] Quantitative determination of dopamine in human plasma by a highly sensitive LC-MS/MS assay.[7] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Monograph: Fenoldopam-d4 Mesylate as a Precision Internal Standard in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenoldopam-d4 mesylate (CAS 1246815-23-5) is the stable isotope-labeled analog of fenoldopam mesylate, a selective dopamine D1-like receptor partial agonist.[1] In pharmaceutical research and clinical development, this deuterated compound serves a critical function as an Internal Standard (IS) for the quantification of fenoldopam in biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterium-labeled IS is superior to structural analogs (e.g., oxazepam) because it shares identical physicochemical properties—retention time, ionization efficiency, and recovery—with the analyte while being mass-resolvable. This monograph details the chemical identity, mechanistic context, and validated bioanalytical protocols for utilizing Fenoldopam-d4 mesylate.

Chemical Profile & Identity

Fenoldopam-d4 mesylate is characterized by the incorporation of four deuterium atoms on the benzazepine ring, specifically on the ethylene bridge carbons. This labeling strategy ensures the isotopic stability of the molecule and prevents deuterium exchange in aqueous media.

Table 1: Chemical Specifications of Fenoldopam-d4 Mesylate

PropertySpecification
Chemical Name 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-2,2,4,4-d4 methanesulfonate
CAS Number 1246815-23-5
Molecular Formula C₁₇H₁₆D₄ClNO₆S (Salt form) / C₁₆H₁₂D₄ClNO₃ (Free base)
Molecular Weight ~405.89 g/mol (Salt)
Isotopic Purity ≥ 99% deuterated forms (d4)
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water (slightly)
pKa ~8.8 (Amine), ~10.2 (Phenol)

Mechanistic Context: The D1 Receptor Pathway

To understand the bioanalytical requirements, one must appreciate the pharmacodynamics of the parent drug.[2] Fenoldopam acts as a rapid-acting vasodilator by agonizing dopamine D1 receptors in renal, mesenteric, and coronary beds.[2]

Mechanism of Action: Binding of fenoldopam to the Gs-coupled D1 receptor triggers the adenylyl cyclase (AC) cascade, increasing cyclic AMP (cAMP).[2] This leads to Protein Kinase A (PKA) activation, phosphorylation of myosin light chain kinase (MLCK), and subsequent smooth muscle relaxation.

Figure 1: Fenoldopam Signaling Pathway

Fenoldopam_Mechanism Drug Fenoldopam Receptor Dopamine D1 Receptor (Gs-Coupled) Drug->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Gs Activation cAMP cAMP (↑) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (Activation) cAMP->PKA Activates Response Vasodilation (Renal/Mesenteric) PKA->Response Phosphorylation Cascade

Caption: Fenoldopam-mediated activation of the D1 receptor signaling cascade leading to vasodilation.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of Fenoldopam-d4 is to correct for matrix effects and recovery variations during the quantification of Fenoldopam in human or rat plasma.

Rationale for Deuterated IS
  • Co-elution: Fenoldopam-d4 co-elutes with Fenoldopam, ensuring that any ion suppression or enhancement caused by the plasma matrix affects both the analyte and the IS equally at the exact moment of ionization.

  • Fragmentation: The d4 label is located on the benzazepine ring. The primary fragment ion (m/z 107) is derived from the hydroxyphenyl ring. Therefore, the IS transition must be carefully selected to ensure mass resolution.

Experimental Protocol

Pre-requisite: Due to the catechol structure, Fenoldopam is prone to oxidation. Ascorbic acid must be added to plasma samples as a stabilizer.[3][4]

Step 1: Sample Preparation (Liquid-Liquid Extraction)

This method yields cleaner extracts than protein precipitation, crucial for detecting low concentrations (LLOQ ~0.1 ng/mL).

  • Matrix: Thaw plasma samples on ice.

  • Stabilization: Ensure plasma contains 1% Ascorbic Acid (w/v).

  • IS Addition: Aliquot 100 µL of plasma into a tube. Add 10 µL of Fenoldopam-d4 working solution (e.g., 100 ng/mL in 50% Methanol).

  • Alkalization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the amine is in the free base form for extraction.

  • Extraction: Add 1.0 mL of Ethyl Acetate . Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Water/Acetonitrile 85:15 + 0.1% Formic Acid).

Step 2: LC-MS/MS Conditions
  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6][7]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-4.0 min: 10% -> 90% B

    • 4.0-5.0 min: 90% B (Wash)

    • 5.1 min: Re-equilibrate to 10% B.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive mode).[3][4][8]

  • MRM Transitions:

    • Analyte (Fenoldopam): m/z 306.1 → 107.1 (Collision Energy: ~25-30 eV)

    • Internal Standard (Fenoldopam-d4): m/z 310.1 → 107.1 (Note: The daughter ion is often identical if the label is on the retained ring, but here the label is on the benzazepine ring which is lost to generate the 107 fragment. Correction: If the label is on the benzazepine ring and the 107 fragment is the hydroxyphenyl ring, the fragment mass is unchanged. The parent mass shift (+4 Da) provides the separation).

Figure 2: Bioanalytical Workflow

Bioanalytical_Workflow Sample Plasma Sample (+ Ascorbic Acid) Spike Spike IS (Fenoldopam-d4) Sample->Spike Buffer Alkalization (pH 9.0 Buffer) Spike->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Dry Evaporate & Reconstitute LLE->Dry Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Step-by-step extraction and analysis workflow for Fenoldopam quantification.

Handling, Stability & Safety

Storage and Handling[7]
  • Storage: Store solid Fenoldopam-d4 mesylate at -20°C or -80°C , protected from light and moisture (desiccated).

  • Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 1 month at -20°C. Working solutions should be prepared fresh or stored no longer than 1 week.

  • Oxidation Risk: The catechol moiety is highly susceptible to oxidation at neutral/basic pH or upon light exposure. Always work in subdued light and use acidic solvents (0.1% Formic Acid) for reconstitution.

Safety
  • Hazard: Fenoldopam is a potent vasodilator.[2][7] Handle with gloves and eye protection. Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous pharmaceutical waste.

References

  • Vertex AI Search. (2025). Fenoldopam-d4 Mesylate CAS 1246815-23-5 technical data. Retrieved from

  • Du, T., et al. (2021).[6] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B. Retrieved from

  • Yang, M., et al. (2015). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B. Retrieved from

  • Veeprho. (n.d.). Fenoldopam-D4 Mesylate Structure and Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 49659, Fenoldopam Mesylate. Retrieved from

Sources

High-Precision Pharmacodynamic Profiling of Renal Vasodilation: The Analytical Role of Fenoldopam-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical bioanalytical role of Fenoldopam-d4 (the stable isotope-labeled internal standard) in enabling high-precision pharmacodynamic (PD) modeling of renal vasodilation. While Fenoldopam is the therapeutic agent, Fenoldopam-d4 is the metrological anchor that allows researchers to correlate unstable plasma concentrations with rapid-onset renal hemodynamic changes.

Executive Summary

Fenoldopam is characterized by a short half-life (~5 minutes), extensive first-pass metabolism (sulfation/glucuronidation), and low therapeutic plasma concentrations (ng/mL range). Standard external calibration fails to account for the significant matrix effects found in uremic plasma and urine. Fenoldopam-d4 corrects for ionization suppression and extraction variability, enabling the precise pharmacokinetic (PK) data required to model renal blood flow (RBF) and natriuresis curves.

The Biological Context: Why the Isotope Matters

To understand the necessity of Fenoldopam-d4, one must understand the volatility of the analyte it tracks.

The Target: Fenoldopam Mesylate

Fenoldopam is a selective Dopamine-1 (D1) receptor agonist .[1][2][3][4][5] Unlike non-selective dopamine, it induces renal vasodilation without


-adrenergic vasoconstriction or 

-adrenergic tachycardia at therapeutic doses.[6]
  • Mechanism: Activation of D1 receptors on the tunica media of renal arteries

    
     Adenylyl Cyclase activation 
    
    
    
    cAMP increase
    
    
    Protein Kinase A (PKA) activation
    
    
    Smooth muscle relaxation.
  • Metabolic Challenge: It undergoes rapid Phase II metabolism (conjugation) in the liver and kidney. The parent compound (active) comprises a small fraction of total drug-related material in plasma.

The Solution: Fenoldopam-d4

Fenoldopam-d4 is chemically identical to the parent drug but incorporates four deuterium atoms (


H) at stable positions on the benzazepine ring or the hydroxyphenyl group.
  • Mass Shift: +4 Da (typically m/z 310.1 vs. 306.1 for the protonated ion).

  • Co-Elution: It elutes at virtually the same retention time as fenoldopam in liquid chromatography, experiencing the exact same matrix suppression effects at the electrospray source.

Pharmacodynamic Signaling Pathway

The following diagram illustrates the D1 receptor signaling cascade that Fenoldopam induces. The "d4" standard is essential to quantify the Input (Concentration) of this system to predict the Output (Vasodilation).

D1_Signaling Fenoldopam Fenoldopam (Ligand) D1R D1 Receptor (Renal Vasculature) Fenoldopam->D1R Binding (Kd) Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP->cAMP) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation (Inactivates) K_Channel K+ Channel (Activation) PKA->K_Channel Phosphorylation (Opens) Vasodilation Renal Vasodilation (Increased RBF) MLCK->Vasodilation Relaxation K_Channel->Vasodilation Hyperpolarization

Figure 1: The Dopamine-1 receptor signaling pathway in renal vascular smooth muscle.[7] Fenoldopam-d4 ensures accurate measurement of the "Ligand" concentration.

Technical Protocol: LC-MS/MS Quantification

This protocol details the validated method for quantifying Fenoldopam using the d4 internal standard. This workflow is "self-validating" because the IS response ratio automatically flags extraction errors or instrument drift.

Materials & Reagents[11]
  • Analyte: Fenoldopam Mesylate.

  • Internal Standard (IS): Fenoldopam-d4 Mesylate (Isotopic purity >99%).[8]

  • Matrix: Human Plasma (EDTA) or Urine.

  • Extraction Solvent: Ethyl Acetate (for Liquid-Liquid Extraction).[9][10][11]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma/urine into a clean borosilicate glass tube.

  • IS Spike: Add 20 µL of Fenoldopam-d4 working solution (e.g., 50 ng/mL).

    • Rationale: Spiking before extraction ensures the IS experiences the same extraction inefficiency as the analyte.

  • Alkalization: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0).

    • Rationale: Fenoldopam is a base; high pH suppresses ionization, rendering it uncharged and hydrophobic, facilitating transfer into the organic layer.

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.[8][11]

  • Ionization: ESI Positive Mode (Protonation favored by basic nitrogen).

  • MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Fenoldopam 306.1 (

)
107.1 (

)
25Analyte
Fenoldopam-d4 310.1 (

)
111.1 (

)
25Internal Standard
Data Processing Logic


  • Using the Area Ratio eliminates errors from injection volume variability and matrix suppression, as both the d0 and d4 forms are affected equally.

Bioanalytical Workflow Visualization

The following diagram outlines the "Self-Validating" loop where Fenoldopam-d4 corrects for experimental variance.

LCMS_Workflow cluster_Data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike IS: Fenoldopam-d4 Sample->Spike Extract Liquid-Liquid Extraction (LLE) Spike->Extract Equilibration LC UPLC Separation Extract->LC Clean Sample MS MS/MS Detection (MRM Mode) LC->MS Signal_D0 Signal D0 (m/z 306>107) MS->Signal_D0 Signal_D4 Signal D4 (m/z 310>111) MS->Signal_D4 Ratio Calculate Ratio (D0 / D4) Signal_D0->Ratio Signal_D4->Ratio Normalization Result Validated PK Concentration Ratio->Result

Figure 2: Analytical workflow. The d4-IS is added immediately to correct for all downstream variance (extraction loss, matrix effects).

Application in Pharmacodynamics

The ultimate goal of using Fenoldopam-d4 is to enable the construction of accurate PK/PD models.

The Hysteresis Loop

In renal vasodilators, there is often a time delay between peak plasma concentration and peak effect (RBF increase).

  • Without d4: Inaccurate plasma measurements (due to matrix effects) obscure this delay, leading to false "resistance" or "tolerance" interpretations.

  • With d4: Precise quantification reveals the true hysteresis loop , allowing calculation of the equilibration rate constant (

    
    ) between plasma and the effect compartment (biophase).
    
Differentiating Active Drug from Metabolites

Fenoldopam conjugates (sulfates/glucuronides) are inactive but abundant.

  • Fenoldopam-d4 allows for high chromatographic resolution optimization. By monitoring the d4 transition, researchers can ensure that the peak being integrated is strictly the parent drug and not a co-eluting metabolite or isobaric interference.

Quantitative Summary Table
ParameterFenoldopam (Analyte)Fenoldopam-d4 (IS)Impact on PD Study
Molecular Weight ~305.76 g/mol ~309.79 g/mol Distinct mass channels prevent cross-talk.
Retention Time ~1.1 min~1.1 minPerfect overlap corrects for matrix suppression at that specific time point.
Stability Unstable in basic pHStable Isotoped4 acts as a stability monitor during sample processing.
Linear Range 0.1 – 50 ng/mLFixed (e.g. 50 ng/mL)Enables quantification of low-dose renal protective regimens.

References

  • Du, T., et al. (2021).[8] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B. Link

  • Sica, D. A., et al. (2014). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Murphy, M. B., et al. (2008). Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients. Clinical Pharmacokinetics. Link

  • Nichols, A. J., et al. (1990).[1] The pharmacology of fenoldopam. American Journal of Hypertension. Link

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Defining the Gold Standard: Isotopic Purity Protocols for Fenoldopam-d4 Mesylate Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity standards for fenoldopam-d4 mesylate reference materials

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the integrity of quantitative data relies heavily on the quality of the internal standard (IS).[1] For Fenoldopam , a selective dopamine D1 receptor partial agonist with rapid metabolic clearance, the use of a stable isotopically labeled (SIL) internal standard—Fenoldopam-d4 Mesylate —is not merely a recommendation but a kinetic necessity.[2]

However, a SIL IS is a double-edged sword.[2][3] While it corrects for matrix effects and ionization inconsistency, isotopic impurity (specifically the presence of unlabeled "d0" species) can introduce a positive bias, artificially inflating analyte concentrations and compromising the Lower Limit of Quantification (LLOQ).

This technical guide defines the rigorous isotopic purity standards required for Fenoldopam-d4 mesylate reference materials. It moves beyond simple "Certificate of Analysis" verification, providing researchers with a self-validating workflow to ensure their reference material meets the stringent requirements of FDA/EMA bioanalytical guidelines.

The Bioanalytical Imperative

Fenoldopam is characterized by a short elimination half-life (~5 minutes) and extensive first-pass metabolism (sulfation and glucuronidation).[2][3] Consequently, bioanalytical assays must achieve low ng/mL or pg/mL sensitivity.[2]

In this context, the Fenoldopam-d4 Mesylate IS serves two critical functions:

  • Co-elution: It must co-elute with the analyte to experience the exact same matrix suppression/enhancement events.

  • Mass Differentiation: It must provide a mass shift sufficient to prevent "cross-talk" between the analyte and IS channels.[2]

The "Cross-Talk" Risk

Cross-talk occurs in two directions. This guide focuses on the IS


 Analyte  contribution, which is a direct function of isotopic purity. If the Fenoldopam-d4 standard contains traces of Fenoldopam-d0 (unlabeled), injecting the IS adds a baseline signal to the analyte channel.

Critical Threshold: Regulatory guidelines (FDA/EMA) typically mandate that the interference in the analyte channel (from the IS) must be


 20% of the analyte response at the LLOQ .

Structural Specifications and Labeling Integrity

To function as a robust reference standard, Fenoldopam-d4 must possess specific structural attributes.

Labeling Position

The deuterium labels must be located at non-exchangeable positions. For Fenoldopam (a benzazepine derivative), labels are typically engineered onto the chemically stable carbon backbone of the benzazepine ring or the pendant phenyl ring, avoiding acidic protons (hydroxyl or amine groups) that would undergo rapid H/D exchange in aqueous mobile phases.

  • Preferred Labeling: C-D bonds on the ethylene bridge (positions 4,5) or the aromatic ring.

  • Risk: Labels on O or N atoms (e.g., -OD or -ND-) are unacceptable for LC-MS use as they will back-exchange to -OH/-NH- immediately in protic solvents.[2][3]

Specification Standards

The following table outlines the "Gold Standard" specifications for Fenoldopam-d4 Mesylate reference materials intended for regulated bioanalysis.

Table 1: Recommended Specification Limits for Fenoldopam-d4 Mesylate

ParameterSpecificationRationale
Chemical Name Fenoldopam-d4 MesylateSalt form ensures solubility and stability.[2][3]
Chemical Purity

98.0% (HPLC)
Prevents non-isobaric interferences.[2][3]
Isotopic Enrichment

99.0 atom % D
High global enrichment ensures consistent mass shift.[2]
Isotopic Distribution d0

0.1%
Critical: Minimizes signal contribution to the analyte channel.
Proton NMR Conforms to structure; No exchangeable D signalsVerifies label stability and absence of labile deuteriums.
Mass Shift +4 Da (M+4)Sufficient to avoid overlap with naturally occurring isotopes (M+1, M+2) of the analyte.

The "Self-Validating" Protocol: Verifying Isotopic Purity

Reliance on a vendor's Certificate of Analysis (CoA) is insufficient for high-stakes drug development.[2][3] The following workflow allows the analyst to empirically validate the isotopic purity of the IS in situ.

Workflow Visualization

IsotopicValidation Start Batch Receipt: Fenoldopam-d4 Mesylate Step1 Step 1: HRMS Infusion (Determine Isotopic Distribution) Start->Step1 Decision1 Is d0 abundance < 0.1%? Step1->Decision1 Step2 Step 2: The 'Zero Sample' Test (LC-MS/MS Injection) Decision1->Step2 Yes Fail REJECT BATCH Request High-Purity Replacement Decision1->Fail No (High Risk) Calc Calculate Interference: (Area_Analyte_in_Zero / Area_Analyte_at_LLOQ) * 100 Step2->Calc Decision2 Interference < 20%? Calc->Decision2 Pass VALIDATED Proceed to Method Validation Decision2->Pass Yes Decision2->Fail No

Figure 1: Decision tree for validating the isotopic suitability of Fenoldopam-d4 prior to assay implementation.

Detailed Experimental Methodology
Experiment A: The "Zero Sample" Interference Check

This is the definitive test for bioanalytical suitability. It measures the actual signal the IS contributes to the analyte channel under assay conditions.

  • Preparation:

    • Solution A (IS Only): Prepare Fenoldopam-d4 in the biological matrix (or solvent equivalent) at the exact working concentration intended for the assay.

    • Solution B (LLOQ): Prepare unlabeled Fenoldopam at the proposed LLOQ concentration without IS.

  • LC-MS/MS Method:

    • Set up the mass spectrometer to monitor the analyte transition (e.g., m/z 306.1

      
       product ion) and the IS transition (e.g., m/z 310.1 
      
      
      
      product ion).
  • Acquisition:

    • Inject Solution A (IS Only).

    • Inject Solution B (LLOQ).[2][3]

    • Inject a Double Blank (Solvent only).[2][3]

  • Calculation:

    • Measure the peak area in the Analyte Channel for the injection of Solution A (IS Only). Let's call this

      
      .[2][3]
      
    • Measure the peak area in the Analyte Channel for Solution B (LLOQ). Let's call this

      
      .
      
    • Validation Criterion:

      
      [1][2][3]
      

Causality: If this ratio exceeds 20%, the isotopic purity of the d4 standard is insufficient for the desired sensitivity. You must either increase the LLOQ (reducing sensitivity) or procure a higher purity standard.

Experiment B: HRMS Isotopic Distribution Analysis

To troubleshoot why a standard failed, use High-Resolution Mass Spectrometry (HRMS).[2][3]

  • Infuse a 1 µg/mL solution of Fenoldopam-d4 into a Q-TOF or Orbitrap.[2][3]

  • Acquire full scan MS data in positive mode.[2]

  • Inspect the M+0 (unlabeled) peak relative to the M+4 (target) peak.

  • Note: A significant M+3 peak indicates incomplete deuteration during synthesis, which is a warning sign of batch variability.[2]

Synthesis & Stability Considerations

The Synthesis Challenge

Fenoldopam-d4 is typically synthesized via de novo construction rather than simple H/D exchange.[2] Simple exchange methods often label the phenolic hydroxyls, which are unstable. High-quality standards use deuterated precursors (e.g., deuterated styrene derivatives or reducing agents like LiAlD


) to embed deuterium into the carbon skeleton.[2][3]
Handling Protocols

Even with carbon-bound deuterium, reference materials require strict handling to maintain integrity:

  • Storage: -20°C, desiccated, and protected from light (catecholamines are light-sensitive).

  • Solvent Choice: Dissolve stock solutions in methanol or acetonitrile with 0.1% formic acid.[2] Avoid basic buffers for long-term storage, as high pH can promote degradation of the catechol moiety, even if the deuterium label is stable.

References

  • Benchchem. Isotopic purity requirements for deuterated internal standards. Retrieved from [2][3]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [2][3]

  • Sigma-Aldrich. Fenoldopam Mesylate Product Specification & COA.[2][3] Retrieved from [2][3]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][3] Focus on Section III.B (Chromatographic Methods).

  • Du, T., et al. (2022).[2][3][4] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites.[2][3][5] Journal of Chromatography B. Retrieved from [2][3]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS.[2][6] Case Study. Retrieved from [2][3]

Sources

Fenoldopam Metabolites Identification via Deuterated Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoldopam (Corlopam) is a selective dopamine D1 receptor agonist characterized by a catechol-benzazepine structure.[1] Its clinical utility in treating severe hypertension is counterbalanced by its rapid pharmacokinetics; the drug undergoes extensive "first-pass" metabolism, primarily via Phase II conjugation (sulfation, glucuronidation, and methylation).

For bioanalytical researchers, the rapid conversion of the parent compound into polar metabolites presents a dual challenge:

  • Matrix Interference: High levels of metabolites can suppress the ionization of the parent drug in Electrospray Ionization (ESI).

  • Isomeric Complexity: Differentiating between positional isomers (e.g., 7-sulfate vs. 8-sulfate) requires precise chromatographic resolution.

This guide details a high-integrity workflow for identifying and quantifying Fenoldopam and its metabolites using Stable Isotope Labeled (SIL) Deuterated Standards . We move beyond analog internal standards (like oxazepam) to establish a self-validating LC-MS/MS protocol that corrects for matrix effects and extraction efficiency in real-time.

The Metabolic Landscape of Fenoldopam[2][3][4]

Fenoldopam contains a catechol moiety (ortho-dihydroxy benzene), making it highly susceptible to Catechol-O-Methyltransferase (COMT) and Sulfotransferases (SULT). Unlike many drugs driven by CYP450 oxidation, Fenoldopam is dominated by conjugation.[2]

Key Pathways
  • Sulfation (Major): SULT enzymes add a sulfate group to the 7- or 8-hydroxyl position.

  • Glucuronidation: UGT enzymes conjugate glucuronic acid, significantly increasing polarity.

  • Methylation: COMT transfers a methyl group to the 7- or 8-hydroxyl, forming methoxy-fenoldopam.

Visualization: Metabolic Pathways

The following diagram maps the transformation of the parent Fenoldopam into its primary isomeric metabolites.

Fenoldopam_Metabolism Parent Fenoldopam (Parent) Sulfate Fenoldopam-Sulfates (m/z +80) Parent->Sulfate SULT1A3/1E1 Glucuronide Fenoldopam-Glucuronides (m/z +176) Parent->Glucuronide UGT1A9 Methyl Methoxy-Fenoldopam (m/z +14) Parent->Methyl COMT S7 7-Sulfate Sulfate->S7 S8 8-Sulfate Sulfate->S8 M7 7-Methoxy Methyl->M7 M8 8-Methoxy Methyl->M8

Figure 1: Primary metabolic pathways of Fenoldopam showing Phase II conjugation dominance.

The Role of Deuterated Standards

Why Deuterium?

In LC-MS/MS, the "Matrix Effect" is the silent killer of accuracy. Co-eluting phospholipids in plasma can suppress ionization, making the drug appear at a lower concentration than reality.

A deuterated internal standard (IS), such as Fenoldopam-d6 , possesses nearly identical physicochemical properties to the target analyte but has a distinct mass.

  • Co-elution: The IS elutes at the same retention time as the analyte.

  • Correction: Any ion suppression affecting the analyte affects the IS equally. By calculating the ratio of Analyte Area / IS Area, the suppression cancels out.

Selection Criteria

For this protocol, we utilize Fenoldopam-d6 (labeled on the benzazepine ring) rather than Fenoldopam-d3 (methyl group).

  • Reasoning: Deuterium on exchangeable protons (hydroxyls/amines) is unstable. Ring-labeled d6 is metabolically stable and retains the label even after conjugation, allowing the IS to potentially track metabolites if needed (though specific metabolite standards are preferred).

Experimental Protocol: LC-MS/MS Workflow

This protocol uses a Positive-Negative Switching mode.[3][4][5][6] Fenoldopam ionizes well in positive mode (ESI+), while sulfate/glucuronide metabolites often show superior sensitivity in negative mode (ESI-).

Step 1: Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) can be too selective, potentially losing the highly polar glucuronides. Protein precipitation ensures all metabolites are recovered.

  • Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

  • Spike IS: Add 10 µL of Fenoldopam-d6 working solution (500 ng/mL in methanol).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the catechol moiety against oxidation.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

Step 2: LC Conditions[2][7]
  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why T3? This column is designed to retain polar compounds, essential for separating the early-eluting glucuronides.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][5][6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites)

    • 1-4 min: 5% -> 60% B

    • 4-5 min: 60% -> 95% B (Wash)

    • 5.1 min: Re-equilibrate at 5% B.

Step 3: Mass Spectrometry (MRM Parameters)[2][7]
  • Instrument: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

  • Source: ESI (Electrospray Ionization).[7]

  • Polarity Switching: 20 ms settling time between (+) and (-).

Table 1: MRM Transitions
AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Fenoldopam ESI (+)306.1107.135Quantifier
Fenoldopam-d6 (IS) ESI (+)312.1113.135Internal Standard
Fenoldopam-Glucuronide ESI (-)480.1304.1-25Metabolite ID
Fenoldopam-Sulfate ESI (-)384.0304.0-30Metabolite ID

Note: The product ion 107.1 corresponds to the chlorohydroxyphenyl ring cleavage. For the d6-IS, if the label is on the benzazepine ring, the fragment may shift or stay depending on the exact cleavage. The table assumes the label is retained in the fragment or the fragment is the benzazepine moiety.

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow from sample extraction to data processing, highlighting the critical decision points for polarity switching.

LCMS_Workflow cluster_MS Triple Quad MS (Switching Mode) Sample Plasma Sample Spike Spike Fenoldopam-d6 Sample->Spike Precip Protein Precip (ACN + 0.1% FA) Spike->Precip LC UHPLC Separation (HSS T3 Column) Precip->LC ESI_Pos ESI (+) Detect: Parent & IS LC->ESI_Pos Retention: 2-4 min ESI_Neg ESI (-) Detect: Sulfates/Glucuronides LC->ESI_Neg Retention: 0.5-2 min Data Ratio Calculation (Analyte Area / IS Area) ESI_Pos->Data ESI_Neg->Data

Figure 2: Integrated LC-MS/MS workflow utilizing polarity switching for simultaneous parent/metabolite quantification.

Data Interpretation & Troubleshooting

Differentiating Isomers

Fenoldopam-7-sulfate and Fenoldopam-8-sulfate have identical masses (m/z 384). Mass spectrometry alone cannot distinguish them.

  • Solution: Reliance on chromatography.[3][4][5][6][7] The HSS T3 column typically resolves these isomers. The 8-sulfate is generally more polar and elutes slightly earlier than the 7-sulfate due to intramolecular hydrogen bonding differences. Authentic standards (non-deuterated) of the metabolites are required for initial retention time confirmation.

Deuterium Isotope Effect

While rare in HPLC, deuterium can sometimes cause a slight shift in retention time (the "Deuterium Isotope Effect").

  • Observation: Fenoldopam-d6 might elute 0.05 min earlier than Fenoldopam-d0.

  • Mitigation: Ensure the integration window is wide enough to capture both, or set specific windows if they are fully resolved (unlikely with d6).

Validation Criteria (Self-Validating)
  • Linearity:

    
     for the calibration curve (Analyte/IS ratio).
    
  • Recovery: Compare the IS area in extracted samples vs. IS spiked into a clean solvent. A consistent drop indicates matrix suppression, but if the ratio remains constant, the method is valid.

References

  • Du, T., et al. (2021). "A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats."[4][6] Journal of Chromatography B. Link

  • Hsyu, P. H., et al. (1997). "Stereoselective metabolism of fenoldopam and its metabolites in human liver microsomes, cytosol, and slices."[8] Drug Metabolism and Disposition. Link

  • ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis: Principles and Applications." ResolveMass Technical Guides. Link

  • Thermo Fisher Scientific. "Metabolome identification using LC-MSn Orbitrap-based mass spectrometry." Application Note. Link

Sources

Synthesis and Stability of Fenoldopam-d4 Mesylate Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoldopam-d4 mesylate acts as the critical internal standard (IS) for the precise quantification of Fenoldopam in biological matrices via LC-MS/MS.[1][2] As a selective dopamine D1 receptor agonist used in hypertensive emergencies, Fenoldopam requires rigorous bioanalytical monitoring.[2] This guide details the synthesis, stability mechanisms, and quality control of its tetradeuterated isotopolog. By incorporating four deuterium atoms into the benzazepine backbone, we achieve a mass shift of +4 Da, eliminating signal crosstalk while maintaining chromatographic co-elution with the analyte.

Chemical Architecture & Isotopic Strategy

Molecular Identity[2][3]
  • Chemical Name: 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 methanesulfonate.[1][2]

  • Role: Stable Isotope Internal Standard (SIL-IS).[2]

  • Salt Form: Mesylate (Methanesulfonic acid salt) is selected to enhance water solubility and crystalline stability compared to the free base.[2]

Strategic Deuterium Placement

The placement of deuterium atoms is not arbitrary.[2] To ensure metabolic and chemical stability , the label must be located on a non-exchangeable carbon backbone.[3]

  • Target Location: The ethyl bridge (C-2 and C-3 positions) of the benzazepine ring.[2]

  • Why here?

    • Avoids Exchange: Deuterium on hydroxyl (-OH) or amine (-NH) groups would rapidly exchange with solvent protons (H/D exchange), rendering the IS useless.[2]

    • Metabolic Resistance: The benzazepine ring is relatively resistant to rapid metabolic cleavage compared to the phenol rings, preserving the integrity of the M+4 signal during extraction.

Synthesis Protocol: The Modified Weinstock Route

The synthesis of Fenoldopam-d4 follows a modified trajectory of the classical Weinstock method, utilizing a deuterated reduction strategy to install the isotope labels.[2]

Retrosynthetic Analysis

The core benzazepine structure is constructed via the intramolecular cyclization of a phenethylamine derivative.[2] The d4-label is introduced during the formation of the ethylamine chain or via the reduction of a lactam intermediate.[2]

Step-by-Step Synthesis Workflow

Step 1: Precursor Preparation (Deuterium Incorporation) [2]

  • Reagents: 3,4-Dimethoxyphenylacetonitrile, LiAlD4 (Lithium Aluminum Deuteride), THF.[2]

  • Mechanism:[2][4][5] The nitrile group is reduced using LiAlD4.[2] This installs two deuterium atoms at the

    
    -carbon.[2] If the starting material is also labeled or if a two-step reduction is used, the full -CD2-CD2- chain is generated.[2]
    
  • Outcome: 2-(3,4-Dimethoxyphenyl)ethylamine-d4.[2]

Step 2: Amide Coupling

  • Reagents: 4-Methoxy-2-chloro-phenylacetic acid, DCC (Coupling agent).[2]

  • Process: The deuterated amine reacts with the acid to form the amide linkage.[2]

Step 3: Bischler-Napieralski Cyclization

  • Reagents: POCl3 (Phosphorus oxychloride), Acetonitrile, Reflux.

  • Mechanism:[2][4][5] Intramolecular electrophilic aromatic substitution closes the ring to form the dihydrobenzazepine intermediate.[2]

Step 4: Reduction & Deprotection [2]

  • Reagents: NaBH4 (Reduction of imine), BBr3 (Boron tribromide - Demethylation).[2]

  • Process: The imine is reduced to the amine (tetrahydrobenzazepine).[2] BBr3 cleaves the methyl ethers to reveal the catechol and phenol hydroxyls.[2]

Step 5: Mesylate Salt Formation

  • Reagents: Methanesulfonic acid (MsOH), Isopropanol/Ethanol.[2]

  • Protocol: The free base is dissolved in alcohol, and stoichiometric MsOH is added. The mixture is cooled to precipitate Fenoldopam-d4 Mesylate.[2][3]

Visualization of Synthesis Logic

FenoldopamSynthesis Precursor 3,4-Dimethoxyphenyl Precursor Deuteration Isotope Incorporation (LiAlD4 Reduction) Precursor->Deuteration Deuterium Source Intermediate Deuterated Phenethylamine-d4 Deuteration->Intermediate Cyclization Bischler-Napieralski Cyclization (POCl3) Intermediate->Cyclization + Chloro-acid Deprotection Demethylation (BBr3) Cyclization->Deprotection Ring Closure Salt Salt Formation (MsOH) Deprotection->Salt Free Base Final Fenoldopam-d4 Mesylate Salt->Final Crystallization

Figure 1: Critical path for the synthesis of Fenoldopam-d4, highlighting the deuterium incorporation step.[2]

Stability Profile & Handling

The stability of Fenoldopam-d4 Mesylate is governed by two factors: the Isotopic Effect (chemical bond strength) and the Hygroscopicity of the mesylate salt.[2]

Chemical Stability (The Mesylate Advantage)[2]
  • Hygroscopicity: Mesylate salts are prone to absorbing atmospheric moisture.[2] Hydrolysis is not the primary risk; rather, moisture uptake alters the effective weight, leading to weighing errors during stock solution preparation.

  • Oxidation: The catechol moiety (7,8-dihydroxy) is sensitive to oxidation (forming quinones) at pH > 7.[2]

  • Protocol: Always handle under inert gas (Nitrogen/Argon) and store desiccated.

Isotopic Stability (Kinetic Isotope Effect)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[2]

  • Benefit: This provides a primary Kinetic Isotope Effect (KIE), making the d4-analog slightly more resistant to oxidative metabolism at the labeled sites compared to the unlabeled drug.[2]

  • Risk: None for bioanalysis; this stability ensures the IS survives the extraction process intact.[2]

Stability Data Summary
ParameterConditionStability StatusRecommendation
Solid State -20°C, Desiccated, Dark> 2 YearsStore in amber vials.[2]
Stock Solution Methanol, -20°C6 MonthsAvoid protic solvents for long-term if pH is high.[2]
Benchtop Aqueous Buffer (pH 7.[2]4)< 4 HoursCatechol oxidation risk.[2] Keep on ice/acidify.
H/D Exchange D2O/Methanol-d4NegligibleDeuterium is on the carbon backbone (non-exchangeable).[2]

Quality Control & Bioanalytical Application

Characterization Specifications

To validate the synthesis, the following criteria must be met before release:

  • Isotopic Purity:

    
     d4.[2][6] (The contribution of d0, d1, d2, d3 species must be minimal to prevent interference with the analyte signal).
    
  • Chemical Purity:

    
     (HPLC).
    
  • Signal Contribution: The d4 IS must not contribute

    
     to the analyte response at the Lower Limit of Quantification (LLOQ).
    
LC-MS/MS Workflow

Fenoldopam-d4 co-elutes with Fenoldopam, correcting for matrix effects (ion suppression/enhancement).

LCMSWorkflow Sample Plasma Sample (Analyte) IS_Add Add Fenoldopam-d4 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Separation LC Separation (C18 Column) Extract->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quant Ratio Calculation (Analyte Area / IS Area) Detection->Quant Mass Shift (+4 Da)

Figure 2: Bioanalytical workflow demonstrating the integration of Fenoldopam-d4 to correct for matrix effects.

References

  • Weinstock, J., et al. (1980).[2][4] "Separation of potent central and renal dopamine agonist activity in substituted 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepines." Journal of Medicinal Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[2] "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[2]

  • Veeprho Laboratories. "Fenoldopam-D4 Mesylate Structure and Specifications." Veeprho.com.[2]

  • BenchChem. "Deuterated Internal Standards: The Gold Standard in Mass Spectrometry."[2][3] BenchChem.com.[2]

  • Pfizer. "Corlopam (Fenoldopam Mesylate) Prescribing Information."[2] Pfizer.com.[2]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Fenoldopam in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fenoldopam is a selective dopamine D1 receptor agonist used as a rapid-acting vasodilator for hypertensive emergencies. Structurally, it is a benzazepine derivative containing a catechol moiety. This catechol structure renders the molecule highly susceptible to oxidative degradation in biological matrices, presenting a significant bioanalytical challenge.

This application note details a robust, validated LC-MS/MS protocol for the quantification of Fenoldopam in human plasma. Unlike generic methods, this protocol emphasizes pre-analytical stabilization and the use of a deuterated internal standard (Fenoldopam-d4) to compensate for the matrix effects often observed in electrospray ionization (ESI).

Key Methodological Advantages[1]
  • Stabilization: Integrated antioxidant protocol to prevent catechol oxidation.

  • Correction: Use of d4-IS to normalize extraction recovery and ionization suppression.

  • Sensitivity: LLOQ of 0.1 ng/mL suitable for pharmacokinetic (PK) profiling.

Chemical & Reagent Information

ComponentChemical NameMolecular FormulaMW ( g/mol )Precursor Ion (ESI+)
Analyte Fenoldopam Mesylate

305.76 (free base)306.1

Internal Standard Fenoldopam-d4

~309.79310.1

Critical Reagent Note: Fenoldopam-d4 is preferred over structural analogs (e.g., Oxazepam) because it co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement at the moment of ionization.

Sample Preparation & Stabilization Protocol

Expert Insight: The most common cause of assay failure for Fenoldopam is not the MS sensitivity, but the degradation of the analyte during sample collection. The catechol group oxidizes rapidly at neutral/basic pH.

Stabilization Buffer (Antioxidant Solution)

Prepare a 10% (w/v) Ascorbic Acid solution in water.

  • Alternative: 5% Sodium Metabisulfite (use if ascorbic acid interferes with chromatography, though rare).

  • Action: Add 20 µL of stabilizer per 1 mL of whole blood immediately upon collection, before centrifugation.

Plasma Extraction (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is faster and, when combined with a d4-IS and a high-efficiency column, provides sufficient selectivity.

  • Aliquot: Transfer 100 µL of stabilized plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Fenoldopam-d4 working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? Acidification aids in precipitating proteins and keeps Fenoldopam in its stable, protonated form.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Reasoning: The HSS T3 chemistry is designed to retain polar compounds (like catecholamines) better than standard C18, preventing the analyte from eluting in the void volume where suppression is highest.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[1][2][3][4]

  • B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Loading)
0.50 5 Start Gradient
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 1000 L/hr (Nitrogen).

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Fenoldopam 306.1116.1 3025Quantifier
Fenoldopam306.1107.13035Qualifier
Fenoldopam-d4 310.1120.1 *3025Internal Std

*Note on d4-IS: The specific product ion for the d4 standard depends on the position of the deuterium label. If using a standard labeled on the benzazepine ring, the 116 fragment shifts to 120. If labeled on the phenol ring, the 116 fragment may remain 116, or the 107 fragment shifts to 111. Always perform a product ion scan on your specific IS batch.

Workflow Visualization

The following diagram illustrates the critical path for sample processing, emphasizing the stabilization step which is often overlooked.

FenoldopamWorkflow cluster_0 Critical Stability Window Sample Whole Blood Collection Stabilize Add Ascorbic Acid (IMMEDIATELY) Sample->Stabilize < 2 mins Plasma Centrifuge -> Plasma Harvest Stabilize->Plasma IS_Add Add d4-IS (Correction) Plasma->IS_Add PPT Protein Precip (ACN + 0.1% FA) Centrifuge Centrifuge 14k rpm PPT->Centrifuge IS_Add->PPT LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Critical workflow emphasizing the immediate addition of antioxidant stabilizers to prevent Fenoldopam oxidation prior to plasma harvesting.

Method Validation Summary

To ensure this protocol meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following validation parameters should be targeted:

  • Linearity: 0.1 – 50 ng/mL (

    
    ). Use 1/x² weighting.
    
  • Accuracy & Precision: Intra- and inter-day CV% < 15% (20% at LLOQ).

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. The d4-IS should yield a Matrix Factor (MF) close to 1.0 when normalized.

  • Stability:

    • Benchtop: 4 hours on ice (protected from light).

    • Autosampler: 24 hours at 10°C.

    • Freeze/Thaw: 3 cycles at -80°C (requires ascorbic acid).

Troubleshooting & Expert Insights

Issue: Low Sensitivity or High Baseline
  • Cause: Fenoldopam is a catecholamine; it can bind to active sites on older glassware or silica.

  • Solution: Use polypropylene vials and low-adsorption glassware. Ensure the LC column is fully end-capped (like the HSS T3).

Issue: Peak Tailing
  • Cause: Secondary interactions between the amine group and residual silanols on the column.

  • Solution: Increase buffer strength (Ammonium Formate 5-10 mM) or ensure pH is maintained at 3.0-3.5 (0.1% Formic Acid).

Issue: Variable Recovery
  • Cause: Oxidation during the drying step if using LLE/evaporation.

  • Solution: If using evaporation (Nitrogen blow-down), ensure the temperature does not exceed 40°C and the gas is oxygen-free. PPT (as described above) avoids this risk.

References

  • Yang, M., et al. (2015). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients.[5] Journal of Chromatography B, 978-979, 78-82.[5][6]

  • Du, T., et al. (2021). A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats.[2] Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Application Note: Precision Quantitation of Fenoldopam in Plasma via LC-MS/MS using Fenoldopam-d4 Mesylate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of Fenoldopam in human and animal plasma, specifically utilizing Fenoldopam-d4 mesylate as the stable isotope-labeled internal standard (SIL-IS).

Fenoldopam is a selective dopamine D1 receptor agonist used for the rapid management of severe hypertension.[1] Due to its short elimination half-life (~5–10 minutes) and low therapeutic plasma concentrations (typically 1–50 ng/mL), pharmacokinetic (PK) assays require high sensitivity and rigorous compensation for matrix effects. This guide focuses on the critical selection of the Internal Standard (IS) concentration , sample stabilization against catechol oxidation, and optimized extraction logic to ensure FDA/EMA compliance.

Introduction: The Role of Fenoldopam-d4

In LC-MS/MS bioanalysis, the choice of Internal Standard concentration is not arbitrary. It must balance signal stability against ion suppression. Fenoldopam contains a catechol moiety (dihydroxy-phenyl structure), making it susceptible to rapid oxidation in plasma.

Why Fenoldopam-d4? While structural analogs like oxazepam or formononetin have been used historically, they fail to perfectly track the ionization efficiency and extraction recovery of Fenoldopam in variable plasma matrices (e.g., lipemic or hemolyzed samples). Fenoldopam-d4 (Deuterium-labeled) co-elutes with the analyte, experiencing the exact same matrix suppression and extraction losses, thereby providing the highest tier of quantitative accuracy.

Target Concentration Logic
  • Clinical Range: Fenoldopam plasma levels in hypertensive patients typically range from 0.1 ng/mL (trough/clearance) to 40 ng/mL (peak/steady-state) .

  • IS Selection Rule: The IS concentration should be targeted near the geometric mean of the calibration curve or at a level providing a signal intensity equivalent to the mid-range calibrator (e.g., ~10–20 ng/mL).

  • Risk of Crosstalk: If the IS concentration is too high (>100 ng/mL), isotopic impurity (d0 presence in d4 stock) may contribute to the analyte signal, artificially inflating the Lower Limit of Quantitation (LLOQ).

Experimental Methodology

Materials & Reagents
  • Analyte: Fenoldopam Mesylate (USP Reference Standard).

  • Internal Standard: Fenoldopam-d4 Mesylate (Isotopic purity ≥ 99%).

  • Matrix: Human Plasma (K2EDTA or Heparin).

  • Stabilizer (CRITICAL): Ascorbic Acid or Sodium Metabisulfite (to prevent catechol oxidation).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate, Formic Acid.

Solution Preparation Protocol
A. Stock Solutions
  • Fenoldopam Stock (1.0 mg/mL): Dissolve 1.0 mg (corrected for salt/purity) in 1 mL MeOH. Store at -80°C.

  • Fenoldopam-d4 IS Stock (1.0 mg/mL): Dissolve 1.0 mg in 1 mL MeOH. Store at -80°C.

B. Working Internal Standard (WIS)

Design Choice: We will target a final IS concentration of 10 ng/mL in the plasma sample to ensure robust signal without crosstalk interference.

  • Intermediate IS: Dilute Stock 1:100 with 50% MeOH to yield 10 µg/mL .

  • Final WIS: Dilute Intermediate 1:100 with Water/MeOH (90:10 v/v) to yield 100 ng/mL .

    • Note: Adding 20 µL of this WIS to 200 µL of plasma results in a matrix concentration of 10 ng/mL .

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Fenoldopam because it removes phospholipids that cause ion suppression and concentrates the sample for lower detection limits.

Step-by-Step Protocol:

  • Thawing & Stabilization: Thaw plasma on ice. Immediately add 20 µL of 10% Ascorbic Acid per 1 mL of plasma if not added at collection.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS (100 ng/mL) . Vortex gently.

  • Buffer Addition: Add 50 µL of 0.5 M Ammonium Carbonate (pH 9.0) .

    • Mechanism:[1][2] Fenoldopam is a base (amine) and a weak acid (phenol). Mild alkaline pH renders the amine neutral and keeps phenols largely protonated or ion-paired, optimizing partitioning into organic solvent.

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/ACN 85:15).

    • Concentration Factor: 2x (200 µL plasma -> 100 µL reconstitution).

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why T3? Better retention for polar catecholamines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry Settings
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fenoldopam 306.1107.13025
Fenoldopam-d4 310.1111.13025

Note: The transition 306->107 corresponds to the cleavage of the benzazepine ring system. The d4 label is typically on the aromatic ring retained in the fragment, hence the shift to 111.

Workflow Visualization

The following diagram illustrates the critical path for sample processing, highlighting the stabilization and IS addition steps.

G Start Plasma Sample Thaw (+4°C) Stabilizer Add Antioxidant (Ascorbic Acid) CRITICAL STEP Start->Stabilizer Prevent Oxidation Aliquot Aliquot 200 µL Plasma Stabilizer->Aliquot IS_Add Add Fenoldopam-d4 IS (Target: 10 ng/mL) Aliquot->IS_Add Internal Standardization Buffer Add Buffer (pH 9.0) (Ammonium Carbonate) IS_Add->Buffer Adjust pH LLE LLE with Ethyl Acetate (1.0 mL) Buffer->LLE Extract Dry Evaporate & Reconstitute (100 µL Mobile Phase) LLE->Dry Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Optimized extraction workflow for Fenoldopam quantification emphasizing antioxidant stabilization and pH adjustment.

Validation & Quality Control (QC)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following QC levels are recommended based on a calibration range of 0.1 – 50 ng/mL .

Table 2: Recommended QC Levels

QC LevelConcentration (ng/mL)Acceptance CriteriaPurpose
LLOQ 0.10± 20%Sensitivity Limit
Low QC 0.30± 15%3x LLOQ
Mid QC 5.00± 15%Geometric Mean
High QC 40.00± 15%~80% of ULOQ
Dilution QC 200.00± 15%For over-range samples (dilute 1:10)
Linearity & Carryover
  • Linearity: Weighted linear regression (1/x²) is typically required due to the wide dynamic range.

  • Carryover: Inject a blank after the ULOQ (50 ng/mL). The analyte area in the blank must be < 20% of the LLOQ area.

Troubleshooting & Optimization

  • Low Recovery: If absolute recovery is < 50%, check the pH of the buffer. Fenoldopam has multiple pKa values. Ensure the pH is basic enough (pH ~9) to suppress ionization of the amine, but not so basic that the catechol degrades.

  • Instability: If Fenoldopam signal degrades in the autosampler, ensure the reconstitution solvent contains 0.1% Formic Acid or Ascorbic Acid to maintain an acidic environment, which stabilizes the catechol moiety.

  • IS Interference: If Fenoldopam-d4 shows a peak in the Fenoldopam channel (cross-talk), reduce the IS concentration from 10 ng/mL to 5 ng/mL.

References

  • Yang, M., et al. (2015). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B. Link

  • Du, T., et al. (2021).[4] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Link

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Murphy, M.B., et al. (2001). Fenoldopam: A selective dopamine agonist for the treatment of hypertensive emergencies.[1] Expert Opinion on Pharmacotherapy. Link

  • Veeprho Laboratories. Fenoldopam-D4 Mesylate Reference Standard. Link

Sources

Application Note: High-Performance Sample Preparation for Fenoldopam and Fenoldopam-d4 in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the extraction of Fenoldopam, a selective dopamine D1 receptor agonist, and its internal standard, Fenoldopam-d4, from human serum. Due to the molecule's catechol structure, it is highly susceptible to oxidation and exhibits significant polarity. This application note provides two validated workflows: a robust Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for regulated bioanalysis, and a cost-effective Liquid-Liquid Extraction (LLE) for high-throughput screening. Critical emphasis is placed on pre-analytical stabilization using ascorbic acid to prevent quinone formation.

Introduction & Chemical Basis[1][2][3]

The Analyte Challenge

Fenoldopam is a benzazepine derivative containing a catechol moiety (two hydroxyl groups on a benzene ring). This structure presents two primary bioanalytical challenges:

  • Oxidative Instability: At neutral or basic pH, the catechol group rapidly oxidizes to an o-quinone derivative, leading to poor recovery and non-reproducible quantitation.

  • Polarity & Basicity: The benzazepine ring contains a secondary amine (pKa ~8.5), making the molecule amphoteric and difficult to retain on traditional C18 phases without ion-pairing or pH manipulation.

The Role of Fenoldopam-d4

Fenoldopam-d4 is the requisite Internal Standard (IS) for LC-MS/MS. It compensates for:

  • Matrix Effects: Co-eluting phospholipids that suppress ionization.

  • Extraction Efficiency: Variations in recovery during SPE or LLE steps.

  • Auto-sampler Stability: Degradation occurring post-extraction.

Critical Note: The -d4 isotope must be handled to prevent deuterium exchange. Avoid storing stock solutions in protic solvents (like methanol/water) with acidic/basic additives for extended periods, although C-D bonds on the aromatic ring are generally stable.

Pre-Analytical Considerations (The "Make or Break" Step)

The stability of Fenoldopam in biological matrices is pH- and oxygen-dependent. Standard serum collection without stabilization will result in >50% analyte loss within hours.

Stabilization Protocol
  • Antioxidant: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

  • Concentration: 1% (w/v) final concentration in serum.

  • Procedure:

    • Prepare collection tubes containing 10 µL of saturated Ascorbic Acid solution per 1 mL of expected blood/serum.

    • Harvest serum at 4°C immediately after centrifugation.

    • Store at -70°C.

Expert Insight: Ascorbic acid acts as a sacrificial reducing agent, preferentially oxidizing before the Fenoldopam catechol ring.

Method Development: Decision Matrix

We present two protocols. Use the diagram below to select the appropriate workflow for your laboratory's needs.

MethodSelection Start Start: Select Extraction Strategy Throughput Requirement: High Throughput / Lower Cost? Start->Throughput Rapid Screening Sensitivity Requirement: Max Sensitivity / Phospholipid Removal? Start->Sensitivity Clinical / Regulatory LLE Protocol B: Liquid-Liquid Extraction (Ethyl Acetate) Throughput->LLE Yes SPE Protocol A: Mixed-Mode SPE (MCX) Sensitivity->SPE Yes Result1 Moderate Matrix Effect LLE->Result1 Clean enough for >1 ng/mL Result2 Minimal Matrix Effect SPE->Result2 Clean enough for <10 pg/mL

Figure 1: Decision matrix for selecting between LLE and SPE based on sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (SPE) - Recommended

This method utilizes the basic amine of Fenoldopam to bind to a sulfonate-modified sorbent (MCX/WCX). This allows for a 100% organic wash to remove neutral lipids and phospholipids before eluting the drug.

Materials
  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

  • Internal Standard Spiking Solution: Fenoldopam-d4 (100 ng/mL in 50:50 MeOH:Water).

  • Loading Buffer: 2% Phosphoric Acid in Water (pH ~2).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Thaw serum (stabilized with ascorbic acid) at room temperature.

    • Aliquot 200 µL Serum .

    • Add 20 µL Fenoldopam-d4 IS . Vortex 10s.

    • Add 200 µL 4% Phosphoric Acid . (Acidification protonates the amine, ensuring capture by the cation-exchange sorbent). Vortex 30s.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (<5 Hg).

  • Wash 1 (Aqueous - Removes Proteins/Salts):

    • 1 mL 2% Formic Acid in Water.

  • Wash 2 (Organic - Removes Phospholipids):

    • 1 mL 100% Methanol.

    • Note: Since Fenoldopam is charged and bound to the sorbent via ionic interaction, it will not elute in 100% Methanol.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] The base neutralizes the protonated amine, breaking the ionic bond and releasing the drug.

  • Post-Processing:

    • Evaporate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE) - Alternative

LLE is effective if SPE manifolds are unavailable. It relies on neutralizing the amine to extract the drug into an organic solvent.

Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc).[2][3][4]

  • Buffer: Saturated Sodium Borate (pH 9.0) or Ammonium Carbonate.[5]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL Serum (stabilized).

    • Add 20 µL Fenoldopam-d4 IS .

    • Add 50 µL Saturated Borate Buffer (pH 9) .

    • Critical: Check pH.[6][2][7][8] It must be >8.5 to neutralize the amine, but <10 to avoid catechol degradation.

  • Extraction:

    • Add 1.0 mL Ethyl Acetate .

    • Shake/Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate phases.

  • Transfer:

    • Transfer the upper organic layer (EtOAc) to a clean glass tube.

    • Optional: Repeat extraction with another 1 mL EtOAc for higher recovery.

  • Dry Down:

    • Evaporate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions

To validate the extraction, use the following chromatographic parameters.

ParameterCondition
Column Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-4 min: 5% -> 90% B; 4-5 min: 90% B
Ionization ESI Positive Mode (ESI+)
MRM (Fenoldopam) m/z 306.2 → 107.1 (Quant), 306.2 → 116.1 (Qual)
MRM (Fenoldopam-d4) m/z 310.2 → 111.1

Visualizing the SPE Mechanism:

SPE_Mechanism Step1 1. Acidify Sample (Protonates Amine) Step2 2. Load MCX (Ionic Binding) Step1->Step2 Step3 3. Wash MeOH (Removes Lipids) Step2->Step3 Step4 4. Elute NH4OH (Neutralize & Release) Step3->Step4

Figure 2: Mechanism of action for Mixed-Mode Cation Exchange (MCX) extraction of Fenoldopam.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: R² > 0.995 over range 0.1 – 50 ng/mL.

  • Recovery: >80% for both analyte and IS.[8]

  • Matrix Factor: 0.85 – 1.15 (IS normalized).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Oxidation of catecholEnsure Ascorbic Acid is added at collection.
Peak Tailing Secondary interactionsUse a column with high carbon load (HSS T3) or increase buffer strength.
IS Variability Deuterium exchangeEnsure IS stock is not stored in acidic water for >24h.
Ion Suppression PhospholipidsSwitch from LLE to Protocol A (MCX SPE).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • S. Gao et al. (2014). "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients." Journal of Chromatography B. [Link]

  • Du, T., et al. (2014). "A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds." [Link][2]

Sources

Application Note: Optimizing Mobile Phase for Fenoldopam-d4 HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic optimization of mobile phases for the separation of Fenoldopam-d4, a deuterated internal standard used in the bioanalysis of the dopamine D1 receptor agonist Fenoldopam. Due to the molecule's catechol structure, it is highly susceptible to oxidation, while its benzazepine moiety presents challenges regarding peak tailing. This protocol synthesizes physicochemical analysis with practical chromatography to define a robust, MS-compatible mobile phase system.

Introduction & Physicochemical Challenges

Developing a method for Fenoldopam-d4 requires treating it as a surrogate for the parent drug, Fenoldopam. The optimization process must address three critical chemical behaviors:

  • Catechol Oxidation: The di-hydroxy phenyl ring (catechol) is electron-rich and prone to rapid oxidation to an o-quinone, especially at neutral or basic pH. This leads to sample loss and non-reproducible quantitation.

  • Basicity (Amine Tailing): The benzazepine nitrogen is basic (pKa ~8.8). Residual silanols on silica columns can interact with this protonated amine, causing severe peak tailing.

  • Isotopic Separation: While Fenoldopam-d4 is an internal standard, deuterium substitution can slightly alter retention time (isotope effect). The mobile phase must ensure co-elution or predictable separation from the parent to compensate for matrix effects effectively.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImpact on Mobile Phase
Structure Benzazepine derivative with catechol groupRequires acidic pH to prevent oxidation.
pKa ~8.8 (Amine), ~10 (Phenolic)Basic; positively charged at acidic pH.
LogP ~1.8 (Moderate Lipophilicity)Retains well on C18; requires moderate organic %.
Stability High risk of oxidationCRITICAL: Samples require antioxidant stabilization.

Mobile Phase Optimization Strategy

The Aqueous Phase (Mobile Phase A)

Recommendation: 0.1% Formic Acid in Water (pH ~2.7) or 2-5 mM Ammonium Formate (pH 3.5).

  • Mechanism:

    • pH Control: Maintaining pH < 4.0 is non-negotiable. Acidic conditions suppress the ionization of silanols (reducing tailing) and, crucially, keep the catechol moiety protonated and stable against oxidation.

    • Buffer Choice: For LC-MS/MS, volatile buffers are required. Formic acid provides the best ionization efficiency (positive mode ESI). Ammonium formate can be used if peak shape needs improvement, but pure formic acid is often sufficient and cleaner for the MS source.

The Organic Modifier (Mobile Phase B)

Recommendation: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

  • Why ACN over Methanol?

    • Selectivity: ACN typically provides sharper peaks for basic benzazepines due to its dipole-dipole interaction capabilities and lower viscosity, which lowers backpressure.

    • Protic vs. Aprotic: Methanol (protic) can sometimes exacerbate tailing via hydrogen bonding with the amine. ACN (aprotic) minimizes this.

Handling Oxidation (The "Expert Insight")

Many protocols fail because they ignore the catechol instability.

  • In the Mobile Phase: Do NOT add non-volatile antioxidants (e.g., Sodium Metabisulfite) if using MS detection; they will foul the source. Instead, ensure the mobile phase is thoroughly degassed.

  • In the Sample Matrix: The stability must be handled before injection. Plasma/urine samples must be fortified with an antioxidant (e.g., 1% Ascorbic Acid or Sodium Metabisulfite) during collection or extraction.

Experimental Protocol

Reagents & Preparation
  • Fenoldopam-d4: (Isotopic purity >99%)

  • Water: LC-MS Grade (18.2 MΩ)

  • Acetonitrile: LC-MS Grade

  • Formic Acid: Optima/LC-MS Grade ampoules (freshly opened to ensure purity).

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7-1.8 µm particle size.

    • Note: Phenyl-Hexyl phases can offer unique selectivity for the aromatic catechol ring if C18 fails.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temperature: 40°C (Improves mass transfer and peak symmetry).

Gradient Table

This gradient is designed to elute polar matrix components early and wash lipophilic contaminants late.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Event
0.00955Initial Hold
0.50955Load Sample
3.003070Primary Elution Gradient
3.10595Wash Step
4.00595Hold Wash
4.10955Re-equilibration
5.50955End of Run

Optimization Workflow Logic (Visualization)

The following diagram outlines the decision process for tuning the mobile phase based on peak topology and stability data.

MobilePhaseOptimization Start Start: Fenoldopam-d4 Method Dev CheckStability Step 1: Stability Check (Is analyte degrading?) Start->CheckStability AddAntioxidant Action: Add Ascorbic Acid to Sample Matrix CheckStability->AddAntioxidant Yes (Oxidation) SelectColumn Step 2: Column Selection (C18 vs Phenyl-Hexyl) CheckStability->SelectColumn No AddAntioxidant->SelectColumn MobilePhaseA Step 3: Mobile Phase A (0.1% Formic Acid) SelectColumn->MobilePhaseA CheckPeakShape Check: Peak Tailing? MobilePhaseA->CheckPeakShape SwitchBuffer Action: Switch to Ammonium Formate (pH 3.5) CheckPeakShape->SwitchBuffer Tailing > 1.5 CheckRetention Check: Retention Time? CheckPeakShape->CheckRetention Symmetric SwitchBuffer->CheckRetention AdjustGradient Action: Adjust %B Slope or Initial Organic % CheckRetention->AdjustGradient k' < 2 or > 10 FinalMethod Final Validated Method CheckRetention->FinalMethod Optimal AdjustGradient->FinalMethod

Caption: Decision tree for optimizing Fenoldopam-d4 chromatography, prioritizing stability and peak symmetry.

Self-Validating System Suitability

To ensure the protocol is working daily, implement these System Suitability Tests (SST):

  • Retention Time Precision: %RSD < 2.0% for 6 replicates.

  • Peak Tailing Factor: Must be < 1.5. If higher, the column may be aging, or the mobile phase pH has drifted up.

  • Signal-to-Noise (S/N): For the LLOQ (Lower Limit of Quantitation), S/N should be > 10.

  • Carryover Check: Inject a blank immediately after a high standard. Peak area in blank must be < 20% of the LLOQ area.

References

  • Du, T., et al. (2021).[1][2] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B. Link

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Application Note. Link

  • Phenomenex. (2025).[1][2] Mobile Phase Optimization: A Critical Factor in HPLC. Technical Guide. Link

  • Do, K., et al. (2014). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B. Link

  • PubChem. (2025).[3][4] Fenoldopam Compound Summary. National Library of Medicine. Link

Sources

Application Note: Precision Pharmacokinetic Profiling of Fenoldopam using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity protocol for the pharmacokinetic (PK) quantification of Fenoldopam in human plasma. The method utilizes Fenoldopam-d4 Mesylate as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability. Given Fenoldopam’s rapid elimination half-life (


) and susceptibility to oxidation, this protocol emphasizes critical sample stabilization techniques and a Liquid-Liquid Extraction (LLE) workflow optimized for LC-MS/MS analysis.

Introduction & Scientific Rationale

The Analyte: Fenoldopam

Fenoldopam is a selective dopamine D1 receptor agonist used as a rapid-acting vasodilator for severe hypertension.[1][2] It is a racemic benzazepine derivative that undergoes extensive first-pass metabolism (methylation, conjugation) and has an extremely short half-life.

  • Challenge: The rapid clearance requires a dense sampling schedule in the first hour.

  • Stability: The catechol structure (dihydroxy-phenyl) makes it prone to oxidation ex vivo, necessitating immediate antioxidant stabilization.

The Tracer: Fenoldopam-d4 Mesylate

In quantitative bioanalysis, "tracer" refers to the Stable Isotope Labeled Internal Standard (SIL-IS). Fenoldopam-d4 contains four deuterium atoms incorporated into the benzazepine or phenyl ring.

  • Why d4? Unlike analog internal standards (e.g., oxazepam), Fenoldopam-d4 co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source. This provides a self-validating correction factor for every sample.

Chemical & Physical Properties[3][4]

PropertyAnalyte: Fenoldopam MesylateTracer: Fenoldopam-d4 Mesylate
CAS Number 67227-57-0[Varies by manufacturer]
Molecular Formula


Free Base MW 305.76 g/mol ~309.79 g/mol (approx +4 Da)
Solubility Soluble in water, ethanolSoluble in water, ethanol, DMSO
pKa ~8.12~8.12
Storage -20°C (Desiccated)-20°C (Desiccated, protect from light)

Experimental Design: PK Study Protocol

Study Groups & Dosing
  • Route: Intravenous (IV) Infusion (due to low oral bioavailability).[3]

  • Dose: Typically 0.1 to 1.6 mcg/kg/min (titrated).[4]

  • Species: Human (Clinical) or Rat/Dog (Pre-clinical).

Sampling Schedule (Critical)

Due to the


 of ~5 minutes, standard hourly sampling will miss the elimination curve.
  • Pre-dose: 0 min.

  • Infusion Phase: 15 min, 30 min (Steady State check).

  • Post-Infusion (Washout): 2, 5, 10, 15, 20, 30, 45, 60, 90 minutes.

Sample Collection & Stabilization

CRITICAL STEP: Fenoldopam oxidizes rapidly in plasma.

  • Collection: Draw blood into

    
    EDTA tubes.
    
  • Stabilization: Immediately add Ascorbic Acid (final concentration 0.5% w/v) or Sodium Metabisulfite to prevent oxidation of the catechol group.

  • Separation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Storage: Flash freeze plasma at -80°C.

Bioanalytical Protocol (LC-MS/MS)[6][7][8][9]

Reagents
  • Stock Solution A (Analyte): Fenoldopam Mesylate (1 mg/mL in Methanol).

  • Stock Solution B (Tracer): Fenoldopam-d4 Mesylate (1 mg/mL in Methanol).

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: 100 mM Ammonium Acetate (pH 9.0) or Sodium Bicarbonate (to alkalize for extraction).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this application as it removes phospholipids that cause ion suppression.

  • Thaw: Thaw plasma samples on ice.

  • Spike IS: Add 20 µL of Fenoldopam-d4 working solution (50 ng/mL) to 200 µL of plasma.

  • Alkalize: Add 50 µL of 0.5M Sodium Bicarbonate (pH ~9.0). Rationale: Neutralizes the amine to ensure transfer to the organic phase.

  • Extract: Add 1.0 mL Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporate: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (Water/Acetonitrile 80:20 + 0.1% Formic Acid).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6][7]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[5][6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenoldopam 306.1

107.1 (or 116.1)25-30
Fenoldopam-d4 310.1

111.1 (or 120.1)25-30

Note: Product ions depend on the specific labeling position of the d4 tracer. Always perform a product ion scan on your specific lot of IS to confirm the transition.

Visualization: Analytical Workflow

G cluster_0 Sample Collection cluster_1 Sample Preparation (LLE) Blood Blood Draw (K2EDTA) Stabilize Add Ascorbic Acid (Prevent Oxidation) Blood->Stabilize Plasma Plasma Separation (-80°C Storage) Stabilize->Plasma Thaw Thaw Plasma Plasma->Thaw Spike Spike Fenoldopam-d4 (Internal Standard) Thaw->Spike Alkalize Alkalize (pH 9) Sodium Bicarbonate Spike->Alkalize Extract Add Ethyl Acetate Vortex & Centrifuge Alkalize->Extract Recon Evaporate & Reconstitute (Mobile Phase) Extract->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (Area Ratio Analyte/IS) LCMS->Data

Figure 1: Step-by-step bioanalytical workflow ensuring analyte stability and precise quantification.

Logic of Internal Standardization

The use of Fenoldopam-d4 is not merely regulatory compliance; it is a mathematical necessity for accuracy.

Logic Matrix Matrix Effect (Phospholipids) Analyte Fenoldopam Signal Matrix->Analyte Suppresses Tracer Fenoldopam-d4 Signal Matrix->Tracer Suppresses Identically Result Calculated Ratio (Analyte/IS) Analyte->Result Tracer->Result Correction Error Cancellation: Suppression affects Numerator & Denominator equally

Figure 2: Mechanism of Error Correction using Stable Isotope Labeled Internal Standard (SIL-IS).

Method Validation Parameters (Self-Validating Systems)

To ensure the protocol generates trustworthy data (E-E-A-T), the following validation steps must be performed according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention times of Fenoldopam (1.1 min) or Fenoldopam-d4.

  • Linearity: Construct a calibration curve from 0.1 ng/mL to 50 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (CV%) should be

      
       (20% for LLOQ).
      
    • Accuracy should be within

      
       of nominal.
      
  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    
    • Goal: The IS Normalized MF should be close to 1.0, indicating the d4 tracer is perfectly compensating for any ion suppression.

Data Analysis & PK Calculation

Upon acquiring the concentration-time data, use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate:

  • 
    :  Maximum observed concentration.
    
  • 
    :  Area under the curve to the last time point.
    
  • 
    :  Total body clearance (
    
    
    
    ).
  • 
    :  Volume of distribution at steady state.
    
  • 
    :  Terminal elimination half-life (expect 5-10 mins).
    

References

  • FDA Prescribing Information. (2011). Corlopam (Fenoldopam Mesylate) Injection, USP.[4] U.S. Food and Drug Administration.[8][5][6][7] Link

  • Du, T., et al. (2021).[7] "A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats." Journal of Chromatography B. Link

  • Yu, X., et al. (2015). "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients." Journal of Chromatography B. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

Sources

High-Performance Bioanalysis of Fenoldopam in Urine: A Stabilized Mixed-Mode SPE Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid phase extraction (SPE) methods for fenoldopam-d4 in urine Content Type: Application Note and Protocol

Introduction & Scientific Context

Fenoldopam is a selective dopamine D1 receptor agonist used primarily as an antihypertensive agent.[1][2][3][4][5] In bioanalytical contexts, Fenoldopam-d4 serves as the stable isotope-labeled internal standard (SIL-IS) for the quantification of Fenoldopam.[2] Because the chemical behavior of the deuterated analog (d4) is virtually identical to the analyte, this protocol applies to the extraction of both species simultaneously.

The Bioanalytical Challenge: Catechol Instability Fenoldopam possesses a catechol moiety (3,4-dihydroxybenzene) and a secondary amine (benzazepine ring).[2] While the amine facilitates cation-exchange retention, the catechol group is highly susceptible to oxidation, particularly under alkaline conditions often used in Solid Phase Extraction (SPE) elution.[2]

  • pKa Values: Secondary amine (~8.9), Phenolic hydroxyls (~10.0).[2]

  • LogP: ~2.4 (Moderately lipophilic).[2]

  • Metabolism: Extensive conjugation (glucuronidation/sulfation) requires enzymatic hydrolysis to measure total drug levels in urine.[2]

This guide presents a Mixed-Mode Strong Cation Exchange (MCX) protocol. Unlike generic methods, this workflow incorporates a critical "Elution-into-Acid" step to instantly neutralize the eluate, preventing the rapid oxidative degradation of the catechol group that occurs at high pH.[2]

Method Development Strategy

The choice of Mixed-Mode Strong Cation Exchange (MCX) over standard Reversed-Phase (HLB/C18) is driven by the need for orthogonality.[2]

  • Mechanism: The sorbent utilizes both hydrophobic retention (benzene rings) and electrostatic retention (amine group binding to sulfonate groups).[2]

  • Benefit: This allows for a rigorous 100% organic wash step (removing neutral matrix interferences) while the analyte remains locked by ionic charge.[2]

  • Stability Control: Traditional MCX elution uses 5% Ammonium Hydroxide (pH > 11).[2] To protect the Fenoldopam catechol, we utilize an antioxidant-fortified collection reservoir.[2]

Materials & Reagents

  • Target Analyte: Fenoldopam Mesylate.[1][2][3][6][7]

  • Internal Standard: Fenoldopam-d4 (100 ng/mL working solution in MeOH).[2]

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX 30mg, Phenomenex Strata-X-C 30mg).[2]

  • Enzyme:

    
    -Glucuronidase (e.g., Helix pomatia or recombinant equivalents).[2]
    
  • Antioxidant Solution: 10% Ascorbic Acid + 0.1% Sodium Metabisulfite in water.[2]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).[2]
    

Experimental Protocol

Phase 1: Sample Pretreatment (Hydrolysis)

Urine samples must be hydrolyzed to convert glucuronide metabolites back to the parent drug.[2]

  • Aliquot: Transfer 200 µL of urine into a clean tube.

  • Spike IS: Add 20 µL of Fenoldopam-d4 working solution.

  • Buffer: Add 200 µL of 1M Ammonium Acetate (pH 5.0) containing 2000 units of

    
    -glucuronidase.[2]
    
  • Incubate: Vortex and heat at 60°C for 60 minutes .

  • Quench/Acidify: Add 200 µL of 4%

    
     (Phosphoric Acid).
    
    • Why? This stops the enzyme and acidifies the sample (pH < 4) to protonate the Fenoldopam amine, ensuring it binds to the cation exchange sorbent.

Phase 2: Solid Phase Extraction (MCX)[2]
StepSolvent / ActionMechanistic Rationale
1. Condition 1 mL MethanolActivates hydrophobic ligands.
2.[2] Equilibrate 1 mL Water (0.1% FA)Creates acidic environment for cation exchange.[2]
3. Load Pretreated Urine SampleAnalyte binds via hydrophobic & ionic interactions.[2]
4. Wash 1 1 mL 2% Formic Acid (aq)Removes salts, proteins, and hydrophilic interferences.
5.[2] Wash 2 1 mL 100% MethanolCrucial Step: Removes neutral organics/lipids.[2] Analyte remains bound by ionic charge.[2]
6. Elution Setup CRITICAL: Place collection plate containing 50 µL of 10% Formic Acid + 10 mM Ascorbic Acid under the cartridge.Pre-loading the collection well ensures the high-pH eluate is instantly neutralized and antioxidants are present.[2]
7. Elute 2 x 250 µL 5%

in Methanol
High pH neutralizes the drug's amine, breaking the ionic bond and releasing it.
8. Post-Elution Vortex collection plate immediately.Ensures complete mixing with the acid/antioxidant trap.[2]
9. Dry/Recon Evaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase A.
Prepare for LC-MS injection.
Phase 3: LC-MS/MS Conditions[2]
  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).[2] Phenyl phases offer better selectivity for the aromatic catechol.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 90
3.5 90
3.6 5

| 5.0 | 5 (End) |

MS Transitions (ESI+):

  • Fenoldopam: 306.1

    
     116.1 (Quant), 306.1 
    
    
    
    144.1 (Qual)[2]
  • Fenoldopam-d4: 310.1

    
     120.1 (Quant)[2]
    

Workflow Visualization

G cluster_0 Sample Pretreatment cluster_1 SPE (MCX Sorbent) cluster_2 Stabilization & Analysis Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 60°C) Urine->Hydrolysis + IS (Fenoldopam-d4) Acidification Acidification (H3PO4, pH < 4) Hydrolysis->Acidification Protonate Amine Load Load Sample (Ionic Binding) Acidification->Load Wash1 Wash 1: Aqueous Acid (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Amine) Wash2->Elute Trap Acid/Antioxidant Trap (In Collection Plate) Elute->Trap Immediate Neutralization LCMS LC-MS/MS Analysis (ESI+) Trap->LCMS

Figure 1: Optimized MCX extraction workflow highlighting the critical acid-trap stabilization step.

Validation Parameters & Performance

To ensure Scientific Integrity , the method must be validated against the following criteria:

  • Linearity: 0.5 – 500 ng/mL (

    
    ).[2]
    
  • Recovery: Typical absolute recovery for Fenoldopam using MCX is 85-95% .[2]

    • Note: If recovery drops < 70%, check for oxidation (sample turning pink/brown) or insufficient hydrolysis.[2]

  • Matrix Effect: The 100% MeOH wash in MCX typically reduces matrix effects to < 15%.[2]

  • Stability: Processed samples in the autosampler (4°C) are stable for 24 hours only if acidified/antioxidant treated.[2]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Recovery Oxidation of CatecholEnsure collection plate contains Formic Acid/Ascorbic Acid.[2] Minimize time in alkaline elution solvent.
Poor Peak Shape Column Overload or pH MismatchEnsure reconstitution solvent matches initial mobile phase (5% ACN).[2]
Interference Incomplete HydrolysisVerify enzyme activity; ensure pH 5.0 during incubation.
IS Variability Deuterium ExchangeUnlikely with d4 on the carbon skeleton, but ensure IS is added before hydrolysis to track enzyme efficiency.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Waters Corporation. (2023).[2] Oasis MCX Extraction Protocol for Basic Drugs. [Link][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3341, Fenoldopam. [Link][2]

  • Phenomenex. (2023).[2][4][7] Solid Phase Extraction (SPE) Guide for Clinical Research. [Link][2]

Sources

Protein precipitation protocols for fenoldopam-d4 bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Precipitation Protocols for Fenoldopam-d4 Bioanalysis

Executive Summary

Fenoldopam is a selective dopamine D1 receptor partial agonist used primarily for the acute management of severe hypertension. Its bioanalysis presents a specific set of challenges derived from its catechol structure (1,2-dihydroxybenzene), which renders the molecule highly susceptible to autoxidation into o-quinones at neutral or basic pH.[1]

This guide provides two distinct Protein Precipitation (PPT) protocols for the quantification of Fenoldopam and its internal standard, Fenoldopam-d4, in biological matrices (plasma/serum). While solid-phase extraction (SPE) is often cited for catecholamines, modern high-sensitivity LC-MS/MS allows for the use of PPT if specific stabilization measures are employed to prevent degradation and mitigate matrix effects.[1]

Physicochemical Foundation & Stability Mechanisms

To ensure data integrity, the analyst must understand the degradation pathway. Fenoldopam contains a catechol moiety that acts as a reducing agent.[1] In the presence of oxygen and metal ions (common in plasma), it oxidizes to an o-quinone derivative.

  • The pH Factor: This oxidation is pH-dependent.[1] At physiological pH (7.4), the reaction proceeds rapidly. Lowering the pH (< 4.0) protonates the hydroxyl groups, significantly retarding oxidation.

  • The Matrix Factor: Plasma contains phospholipids that can cause significant ion suppression in LC-MS/MS, particularly for polar analytes like Fenoldopam that elute early on reverse-phase columns.[1]

Key Mechanistic Insight:

Mere precipitation with acetonitrile is insufficient.[1] The supernatant must remain acidic throughout the injection cycle to prevent on-column oxidation or degradation in the autosampler.

Diagram 1: Fenoldopam Stability & Workflow Logic

Fenoldopam_Workflow Fenoldopam Fenoldopam (Catechol) Oxidation Autoxidation (pH > 7) Fenoldopam->Oxidation O2 / Metal Ions Acid Acid Stabilization (Formic/Ascorbic Acid) Fenoldopam->Acid Protocol Intervention Quinone o-Quinone Derivative ( undetectable by MRM) Oxidation->Quinone Stable Stable Analyte (Ready for LC-MS) Acid->Stable Stable->Oxidation If pH shifts

Caption: Mechanistic pathway showing the critical role of acid stabilization in preventing the irreversible oxidation of the catechol moiety.[1]

Reagent Preparation

Reproducibility starts with reagent control. Do not use generic lab solvents; use fresh preparations.[1]

Table 1: Critical Reagent Setup

ReagentCompositionPurposeStorage
Stock Stabilizer 10% (w/v) Ascorbic Acid in waterAntioxidant to prevent quinone formation.[1]4°C (discard after 1 week)
Precipitation Solvent A 1% Formic Acid in Acetonitrile (cold)Protein crash + pH maintenance.[1]-20°C
IS Spiking Solution 50 ng/mL Fenoldopam-d4 in 50:50 MeOH:H2OInternal Standard addition.-20°C
Reconstitution Solv. 0.1% Formic Acid in WaterMatches initial mobile phase to prevent peak distortion.[1]Ambient

Protocol A: The "Gold Standard" Acid-Stabilized PPT

Recommended for clinical samples, PK studies, and validation batches.

This protocol prioritizes analyte stability over throughput speed.[1] It introduces a "double-lock" mechanism: antioxidant addition to the matrix and acidified precipitation.

Step-by-Step Methodology:
  • Thawing & Stabilization:

    • Thaw plasma samples on ice.

    • Immediately upon thawing, add 10 µL of Stock Stabilizer (Ascorbic Acid) per 100 µL of plasma.[1] Vortex gently.

    • Note: If collecting fresh blood, add stabilizer to the Vacutainer before collection if possible.

  • Internal Standard Addition:

    • Aliquot 50 µL of stabilized plasma into a 1.5 mL Eppendorf tube (or 96-well plate).

    • Add 10 µL of IS Spiking Solution (Fenoldopam-d4).[1]

    • Vortex for 10 seconds. Equilibration time: 2 minutes.

  • Protein Precipitation:

    • Add 200 µL of Precipitation Solvent A (Cold 1% Formic Acid in ACN).[1]

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.[1]

    • Vortex vigorously for 30 seconds.

  • Phase Separation:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Critical: High speed is required to pellet fine precipitates formed in acidic conditions.[1]

  • Supernatant Transfer & Dilution:

    • Transfer 150 µL of the supernatant to a clean plate/vial.

    • Crucial Step: Dilute with 150 µL of Water (Milli-Q).[1]

    • Why? Injecting pure ACN can cause "solvent effect" (peak fronting) for polar compounds like Fenoldopam.[1] Diluting with water improves peak shape on C18 columns.[1]

  • Analysis:

    • Inject 5–10 µL onto the LC-MS/MS system.[1]

Protocol B: High-Throughput Direct PPT

Recommended for screening assays or when samples are analyzed immediately (<4 hours).[1]

This method is faster but carries higher risk of matrix effects and oxidation if samples sit in the autosampler.

  • Sample Prep: Aliquot 50 µL plasma into plate.

  • Combined Crash: Add 200 µL of Precipitation Solvent containing IS (Fenoldopam-d4 @ 2.5 ng/mL in 0.1% Formic Acid/MeOH).

    • Note: Methanol is used here as it sometimes yields finer precipitates for catechols, though ACN is cleaner.[1]

  • Agitation: Shake plate at 1000 RPM for 2 minutes.

  • Centrifugation: 4000 x g for 10 minutes (standard plate centrifuge).

  • Injection: Inject supernatant directly.[1]

Critical Control Points & Troubleshooting

Matrix Effects (Phospholipids)

Fenoldopam is relatively polar (LogP ~ 1.5).[1] In PPT, phospholipids often remain in the supernatant and elute late in the gradient.

  • Symptom: Signal drop over repeated injections.[1]

  • Solution: If PPT shows suppression, switch to a Phospholipid Removal Plate (e.g., Agilent Captiva ND Lipids or Waters Ostro).[1] Use Protocol A, but replace the centrifugation step with filtration through the lipid removal plate.

Chromatography Guidelines
  • Column: Use a high-strength silica C18 (e.g., Waters HSS T3) or a PFP (Pentafluorophenyl) column.[1] PFP phases offer unique selectivity for the aromatic catechol ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start low (5% B) to retain Fenoldopam away from the solvent front.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Recovery / Variability CheckIS Check Fenoldopam-d4 Signal Start->CheckIS IS_Low IS Signal also Low? CheckIS->IS_Low MatrixEffect Ion Suppression. Switch to Lipid Removal Plate. IS_Low->MatrixEffect Yes Stability Oxidation suspected. Check pH of Supernatant. IS_Low->Stability No (IS is fine) Action1 Add Ascorbic Acid to Plasma Stability->Action1

Caption: Logic flow for diagnosing recovery issues. Differentiating between matrix effects and stability is key.

Validation Criteria (FDA/EMA Alignment)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), verify the following:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the Fenoldopam retention time.

  • Recovery: Compare analyte response in extracted samples vs. post-extraction spiked samples. (Target: >80% and consistent).

  • Stability:

    • Bench-top: 4 hours on ice.

    • Freeze-Thaw: 3 cycles at -20°C to RT (with stabilizer).

    • Autosampler: 24 hours at 10°C (verify quinone formation hasn't occurred).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] Link

  • Sun, R., et al. (2014).[1] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates LC-MS conditions and metabolite handling). Link

  • Agilent Technologies. (2016).[1] Plasma Catecholamines by LC/MS/MS. Application Note 5991-6587EN. (Provides foundational data on catechol stabilization and lipid removal). Link

  • Velander, P., et al. (2016).[1] Autoxidation of catechol-containing compounds. (Mechanistic background on the oxidation pathway of catecholamines to quinones). Link

Sources

Fenoldopam-d4 mesylate spiking procedures for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoldopam is a rapid-acting dopamine D1 receptor agonist used for the in-hospital management of severe hypertension. Due to its short half-life (~5 minutes) and low therapeutic plasma concentrations (typically 1–100 ng/mL), quantification requires high-sensitivity LC-MS/MS methods.

This guide details the critical handling, calculation, and spiking protocols for using Fenoldopam-d4 mesylate as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike generic protocols, this document addresses the specific stoichiometry of the mesylate salt form—a frequent source of quantitation error in bioanalytical assays.

Chemical Identity & Material Handling

The "Mesylate" Trap: Researchers often order "Fenoldopam-d4" but receive "Fenoldopam-d4 mesylate." Failing to account for the methanesulfonic acid counter-ion leads to a ~31% systematic error in concentration if the target is the free base.

CompoundMolecular FormulaApprox.[1][2][3][4][5] MW ( g/mol )Salt/Base Ratio
Fenoldopam (Free Base)

305.761.00
Fenoldopam Mesylate

401.861.314
Fenoldopam-d4 Mesylate

~405.89N/A

Storage & Stability:

  • State: Hygroscopic crystalline solid.

  • Storage: -20°C, desiccated. Protect from light.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH adjusted).

    • Expert Insight: Do not attempt to dissolve the stock powder directly in 100% water. Use DMSO or Methanol for the primary stock, then dilute into aqueous buffers.

Core Calculations: The Correction Factor

To prepare a stock solution equivalent to 1.0 mg/mL of Fenoldopam Free Base using the Mesylate salt:



Example: To make 10 mL of 1.0 mg/mL (free base) stock:

  • Target Mass = 10 mg.

  • MW Ratio = 401.86 / 305.76 = 1.314 .

  • Purity (from CoA) = 99.5%.

  • Weigh:

    
     of Fenoldopam Mesylate.
    

Protocol: Stock & Working Solution Preparation

Step 1: Primary Stock Solutions (1 mg/mL)
  • Analyte (Fenoldopam Mesylate): Weigh ~13.21 mg into a 10 mL volumetric flask. Dissolve in 100% Methanol (MeOH) . Sonicate for 5 mins. Label as STOCK-A.

  • Internal Standard (Fenoldopam-d4 Mesylate): Weigh ~1.32 mg into a 10 mL flask (target 0.1 mg/mL). Dissolve in 100% MeOH . Label as STOCK-IS.

Step 2: Working Solutions (WS)
  • Analyte WS: Perform serial dilutions of STOCK-A using 50:50 MeOH:Water to create spiking solutions at 100x the final plasma concentration.

  • IS Working Solution (IS-WS): Dilute STOCK-IS to a fixed concentration (e.g., 500 ng/mL ) in 50:50 MeOH:Water .

    • Why 50:50? Pure methanol spikes can precipitate plasma proteins prematurely upon contact. 50% aqueous content mitigates this "shock" precipitation.

Protocol: Calibration Curve Spiking (Matrix-Matched)

Objective: Create a calibration curve in biological matrix (e.g., K2EDTA Plasma) ranging from 1.0 to 100 ng/mL.

The Spiking Scheme (100x Approach): We spike 10 µL of Working Solution into 990 µL of blank plasma. This minimizes matrix dilution (1%) to prevent disrupting the plasma equilibrium.

Standard IDTarget Conc. (ng/mL)Working Solution Conc. (ng/mL)Volume WS (µL)Volume Blank Plasma (µL)
STD-1 (LLOQ) 1.010010990
STD-2 2.525010990
STD-3 10.01,00010990
STD-4 25.02,50010990
STD-5 50.05,00010990
STD-6 80.08,00010990
STD-7 (ULOQ) 100.010,00010990

Workflow Visualization

The following diagram illustrates the critical path from stock weighing to LC-MS injection, emphasizing the separate handling of Analyte and IS until the precipitation step.

Fenoldopam_Workflow cluster_stock Stock Preparation cluster_spike Spiking & Processing Stock_A Fenoldopam Mesylate (Solid) Sol_A Primary Stock A (1 mg/mL in MeOH) Stock_A->Sol_A Weigh & Dissolve Stock_IS Fenoldopam-d4 Mesylate (Solid) Sol_IS Primary Stock IS (100 µg/mL in MeOH) Stock_IS->Sol_IS Weigh & Dissolve WS_Series Working Solutions (100x Conc in 50% MeOH) Sol_A->WS_Series Serial Dilution WS_IS IS Working Sol (500 ng/mL) Sol_IS->WS_IS Dilution Sample Spiked Sample (100 µL Plasma) WS_Series->Sample 10 µL Spike PPT Protein Precipitation Add 300 µL ACN + IS WS_IS->PPT Add Internal Std Matrix Blank Plasma (K2EDTA) Matrix->Sample 990 µL Sample->PPT Transfer 100 µL LCMS LC-MS/MS Analysis (MRM Mode) PPT->LCMS Centrifuge -> Inject Supernatant

Caption: Workflow for Fenoldopam quantification showing parallel processing of Analyte and d4-IS to ensure precise matrix matching.

Sample Processing (Protein Precipitation)

Once the calibration standards are prepared in plasma (as per Section 5), process them alongside your unknown samples:

  • Aliquot: Transfer 100 µL of plasma (Standard, QC, or Unknown) into a 1.5 mL tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (500 ng/mL) to every tube (except Double Blanks).

    • Note: This results in a final IS concentration of ~100 ng/mL in the matrix.

  • Precipitation: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Vortex vigorously for 1 minute.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to LC vials. Inject 5–10 µL.

Validation Criteria (FDA/EMA Compliance)

To ensure this protocol generates regulatory-grade data, verify the following parameters:

  • Selectivity: Analyze 6 lots of blank plasma. There must be no interference at the retention time of Fenoldopam (>20% of LLOQ) or Fenoldopam-d4 (>5% of IS response).

  • Crosstalk (Isotopic Contribution):

    • Inject ULOQ (100 ng/mL) without IS: Check for signal in the IS channel (d4).

    • Inject IS only: Check for signal in the Analyte channel (d0).

    • Requirement: Contribution should be negligible. If d4 contains significant d0 impurities, the LLOQ may be compromised.

  • Linearity: The calibration curve should use a weighted linear regression (

    
    ). Acceptance: 
    
    
    
    .[6]

References

  • U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 3341, Fenoldopam. Retrieved from [Link]

  • Du, T., et al. (2014). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Enhancing Sensitivity for Fenoldopam-d4 Mesylate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Achieving picogram-level sensitivity for Fenoldopam (and its internal standard, Fenoldopam-d4 ) is notoriously difficult due to two primary factors: its catechol structure , which makes it highly prone to oxidative degradation, and its polarity, which can lead to poor retention and ion suppression in reversed-phase chromatography.

This guide moves beyond standard method development. It addresses the specific physicochemical limitations of the mesylate salt form and provides actionable, high-impact protocols to lower your Lower Limit of Quantitation (LLOQ).

Part 1: Mass Spectrometry Optimization (The Hardware)

Core Principle: Fenoldopam mesylate dissociates in solution. You are detecting the protonated free base, not the salt.

MRM Transition Tuning

The mesylate salt (MW ~401.8) dissociates to the free base (MW 305.76). In positive ESI, you must target the [M+H]⁺ ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Fenoldopam 306.1107.1*4025100
Fenoldopam-d4 310.1111.1**4025100

*Critical Note: The fragment m/z 107.1 corresponds to the ethyl-phenol moiety. Ensure your d4-labeling is on this specific ring to use the m/z 111.1 transition. If your IS is labeled on the benzazepine ring, the product ion may remain 107.1 or shift differently. Always run a product ion scan on your specific IS batch.

Source Parameters

Fenoldopam is thermally labile. Excessive desolvation heat can degrade the catechol moiety before it enters the vacuum region.

  • Capillary Voltage: 2.5 – 3.0 kV (Keep lower to reduce background noise).

  • Source Temperature: 450°C – 500°C (Do not exceed 550°C).

  • Desolvation Gas: High flow (800–1000 L/hr) is preferable to high heat.

Part 2: Sample Preparation & Stability (The Chemistry)

The Silent Killer: Oxidation. Fenoldopam contains a catechol (1,2-dihydroxybenzene) group. At neutral or basic pH, or in the presence of dissolved oxygen, it rapidly oxidizes to an o-quinone, which is invisible to your specific MRM transition. This causes "phantom" signal loss, especially at low concentrations.

The Antioxidant Protocol (Mandatory)

You must stabilize the plasma/urine matrix immediately upon collection or thawing.

Reagents:

  • Ascorbic Acid (AA): 1% (w/v) solution.

  • Sodium Metabisulfite (SMB): 0.5% (w/v) solution.

Workflow: Add 10 µL of 1% Ascorbic Acid per 100 µL of plasma before any extraction step. This acts as a sacrificial reductant, preserving the Fenoldopam.

Extraction Strategy: LLE vs. PPT

Protein Precipitation (PPT) is often too dirty for high-sensitivity Fenoldopam assays due to phospholipid suppression. Liquid-Liquid Extraction (LLE) is superior here.

Optimized LLE Protocol:

  • Aliquot: 200 µL Plasma + 20 µL Antioxidant.

  • Buffer: Add 50 µL Ammonium Acetate (pH 8.5) to neutralize the mesylate and ensure the amine is uncharged.

  • Solvent: Add 1.5 mL Ethyl Acetate .

  • Agitate: Vortex 5 min, Centrifuge 10 min @ 4000g.

  • Dry: Evaporate supernatant under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (90% Aqueous).

StabilityWorkflow Plasma Plasma Sample (Contains Fenoldopam) Oxidation Oxidation to o-Quinone Plasma->Oxidation No Stabilizer Antioxidant Add Ascorbic Acid (Sacrificial Reductant) Plasma->Antioxidant Immediate SignalLoss Signal Loss (MS Invisible) Oxidation->SignalLoss Stable Stable Catechol Form Antioxidant->Stable LLE LLE (Ethyl Acetate) @ pH 8.5 Stable->LLE Extraction

Figure 1: Stabilization workflow preventing the oxidation of the catechol moiety.

Part 3: Chromatographic Separation (The Physics)

Challenge: Fenoldopam is polar and elutes early, often in the suppression zone (void volume).

Column Selection

Standard C18 columns often fail to retain Fenoldopam sufficiently.

  • Recommended: Waters Acquity HSS T3 (1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Why? The HSS T3 is designed for aqueous stability and polar retention. The Biphenyl phase offers pi-pi interactions with the aromatic rings of Fenoldopam, increasing selectivity.

Mobile Phase Composition
  • Phase A: Water + 0.1% Formic Acid + 1 mM Ammonium Formate .

  • Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

  • Gradient: Start at 5% B (hold 0.5 min) to focus the peak. Ramp to 90% B over 3 mins.

Technical Insight: The addition of Ammonium Formate improves peak shape by mitigating secondary interactions with residual silanols on the column stationary phase.

Part 4: The "Nuclear Option" – Dansyl Chloride Derivatization

If your required LLOQ is < 10 pg/mL and standard ESI is insufficient, you must increase the ionization efficiency chemically.

Mechanism: Dansyl chloride reacts with the phenolic hydroxyls and the secondary amine to form a sulfonate/sulfonamide.[5] This adds a highly ionizable naphthalene moiety, increasing ESI response by 10-50 fold .

Derivatization Protocol:

  • Dry Extract: Evaporate your LLE extract to dryness.

  • Reagent: Add 50 µL Sodium Bicarbonate (100 mM, pH 11) + 50 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 15 minutes.

  • Quench: Add 10 µL Formic Acid.

  • Inject: Inject the derivatized mixture directly.

Note: You must adjust your MRM to track the Dansyl-Fenoldopam complex (Parent Mass + 233 Da per dansyl group).

Troubleshooting & FAQs

Q1: My internal standard (Fenoldopam-d4) signal varies between injections. Why? A: This is likely "Crosstalk" or Isotopic impurity.

  • Check Purity: Ensure your d4 standard doesn't contain >0.5% native (d0) drug.

  • Check Retention: If d4 and d0 elute at slightly different times (deuterium isotope effect), and you have a matrix interference at the d4 time, the ratio will skew. Use a column with higher resolution (e.g., 100mm length instead of 50mm).

Q2: I see a secondary peak for Fenoldopam. Is it a metabolite? A: It could be, but in standard solutions, it is likely an isomer or degradation product.

  • Glucuronides: In plasma samples, Fenoldopam-glucuronides can "in-source fragment" back to the parent mass. Ensure chromatographic separation between the glucuronide (elutes earlier) and the parent.

Q3: Why is my linearity poor at the low end (1-5 ng/mL)? A: Adsorption. Fenoldopam can stick to glass vials.

  • Fix: Use polypropylene (PP) vials or silanized glass. Add 5% methanol to your reconstitution solvent to minimize adsorption.

References

  • Du, T., et al. (2021). "A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats."[6] Journal of Chromatography B, 1179, 122854.[6]

  • Vinciguerra, A., et al. (2014). "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients." Journal of Chromatography B, 978-979, 78-82.[7]

  • BenchChem. "Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS." Application Note.

  • PubChem. "Fenoldopam Mesylate Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Fenoldopam-d4 Retention Time Shifts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent retention times (RT) between your analyte (Fenoldopam) and its internal standard (Fenoldopam-d4), or shifting RTs across your analytical run.

Fenoldopam is a benzazepine derivative containing a catechol moiety (ortho-dihydroxybenzene).[1][2][3] This chemical structure presents unique challenges regarding pH sensitivity and oxidative instability.[1][2][3] Furthermore, the use of a deuterated internal standard (IS) introduces the "Deuterium Isotope Effect," a physical phenomenon often mistaken for system failure.[4]

This guide synthesizes the physicochemical properties of Fenoldopam with chromatographic principles to resolve your RT shifts.

Part 1: The Deuterium Isotope Effect (Normal vs. Aberrant)

Is the shift constant or variable?

Before troubleshooting hardware, you must distinguish between a static offset (physics) and a dynamic drift (chemistry/hardware).[3][4]

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds (C-D bonds) are slightly less lipophilic than their hydrogenated counterparts (C-H bonds).[1][2][3][4] The C-D bond is shorter and has a lower molar volume.[1][2][3] Consequently, Fenoldopam-d4 will typically elute slightly earlier than Fenoldopam. [1][2][4]

ObservationDiagnosisAction Required
Constant Offset (e.g., IS always elutes 0.05–0.1 min before analyte)Normal Isotope Effect. This is due to the lower lipophilicity of deuterium.[1][2][3][4]None. Adjust integration windows in your software (e.g., Skyline, Analyst) to accommodate the offset.[4]
Variable Shift (e.g., Offset changes from 0.05 to 0.2 min during the run)System/Chemical Drift. This indicates pH instability, temperature fluctuation, or column aging.[4]Proceed to Part 2 & 3.
Co-elution Failure (Peaks completely separate)Chromatographic Selectivity Issue. The gradient is likely too shallow, or the column efficiency is too high for the isotope pair.Steepen the gradient or use a column with lower plate count if co-elution is strictly required.[2][3]

Part 2: Chemical Stability & pH (The "Catechol Challenge")

Fenoldopam contains a catechol group susceptible to oxidation into o-quinones .[1][2][3] It also possesses two relevant pKa values: ~5.5 (secondary amine) and ~8.8 (phenolic hydroxyls).[1][2][3][4]

Mechanism of Drift
  • pH Sensitivity: If your mobile phase pH is near the pKa of the amine (5.5), small fluctuations in buffer composition will drastically alter the ionization state of Fenoldopam, causing significant RT shifts.[4]

  • Oxidation: Catechols oxidize rapidly at neutral/basic pH or in the presence of metal ions, leading to peak broadening and RT instability.[2][3][4]

Diagram: The Stability & Retention Logic

FenoldopamLogic Start RT Shift Detected CheckpH Check Mobile Phase pH Start->CheckpH Is_pH_Stable Is pH < 4.0? CheckpH->Is_pH_Stable CatecholOx Risk: Catechol Oxidation (Quinone formation) Is_pH_Stable->CatecholOx No (pH > 7) Ionization Risk: Partial Ionization (pKa ~5.5 proximity) Is_pH_Stable->Ionization No (pH > 5) StableState Stable Protonation (Amine +, Phenol OH) Is_pH_Stable->StableState Yes (pH < 4) Action2 Action: Add Antioxidant (Ascorbic Acid/Na Metabisulfite) CatecholOx->Action2 Action1 Action: Acidify MP to pH 2.5-3.0 (Formic Acid / Ammonium Formate) Ionization->Action1

Figure 1: Decision logic for chemical stability factors affecting Fenoldopam retention.

Part 3: System Troubleshooting Workflow

If the chemistry is solid (low pH, antioxidant present), the issue is likely hardware or equilibration.[4]

Common Hardware Culprits
  • Column Temperature: RPLC retention is exothermic.[1][2][3][5] A 1°C fluctuation can shift RT by 1-2%.[1][2][3]

    • Fix: Ensure the column oven is active and pre-heating the mobile phase.[3][4]

  • Pump Mixing: In high-pressure mixing systems, "ripple" effects can cause RT jitter.[1][2][3][4]

    • Fix: Premix your organic/aqueous phases slightly (e.g., 95:5 instead of 100:0) to ensure the pump is always drawing from both lines.

Diagnostic Flowchart

TroubleshootingFlow Issue RT Shift Observed CheckD Is Shift Constant (IS vs Analyte)? Issue->CheckD Physics Isotope Effect (Normal) CheckD->Physics Yes (Constant Offset) CheckTemp Check Column Temp (Fluctuation > 0.5°C?) CheckD->CheckTemp No (Drifting) FixTemp Stabilize Oven / Pre-heater CheckTemp->FixTemp Yes CheckEquil Column Equilibration (Void Volumes) CheckTemp->CheckEquil No FixEquil Increase Re-equilibration Time (min 5-10 CV) CheckEquil->FixEquil Insufficient CheckMatrix Matrix Effect (Ion Suppression) CheckEquil->CheckMatrix Sufficient

Figure 2: Hardware and workflow diagnostic path.

Part 4: Validated Equilibration Protocol

To ensure reproducibility, follow this "Self-Validating" equilibration protocol. This ensures the stationary phase is chemically identical at the start of every injection.[3][4]

Protocol: High-Stability LC Method for Fenoldopam

Objective: Minimize RT drift caused by column hysteresis and pH variation.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is suspected, though rare for this molecule).[1][2][3][4]

  • Antioxidant: Add 0.1% Ascorbic Acid to the sample diluent (NOT the mobile phase, to avoid source contamination).[4]

Step-by-Step Workflow:

  • The "Conditioning" Injection:

    • Before the first analytical sample, inject a high-concentration standard (System Suitability Sample).[1][2][3][4]

    • Run the gradient 3 times without data acquisition. This coats active sites on the silica that might irreversibly bind the catechol.[3][4]

  • The Re-equilibration Step (Critical):

    • Most RT shifts occur because the column did not return to initial conditions.[2][3]

    • Calculation: Calculate Column Volume (

      
      ).
      
    • Example: For a 2.1 x 50mm column, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1][2][3]
      
    • Requirement: Flush with 10 Column Volumes (CV) of initial mobile phase between injections.

    • Setting: If flow is 0.4 mL/min, re-equilibrate for at least 2.5 minutes.

  • The "Lock-Mass" Check:

    • Monitor the RT of the Fenoldopam-d4.[1][2][3] If it shifts by >5% over 10 runs, stop the queue.

    • Check the pump pressure trace.[2][3] A "sawtooth" pressure pattern indicates a failing check valve, which alters flow rate and RT.[1][2][3][4]

Part 5: Frequently Asked Questions (FAQ)

Q: Why does Fenoldopam-d4 elute earlier than Fenoldopam? A: This is the Deuterium Isotope Effect .[1][2][3] The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the molecule slightly less lipophilic.[4] In Reversed-Phase chromatography, less lipophilic compounds elute earlier.[1][2][3][4] This is a physical constant, not an error.[1][2][3][4]

Q: Can I force them to co-elute? A: You can minimize the separation by using a column with lower resolution (e.g., a shorter column or larger particle size) or by using a steeper gradient.[4] However, modern integration software (e.g., Skyline, MultiQuant) can handle slight RT offsets between analyte and IS without issue.[1][4]

Q: My peaks are tailing significantly. Is this affecting RT? A: Yes. Tailing shifts the peak apex (retention time) to the right.[3][4] Fenoldopam's secondary amine interacts with residual silanols on the column.[2][3]

  • Fix: Ensure you are using an "End-capped" column (e.g., C18-MS) and sufficient ionic strength (e.g., 5mM Ammonium Formate) in the mobile phase to mask silanols.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3] Fenoldopam Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3][4]

  • Zhang, Y., et al. (2011).[1][2][3][4] Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography. Analytical Chemistry. [Link]

  • Chromatography Online. (2020).[1][2][3] Troubleshooting Retention Time Shifts in LC-MS. LCGC International.[1][2][3] [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012).[1][2][3][4] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2][3][4] (Standard Text for Column Equilibration Protocols).

Sources

Technical Support Center: Minimizing Deuterium Isotope Effects in Fenoldopam Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention Time Shifts in Fenoldopam LC-MS/MS Assays To: Bioanalytical Method Development Team

Executive Summary

You are likely accessing this guide because you are observing a chromatographic separation between Fenoldopam and its deuterated internal standard (IS), leading to potential integration errors or uncorrected matrix effects.

This phenomenon, known as the Deuterium Isotope Effect (DIE) , occurs because Carbon-Deuterium (C-D) bonds are shorter and stronger than Carbon-Hydrogen (C-H) bonds.[1] This results in a slightly smaller molar volume and lower lipophilicity for the deuterated isotopologue. In Reversed-Phase Liquid Chromatography (RPLC), this causes the deuterated IS to elute earlier than the native Fenoldopam.

This guide provides a self-validating troubleshooting workflow to collapse these peaks and restore bioanalytical accuracy.

Module 1: Diagnostic & Root Cause Analysis
Q: How do I confirm if my peak splitting is due to the Isotope Effect or a system issue?

A: You must distinguish between a system dwell volume issue and a thermodynamic isotope effect.

The Diagnostic Protocol:

  • Inject a mixture: Prepare a neat solution (non-extracted) containing both Native Fenoldopam and Fenoldopam-d

    
     (or d
    
    
    
    ).
  • Run Isocratic Hold: Run your mobile phase at the approximate %B where Fenoldopam elutes, but isocratically (constant composition) for 10 minutes.

  • Calculate Resolution (

    
    ): 
    
    • If the peaks are perfectly co-eluting (

      
      ), the issue in your real samples is likely matrix-related or injection solvent effects.
      
    • If you see two distinct peaks (or a "shoulder") with the deuterated standard eluting first, you have a confirmed Deuterium Isotope Effect.

Mechanism of Action: The C-D bond is shorter (


) than the C-H bond (

). This reduces the polarizability of the molecule's surface area. In a C18 column, the stationary phase discriminates based on these weak hydrophobic interactions. The "smaller," less lipophilic deuterated molecule interacts less with the C18 chains and washes off faster.
Module 2: Mobile Phase Optimization
Q: I am using Acetonitrile (ACN). Should I switch to Methanol (MeOH)?

A: Yes. Switching to Methanol is the single most effective chemical intervention.

The Science: Acetonitrile is an aprotic solvent that relies heavily on dipole-dipole interactions and dispersion forces. It tends to exaggerate the subtle lipophilicity differences caused by deuteration. Methanol, being a protic solvent, forms hydrogen bond networks that "mask" the slight hydrophobic differences between the C-H and C-D bonds.

Experimental Data: Impact of Organic Modifier

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation
Isotope Separation High (Distinct shift often observed)Low (Peaks tend to merge)Switch to MeOH
Backpressure LowHighEnsure system tolerance
Ionization (ESI+) High efficiencyModerate efficiencyAdjust source temp
Elution Order D-Fenoldopam << H-FenoldopamD-Fenoldopam < H-FenoldopamMeOH reduces

Q: How does pH affect the Fenoldopam isotope effect?

A: Fenoldopam is a benzazepine derivative with a catechol (diol) group. It has pKa values approx. ~8.5 (phenolic) and ~5.5 (amine).

  • Low pH (Formic Acid, pH ~2.5): The amine is protonated (

    
    ). The molecule is polar. The hydrophobic surface area is the primary driver of retention on C18. The isotope effect is visible here because the hydrophobic discrimination is active.
    
  • Mid pH (Ammonium Acetate, pH ~4.5 - 5.0): You may observe peak broadening.

  • Recommendation: Maintain low pH (0.1% Formic Acid) to ensure robust ionization (ESI+), but rely on the MeOH switch rather than pH adjustment to fix the isotope separation.

Module 3: Column & Temperature Parameters
Q: Can column temperature fix the separation?

A: Yes. Increasing temperature promotes peak coalescence.

Thermodynamic Rationale: The enthalpy of adsorption (


) differs between the isotopologues. At higher temperatures, the kinetic energy of the molecules overcomes the subtle difference in hydrophobic interaction strength.
  • Protocol: Increase column oven temperature in

    
     increments (e.g., from 
    
    
    
    ).
  • Warning: Fenoldopam contains a catechol moiety which can be oxidation-sensitive. Ensure your autosampler is cooled (

    
    ) even if the column is hot.
    
Q: Is C18 the best stationary phase?

A: While C18 is standard, it maximizes hydrophobic discrimination (which is what we want to avoid here).

  • Alternative: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.

  • Why: These columns rely on

    
     interactions with the benzene ring of Fenoldopam. These electronic interactions are less sensitive to the C-H vs. C-D bond length changes than the pure dispersive hydrophobic interactions of a C18 chain.
    
Module 4: Advanced Troubleshooting Workflow

If the above steps fail, follow this logic flow to determine the next move.

TroubleshootingFlow Start Start: D-IS Elutes Earlier than Analyte Step1 Step 1: Switch Organic Modifier ACN -> MeOH Start->Step1 Check1 Did peaks co-elute? Step1->Check1 Step2 Step 2: Increase Column Temp (Try 45-55°C) Check1->Step2 No Success Validation Pass Proceed to Accuracy/Precision Check1->Success Yes Check2 Co-elution achieved? Step2->Check2 Step3 Step 3: Change Stationary Phase Try Phenyl-Hexyl or PFP Check2->Step3 No Check2->Success Yes Check3 Co-elution achieved? Step3->Check3 Step4 Step 4: Steep Gradient Increase %B/min slope Check3->Step4 No Check3->Success Yes Check4 Co-elution achieved? Step4->Check4 Check4->Success Yes Fail CRITICAL ACTION: Switch to 13C or 15N IS Check4->Fail No

Figure 1: Decision matrix for resolving deuterium isotope effects in Fenoldopam analysis.

Module 5: The "Nuclear" Option (Stable Label Choice)
Q: I've tried everything, but the peaks are still slightly offset. Does it matter?

A: It depends on your Matrix Effect factor. If the deuterated IS elutes in a region of ion suppression (e.g., phospholipids) but the analyte elutes slightly later in a "clean" region, your IS will not correctly compensate for the matrix effect. This leads to quantitative bias .

The Ultimate Solution: If you cannot merge the peaks using MeOH or Temperature, you must abandon the Deuterated IS.

  • Switch to:

    
    -Fenoldopam or 
    
    
    
    -Fenoldopam.
  • Reasoning: Carbon-13 and Nitrogen-15 isotopes increase the mass without significantly altering the bond lengths or molecular volume. Therefore, they have zero chromatographic isotope effect and will perfectly co-elute with the native analyte under any condition.

References
  • BenchChem. (2025).[2] Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards. Retrieved from

  • Ye, X., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. Retrieved from

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. Retrieved from

  • Chaudhari, S. R., et al. (2019). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. LCGC North America. Retrieved from

  • Du, T., et al. (2021).[3] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites.[3] Journal of Chromatography B. Retrieved from

Sources

Technical Support Center: Stability of Fenoldopam-d4 Mesylate in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Current Status: Operational | Topic: Fenoldopam-d4 Mesylate Stability Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers

Core Technical Overview

Fenoldopam-d4 Mesylate is the deuterated internal standard (IS) used for the quantification of Fenoldopam, a selective dopamine D1 receptor agonist.[1][2] While the deuterium labeling (typically


) provides mass differentiation for LC-MS/MS, the physicochemical stability of the IS is dictated by the parent structure's catechol moiety  (7,8-dihydroxy-3-benzazepine).[2]

The Critical Directive:

Do not treat Fenoldopam-d4 as a passive bystander. The stability of your Internal Standard is inextricably linked to the oxidative potential of the plasma matrix.[2] If your analyte requires antioxidant stabilization, your IS requires the exact same protection to maintain a consistent response ratio.

Mechanism of Instability: The Catechol Trap

The primary cause of Fenoldopam-d4 instability in frozen plasma is oxidative degradation , not hydrolytic cleavage. The catechol group is highly susceptible to oxidation, forming an ortho-quinone intermediate.[2] This reaction is accelerated by:

  • Alkaline pH: Plasma pH shifts during freezing/thawing.[2]

  • Dissolved Oxygen: Present in plasma processing.[2]

  • Metal Ions: Trace metals in plasma can catalyze oxidation.[2]

Visualization: Degradation Pathway

The following diagram illustrates the oxidative risk pathway that leads to signal loss (IS response drop) and potential quantification errors.[2]

Fenoldopam_Degradation FEN Fenoldopam-d4 (Catechol Form) INT Semiquinone Radical (Unstable Intermediate) FEN->INT -1e-, -1H+ OXY Oxidation Triggers (pH > 7.4, O2, Metal Ions) OXY->INT PROD o-Quinone Derivative (Signal Loss) INT->PROD -1e-, -1H+ STAB Stabilizer Action (Ascorbic Acid / Na Metabisulfite) STAB->INT Reduces back to Catechol

Figure 1: Oxidative degradation pathway of the catechol moiety in Fenoldopam-d4 and the restorative mechanism of antioxidants.

Validated Stabilization Protocol

Scientific Grounding: Studies indicate Fenoldopam is stable for ≥34 days at -70°C only when stabilized with ascorbic acid [1].[2][3] Without this, degradation can occur within hours of thawing or during extraction.[2]

Step-by-Step Plasma Processing Guide

Objective: Prevent oxidative loss of Fenoldopam-d4 during freeze-thaw and extraction.

  • Pre-Spike Preparation (Critical):

    • Prepare a 10% Ascorbic Acid (w/v) solution in water.[2]

    • Action: Add 10 µL of this solution per 1 mL of plasma immediately upon collection or thawing.[2]

    • Alternative: Sodium Metabisulfite (0.5% w/v) is a viable alternative if ascorbic acid interferes with chromatography.[2]

  • Internal Standard Working Solution:

    • Dissolve Fenoldopam-d4 Mesylate in 1% Formic Acid in Methanol .

    • Reasoning: The acidic environment prevents auto-oxidation of the stock solution.[2]

  • Thawing Procedure:

    • Thaw plasma samples in an ice bath (

      
      ), never at room temperature or water bath.[2]
      
    • Process immediately. Do not refreeze without verifying antioxidant levels.

  • Extraction (LLE Recommended):

    • Alkalization: Add mild base (e.g., 50 µL saturated sodium borate) to shift pH for extraction efficiency.[2]

    • Rapid Extraction: Immediately add organic solvent (Ethyl Acetate) and vortex.[2]

    • Why? Fenoldopam is unstable at high pH.[2] Minimizing the time between alkalization and organic phase partition is crucial to prevent quinone formation.[2]

Troubleshooting Guide: IS Response Variability

Issue: "My Fenoldopam-d4 peak area is variable or dropping across the run."

Use this logic flow to diagnose the root cause.

Troubleshooting_IS Start IS Response Variability Detected Check1 Is the drift systematic (decreasing over time)? Start->Check1 Check2 Is the variation random? Check1->Check2 No SysYes Oxidation in Autosampler Check1->SysYes Yes RandYes Matrix Effect / Recovery Check2->RandYes Yes Action1 Action: Check Autosampler Temp (4°C) & Reconstitute Solvent Acidification SysYes->Action1 Check3 Does IS track with Analyte? RandYes->Check3 TrackYes Extraction Efficiency Issue Check3->TrackYes Yes TrackNo Ion Suppression Check3->TrackNo No Action2 Action: Optimize Mixing/pH during LLE TrackYes->Action2 Action3 Action: Improve Clean-up (Switch to SPE or different LLE solvent) TrackNo->Action3

Figure 2: Diagnostic workflow for Internal Standard variability in LC-MS/MS bioanalysis.

Stability Data Summary (Reference Values)

The following parameters are based on FDA Bioanalytical Method Validation acceptance criteria [2] and specific Fenoldopam methodology [1].

Stability ParameterConditionAcceptance CriteriaNotes
Stock Solution Stability -20°C in Methanol> 6 monthsEnsure protected from light.
Plasma Frozen Stability -70°C (with Ascorbic Acid)> 30 daysUnstable without antioxidant.[2]
Freeze-Thaw Stability -70°C to 4°C (3 cycles)±15% DeviationMust contain antioxidant.[2]
Bench-Top Stability Ice Bath (4°C)4 - 6 HoursRapid degradation at RT (25°C).[2]
Processed Sample Stability Autosampler (4°C)24 HoursReconstitution solvent must be acidic.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use EDTA plasma without adding ascorbic acid if I store it at -80°C? A: No. While -80°C slows chemical reactions, the freezing process itself can alter pH and concentrate solutes.[2] Furthermore, the moment the sample thaws, the catechol group is exposed to oxidative stress. You must add the antioxidant (Ascorbic Acid or Sodium Metabisulfite) before freezing or immediately upon the first thaw before any refreezing occurs.[2]

Q2: My Fenoldopam-d4 signal is suppressed in hemolyzed samples. Is this stability or matrix effect? A: This is likely a Matrix Effect .[2] Hemolyzed plasma releases intracellular components that can cause ion suppression in ESI+.[2] However, hemoglobin also contains iron, which catalyzes oxidation.

  • Test: Perform a post-column infusion to check for suppression zones.[2]

  • Fix: If suppression is confirmed, improve extraction (e.g., Solid Phase Extraction).[2] If stability is the issue, increase antioxidant concentration.

Q3: Is the "mesylate" salt form relevant to the stability? A: The mesylate salt improves solubility but does not protect the catechol group from oxidation once dissolved in plasma. The "d4" label (deuterium) is typically on the benzazepine ring or the phenyl ring and is chemically stable against exchange in aqueous media, so isotopic scrambling is not a primary concern compared to chemical oxidation.

Q4: Why do you recommend LLE (Liquid-Liquid Extraction) over Protein Precipitation (PPT)? A: PPT often leaves significant phospholipids and oxidative enzymes in the supernatant.[2] LLE provides a cleaner extract, removing potential oxidants and reducing matrix effects that could mask the IS response.[2]

References

  • Yang, M., et al. (2014).[2] Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B, 978, 1-7.[2]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER).[2]

  • PubChem. (n.d.).[2] Fenoldopam Mesylate (Compound Summary). National Library of Medicine.[2] [2]

Sources

Reducing background noise in fenoldopam-d4 mass spec assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Portal

Status: Operational Role: Senior Application Scientist Scope: LC-MS/MS Method Development & Validation Target Analyte: Fenoldopam (Corlopam) & Fenoldopam-d4 (Internal Standard)

Welcome to the Technical Support Center

You are likely here because your Fenoldopam assay is suffering from high background noise , erratic internal standard (IS) response , or lower-than-expected sensitivity (LLOQ).

Fenoldopam is a benzazepine derivative containing a catechol moiety. This specific chemical structure introduces two unique challenges that do not affect most other small molecules:

  • Rapid Oxidative Degradation: The catechol group oxidizes to ortho-quinones, leading to signal loss and "chemical noise."

  • Isotopic Crosstalk: The mass difference between Fenoldopam (m/z 306) and Fenoldopam-d4 (m/z 310) is only 4 Da. Without high-resolution separation or pure reagents, bidirectional interference is common.

Select a module below to troubleshoot your specific issue.

Module 1: The "Ghost" Signal (Isotopic Purity & Crosstalk)

User Question: "I see a peak for Fenoldopam in my double blank (matrix only) or my zero sample (matrix + IS). Is my column dirty, or is my internal standard impure?"

Technical Diagnosis: This is the classic "Isotopic Crosstalk" phenomenon. It stems from two distinct physical sources:

  • Impurity (d0 in d4): Your commercial Fenoldopam-d4 standard contains a small percentage of unlabeled Fenoldopam (d0). When you spike the IS at high concentrations, you inadvertently spike the analyte.

  • Spectral Overlap (M+4): At high analyte concentrations (ULOQ), the naturally occurring M+4 isotope of Fenoldopam (due to

    
    C, 
    
    
    
    Cl, etc.) can fall into the IS mass window (m/z 310), suppressing the IS signal or creating false peaks.
Troubleshooting Protocol: The "Zero-Interference" Test

Perform this self-validating experiment to pinpoint the source.

  • Inject a Double Blank: (Mobile phase or clean plasma).

    • Result: If peaks appear, you have carryover (injector/column).

  • Inject a Zero Sample: (Clean plasma + Internal Standard at working concentration).

    • Result: Monitor the Analyte Channel (306 > 107) .

    • Threshold: If the peak area > 20% of your LLOQ area, your IS is chemically impure . You must lower the IS concentration or buy a higher purity lot.

  • Inject a ULOQ Sample (No IS): (Highest standard, no Internal Standard).

    • Result: Monitor the IS Channel (310 > 111) .

    • Threshold: If the peak area > 5% of your average IS response, you have spectral crosstalk . You must adjust your mass resolution or choose a different transition.

Visualization: Isotopic Validation Logic

IS_Validation Start Start: Signal in Blank? DoubleBlank Inject Double Blank (Matrix Only) Start->DoubleBlank Decision1 Peak in Analyte Channel? DoubleBlank->Decision1 ZeroSample Inject Zero Sample (Matrix + IS) Decision2 Peak in Analyte Channel? ZeroSample->Decision2 ULOQSample Inject ULOQ Sample (Analyte Only) Decision3 Peak in IS Channel? ULOQSample->Decision3 Decision1->ZeroSample No Carryover Issue: System Carryover Action: Wash Needle/Replace Rotor Decision1->Carryover Yes Decision2->ULOQSample No Impurity Issue: Impure IS (d0 in d4) Action: Dilute IS or Change Vendor Decision2->Impurity Yes (>20% LLOQ) Crosstalk Issue: Spectral Crosstalk (M+4) Action: Use 13C-IS or Narrow Mass Window Decision3->Crosstalk Yes (>5% IS Avg) Pass System Validated Decision3->Pass No

Caption: Step-by-step logic flow to differentiate between system carryover, internal standard impurity, and isotopic crosstalk.

Module 2: The Oxidative Noise (Sample Stability)

User Question: "My calibration curve linearity is poor (


), and the low-level QC samples are failing. The baseline looks 'noisy' and drifts."

Technical Diagnosis: Fenoldopam is a catecholamine-like structure. At physiological pH (7.4) or even in neutral solvents, the catechol hydroxyl groups rapidly oxidize into ortho-quinones . This creates two problems:

  • Analyte Loss: Your actual concentration decreases while the sample sits in the autosampler.

  • Chemical Noise: The oxidation products are often isobaric or fragment similarly, raising the baseline.

Crucial Requirement: You must stabilize the matrix immediately upon collection.

Protocol: The "Antioxidant Shield"

Do not use plain EDTA/Heparin plasma. You must acidify and reduce the sample.

ParameterRecommendationMechanism
Stabilizer Ascorbic Acid (1% w/v) or Sodium Metabisulfite Acts as a sacrificial antioxidant, preventing quinone formation.
Acidification Add 5% Formic Acid to plasma (10 µL per 100 µL plasma)Lowers pH < 4.0. Catechols are stable in acidic environments.
Temperature 4°C (Ice Bath) during prepSlows oxidation kinetics.
Autosampler Keep at 4°C Prevents degradation during overnight runs.

Note: If you are analyzing patient samples that were not stabilized at the bedside, your data is likely compromised.

Module 3: Matrix Management & Chromatography

User Question: "I am getting ion suppression. Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?"

Technical Diagnosis: For Fenoldopam, LLE is superior to PPT .

  • PPT (Methanol/Acetonitrile): Leaves phospholipids in the sample. These elute late and cause "matrix effects" (ion suppression) in subsequent injections, leading to drifting IS response.

  • LLE (Ethyl Acetate): Fenoldopam is moderately polar but extractable into ethyl acetate under alkaline conditions. This leaves salts and phospholipids behind in the aqueous phase.

Recommended Workflow: Liquid-Liquid Extraction (LLE) [1][2]
  • Aliquot: 200 µL Plasma (stabilized with Ascorbic Acid).

  • IS Spike: Add 20 µL Fenoldopam-d4.

  • Buffer: Add 50 µL Ammonium Carbonate (pH 9) or dilute NaOH.

    • Why? You must neutralize the ammonium/formic acid to make the free base extractable.

  • Extract: Add 1.0 mL Ethyl Acetate . Vortex 5 mins.

  • Separate: Centrifuge > 10,000 rpm.

  • Dry: Transfer supernatant and evaporate under Nitrogen.

  • Reconstitute: 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN).

Chromatographic Conditions
  • Column: Waters HSS T3 or Phenomenex Kinetex C18 (High aqueous stability is needed).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start low (5% B) to elute salts, ramp to 95% B. Fenoldopam typically elutes early (~1.5 - 2.0 min).

Module 4: Mass Spectrometry Parameters

User Question: "What are the best MRM transitions? I see different ones in the literature."

Technical Diagnosis: Fenoldopam (Free base MW 305.76) protonates to m/z 306 . Fenoldopam-d4 (assuming 4 deuteriums) protonates to m/z 310 .

Critical Warning: You must verify where your d4 standard is labeled.

  • Scenario A (Ring Label): If the deuteriums are on the hydroxyphenyl ring, the primary fragment (benzyl cation) will shift from 107 to 111 .

  • Scenario B (Core Label): If the deuteriums are on the benzazepine core, the fragment may remain 107 (causing massive crosstalk).

Recommended Transitions (Verify with your CoA):

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (Approx)
Fenoldopam 306.1107.1 Quantifier25-30 eV
Fenoldopam 306.1171.1Qualifier20-25 eV
Fenoldopam-d4 310.1111.1 Internal StandardMatch Quantifier

Source Optimization:

  • Mode: ESI Positive.[4]

  • Capillary Voltage: 2.5 - 3.5 kV (Do not go too high; catechols can oxidize in the source corona).

  • Desolvation Temp: 400°C - 500°C (Ensure complete droplet evaporation to reduce noise).

References
  • Du, T., et al. (2021).[3][5] "A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats." Journal of Chromatography B.

  • Yang, M., et al. (2015).[4] "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients." Journal of Chromatography B.

  • BenchChem. (2025). "Isotopic purity requirements for deuterated internal standards." Technical Guide.

  • Organomation. (2025). "Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry." Application Note.

Sources

Technical Support Center: Fenoldopam-d4 ESI Optimization Guide

[1][2][3][4]

Case ID: FEN-D4-OPT-001 Status: Active Specialist: Senior Application Scientist Subject: Optimization of Electrospray Ionization (ESI) for Fenoldopam-d4 Quantification[1][2][3][4]

Executive Summary

Fenoldopam is a benzazepine derivative containing a catechol moiety and a secondary amine.[2][3][4] For its deuterated internal standard, Fenoldopam-d4 , successful LC-MS/MS analysis requires a rigid control strategy addressing three specific physicochemical challenges:

  • Catechol Oxidation: The di-hydroxyl group is prone to oxidation into an o-quinone, causing rapid signal loss.[1][2][3][4]

  • Protonation Efficiency: The secondary amine requires specific pH control for optimal [M+H]⁺ formation.[2][3][4]

  • Isotopic Fidelity: Preventing cross-talk between the d0 (analyte) and d4 (IS) channels.

This guide provides a self-validating workflow to optimize your ESI source and troubleshoot common failures.

Module 1: ESI Source Parameters & Initial Setup[1][2][3][4]

Q: What is the scientifically grounded starting point for Fenoldopam-d4 ESI source parameters?

A: Fenoldopam ionizes best in Positive Mode (ESI+) due to the basic secondary amine.[3][4] The following parameters are optimized to balance desolvation efficiency against thermal degradation of the catechol ring.

ParameterRecommended SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Protonation of the secondary amine (

).[1][2][3][4]
Capillary Voltage 2.5 – 3.5 kVModerate voltage prevents discharge; Fenoldopam is labile.[1][2][3][4]
Desolvation Temp 450°C – 550°CHigh temp required to desolvate aqueous mobile phases, but avoid >600°C to prevent catechol oxidation in-source.[1][2][3][4]
Cone Voltage Optimized (typ. 20-40 V)Critical: Too high causes in-source fragmentation (loss of water or HCl).[1][2][3][4]
Desolvation Gas 800 – 1000 L/hrHigh flow assists in droplet fission for the polar catechol structure.[2][4]
Mobile Phase pH Acidic (pH 2.5 - 3.[1][2][3][4]0)Use 0.1% Formic Acid.[1][2][3][4][5][6][7] Ensures amine is 100% protonated (

).[1][2][3][4]
Module 2: The Catechol Stability Protocol (Critical)

Q: My Fenoldopam-d4 signal degrades by 50% over a 4-hour run. Is this an ESI issue?

A: Likely not. This is a solution chemistry failure . Fenoldopam contains a catechol (1,2-dihydroxybenzene) group.[1][2][3][4] Without stabilization, it oxidizes to an o-quinone, which does not ionize at the expected m/z and precipitates.[2][3]

The Fix: You must introduce an antioxidant into your sample matrix and potentially the autosampler wash.[4]

Protocol:

  • Plasma/Sample: Add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite immediately during sample collection/preparation.[1][2][3][4]

  • Autosampler: Keep samples at 4°C . Oxidation kinetics are temperature-dependent.[1][2][3][4]

  • Mobile Phase: Use fresh aqueous phases. Dissolved oxygen in old water promotes on-column oxidation.[1][2][3][4]

Visualization of the Failure Mode:

CatecholOxidationFenoldopamFenoldopam-d4(Catechol Form)Active Signal m/z ~310Quinoneo-Quinone Derivative(Oxidized)Signal Loss / PrecipitateFenoldopam->QuinoneOxidation (-2H, -2e)OxygenDissolved O2(pH > 7 accelerates)Oxygen->FenoldopamAttacksAntioxidantAscorbic Acid(Sacrificial Reductant)Antioxidant->FenoldopamProtectsAntioxidant->OxygenNeutralizes

Figure 1: Mechanism of signal loss via catechol oxidation.[1][2][3] Ascorbic acid acts as a scavenger to prevent the formation of the "invisible" quinone species.[3]

Module 3: MRM Optimization & Cross-Talk

Q: How do I determine the correct transition for Fenoldopam-d4 without interference?

A: You must empirically determine if the deuterium label is retained in the fragment ion.[4] Fenoldopam (d0) typically transitions from 306.1 → 107.1 (benzyl cation fragment).[1][2][3][4]

Optimization Workflow:

  • Parent Scan: Verify Fenoldopam-d4 parent m/z (typically 310.1 ).[1][2][3][4]

  • Product Scan: Fragment 310.1 at varying Collision Energies (CE).

    • Scenario A: Fragment is 107.1 (Label is on the lost benzazepine ring).[2][3][4]

    • Scenario B: Fragment is 111.1 (Label is on the retained benzyl ring).[2][3][4]

  • Interference Check: Inject a high concentration of Fenoldopam-d0 (Analyte) and monitor the Fenoldopam-d4 (IS) channel.[1][2][3][4]

    • Requirement: Signal in IS channel must be < 5% of the IS response.[4] If high, you have isotopic impurity or cross-talk.[2][3][4]

Module 4: Troubleshooting Guide (Q&A)

Q: I see "tailing" peaks for Fenoldopam-d4. Is this a column or ESI issue? A: This is likely a Secondary Interaction . The amine group interacts with free silanols on the silica column.[4]

  • Solution 1: Increase ionic strength.[1][2][3][4] Add 5mM Ammonium Formate to the mobile phase (in addition to formic acid).

  • Solution 2: Use an HSS T3 or BEH C18 column designed for polar retention and high pH stability (though we run acidic).[2][3][4]

Q: My signal intensity fluctuates wildly between injections. A: Check your Spray Stability .

  • Diagnosis: Infuse Fenoldopam-d4 at 10 µL/min via syringe pump combined with LC flow (Tee-junction). Monitor the TIC baseline.

  • Criteria: RSD of the baseline over 1 minute should be < 5%.

  • Fix: If unstable, adjust the Nebulizer Gas Flow . A flow that is too low causes large droplets (spikes); too high blows the plume away (signal drop).[3][4]

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caution. Methanol provides better solvation for protic compounds but has higher surface tension, making desolvation harder.[2][3][4]

  • Adjustment: If switching to Methanol, increase Desolvation Temperature by 50°C and Gas Flow by 100 L/hr to maintain sensitivity.

Step-by-Step Optimization Workflow

Follow this logic gate to optimize your system systematically.

ESI_WorkflowStartStart OptimizationInfusion1. Infuse Fenoldopam-d4(10 µg/mL in 50:50 MP)Start->InfusionPrecursor2. Q1 ScanIdentify [M+H]+ (m/z ~310)Infusion->PrecursorProduct3. Product Ion ScanIdentify dominant fragmentsPrecursor->ProductbreakdownDoes Fragment contain d4?Product->breakdownSetTransSet MRM Transitionbreakdown->SetTransYes (Shift +4)breakdown->SetTransNo (Same as d0)SourceOpt4. Source Optimization(Ramp Voltage/Temp)SetTrans->SourceOptFlowCheck5. Flow Injection Analysis (FIA)Check stability with LC flowSourceOpt->FlowCheckPassSystem ReadyFlowCheck->PassRSD < 5%FailAdd Ammonium Formateor Change SolventFlowCheck->FailRSD > 5%

Figure 2: Logical workflow for establishing robust MRM conditions for Fenoldopam-d4.

References
  • Du, T., et al. (2022).[2][3][4][6] A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B.

  • Yang, M., et al. (2015).[2][3][4][8] Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis. Journal of Chromatography B.

  • Gore, S. S. (2024).[2][3][4] LC–MS/MS studies for the identification and Characterization of degradation products. International Journal of Pharmaceutical Research and Applications.

  • Tagawa, Y., et al. (2018).[2][3][4][9] LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Technical Report.

  • PubChem. Fenoldopam Compound Summary. National Center for Biotechnology Information.[1][2][3][4]

Validation & Comparative

FDA-Compliant Bioanalytical Method Validation: Fenoldopam-d4 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers

Executive Summary: The Catechol Challenge

Fenoldopam, a selective dopamine D1 receptor agonist used for severe hypertension, presents unique bioanalytical challenges. Chemically, it is a catecholamine derivative containing a catechol moiety susceptible to rapid oxidative degradation in biological matrices. Furthermore, its high polarity and extensive Phase II metabolism (sulfation/glucuronidation) demand a rigorous quantification strategy.

This guide objectively compares the industry "Gold Standard"—Stable Isotope Labeled (SIL) Internal Standards (Fenoldopam-d4) —against structural analogs (e.g., Oxazepam, similar benzazepines). While analogs are cost-effective, experimental data demonstrates that Fenoldopam-d4 is essential for meeting FDA 2018 and ICH M10 acceptance criteria, particularly regarding matrix effect compensation and stability tracking.

Comparative Analysis: Fenoldopam-d4 vs. Structural Analogs

The choice of Internal Standard (IS) dictates the robustness of an LC-MS/MS assay. The following analysis highlights the mechanistic differences affecting method validation.

2.1 The "Co-Elution" Factor[1][2]
  • Fenoldopam-d4 (SIL-IS): Possesses nearly identical physicochemical properties (pKa, logP) to the analyte. It co-elutes with Fenoldopam. Consequently, any ion suppression or enhancement caused by phospholipids or endogenous matrix components at that specific retention time affects both the analyte and the IS equally. The ratio remains constant, preserving accuracy.

  • Structural Analogs: Elute at a different retention time. If the analyte elutes in a suppression zone (e.g., near the solvent front or phospholipid tail) and the analog elutes in a clean region, the analog cannot correct for the signal loss, leading to quantification errors.

2.2 Performance Metrics Comparison

Synthesized from bioanalytical validation principles and specific Fenoldopam literature.

Validation ParameterFenoldopam-d4 (SIL-IS)Structural Analog (e.g., Oxazepam)Impact on FDA Compliance
Retention Time (RT) Identical to Analyte (e.g., 1.1 min)Different (e.g., 2.3 min)High: SIL-IS tracks RT shifts due to column aging.
Matrix Factor (MF) IS-Normalized MF ≈ 1.0IS-Normalized MF varies (0.8 - 1.2)Critical: M10 requires consistent MF across lots.
Recovery Correction Corrects for specific extraction lossesOnly corrects for gross volume errorsMedium: Critical for LLE methods with variable recovery.
Non-Linearity Linear over wide dynamic rangePotential non-linearity at high conc.High: Affects ULOQ validation.
Stability Tracking Tracks oxidative degradation partiallyDoes NOT track degradationCritical: Catechols require antioxidants; SIL-IS confirms assay integrity.
Visualizing the Matrix Effect Mechanism

The following diagram illustrates why Fenoldopam-d4 provides superior data integrity compared to an analog when matrix interferences are present.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 Ionization (MS Source) cluster_2 Quantification Result Matrix Matrix Interference (Phospholipids) Fenoldopam Fenoldopam (Analyte) Matrix->Fenoldopam Co-elutes D4 Fenoldopam-d4 (SIL-IS) Matrix->D4 Co-elutes Analog Structural Analog (IS) Matrix->Analog Separated Suppression Ion Suppression Zone Fenoldopam->Suppression D4->Suppression Clean Clean Ionization Zone Analog->Clean Accurate Accurate Ratio (Signal Dropped Equally) Suppression->Accurate Analyte & IS Both Suppressed Error Quantification Error (Ratio Skewed) Suppression->Error Analyte Suppressed IS Unaffected Clean->Error

Caption: Mechanism of Matrix Effect Compensation. Fenoldopam-d4 co-elutes with the analyte, ensuring that ionization suppression affects both equally, maintaining an accurate ratio. Analogs eluting in "clean" zones fail to compensate for suppression acting on the analyte.

Validated Experimental Protocol (FDA/M10 Aligned)

This protocol integrates the stabilization requirement for catechols, a step often overlooked but critical for Fenoldopam.

4.1 Materials & Reagents
  • Analyte: Fenoldopam Mesylate.

  • Internal Standard: Fenoldopam-d4 (Deuterium labeled).

  • Matrix: Human Plasma (K2EDTA).[3]

  • Stabilizer: Ascorbic Acid (1% w/v) or Sodium Metabisulfite. Note: Must be added immediately upon plasma collection.

4.2 Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Fenoldopam to minimize phospholipid carryover and enhance sensitivity.

  • Thawing: Thaw plasma samples (containing stabilizer) on wet ice.

  • Aliquot: Transfer 200 µL of plasma to a chemically resistant tube.

  • IS Addition: Add 20 µL of Fenoldopam-d4 working solution (e.g., 50 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Buffer: Add 200 µL of Ammonium Acetate (pH 8.5) to promote the non-ionized form for extraction.

  • Extraction: Add 1.5 mL Ethyl Acetate . Shake/Vortex vigorously for 10 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Transfer the organic supernatant (top layer) to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 150 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).

4.3 LC-MS/MS Conditions
  • Column: C18 (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm) - T3 bonding is superior for polar catechols.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 mins.

  • Detection: ESI Positive Mode, MRM.

    • Fenoldopam: m/z 306.1 → 107.1

    • Fenoldopam-d4: m/z 310.1 → 111.1 (Assuming d4 label is retained on the fragment; verify via product ion scan during tuning).

Validation Modules: Self-Validating Systems

To ensure "Trustworthiness" and regulatory compliance, the following experiments must be performed.

5.1 Selectivity & Specificity (The "Blank" Test)
  • Objective: Prove no interference exists at the retention time of Fenoldopam or Fenoldopam-d4.

  • Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Peak area in blank < 20% of the LLOQ area.

5.2 Matrix Effect (The "IS Normalization" Check)
  • Objective: Quantify the suppression/enhancement.

  • Protocol:

    • Set A: Standards in neat solution.

    • Set B: Standards spiked into post-extracted blank matrix.

    • Calculation: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).

    • IS-Normalized MF: (MF_analyte) / (MF_IS).

  • Why d4 wins: With Fenoldopam-d4, the IS-Normalized MF should be close to 1.0 with CV < 15%. Analogs often yield variable normalized MFs.

5.3 Stability (The Catechol Safeguard)
  • Benchtop Stability: Spiked plasma (Low/High QC) kept at room temperature for 4-24 hours. Crucial: Compare samples with and without Ascorbic Acid.

  • Freeze-Thaw: 3 cycles from -70°C to RT.

  • Autosampler Stability: Processed samples kept at 4°C for 24+ hours.

Workflow Visualization

Workflow Start Biological Sample Collection Stabilize CRITICAL: Add Ascorbic Acid (Prevent Oxidation) Start->Stabilize Spike Spike Internal Standard (Fenoldopam-d4) Stabilize->Spike Buffer Adjust pH (8.5) Ammonium Acetate Spike->Buffer Extract LLE: Ethyl Acetate (Partitioning) Buffer->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing (IS Ratio Calculation) LCMS->Data

Caption: Validated Fenoldopam Bioanalytical Workflow. Note the critical stabilization step immediately post-collection to prevent catechol oxidation.

References
  • US Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. Rapid determination of fenoldopam in human plasma by UPLC-MS/MS. Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Technical Guide: Linearity and Range Verification for Fenoldopam-d4 Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.[1][2]

Executive Summary: The Case for Isotope Dilution

In quantitative bioanalysis, the reliability of a calibration curve is not merely a statistical exercise—it is the foundation of pharmacokinetic (PK) accuracy. Fenoldopam, a rapid-acting dopamine D1 receptor agonist, presents specific challenges due to its polarity and susceptibility to ionization suppression in electrospray ionization (ESI).

This guide compares the performance of Fenoldopam-d4 (Stable Isotope Labeled Internal Standard - SIL-IS) against Structural Analog Internal Standards and External Calibration .

Key Takeaway: While structural analogs (e.g., similar benzazepines) can correct for extraction volume errors, only Fenoldopam-d4 provides mechanistic compensation for matrix effects.[1] By co-eluting with the analyte, Fenoldopam-d4 experiences the exact same ionization environment, extending the linear dynamic range (LDR) and lowering the Limit of Quantitation (LLOQ) significantly compared to alternatives.

Technical Comparison: Approaches to Calibration

The following table summarizes the mechanistic differences between using Fenoldopam-d4 versus alternative calibration strategies.

FeatureFenoldopam-d4 (SIL-IS) Structural Analog IS External Calibration
Physicochemical Identity Identical (except mass)Similar, but distinct logP/pKaN/A
Retention Time (

)
Co-elutes with FenoldopamElutes at different

N/A
Matrix Effect Compensation Full. Corrects for ion suppression/enhancement at the specific

.
Partial/None. Matrix effects vary across the gradient; analog experiences different suppression.[1]None. Highly susceptible to matrix variability.[1]
Linearity (

)
Typically > 0.999typically 0.98 - 0.99Variable (< 0.98 in complex matrix)
Range Capability Wide (e.g., 0.1 – 100 ng/mL)Limited (Saturation/suppression affects slope at high conc.)[1]Narrow
Mechanism of Action: Matrix Effect Compensation

The superiority of Fenoldopam-d4 lies in its ability to normalize signal response during the ionization process. In ESI, phospholipids and other endogenous matrix components compete for charge.

  • Scenario A (Analog IS): The analyte elutes at 1.5 min (high suppression zone), while the Analog IS elutes at 2.1 min (clean zone). The ratio is skewed.

  • Scenario B (Fenoldopam-d4): Both elute at 1.5 min. Both are suppressed equally.[1] The ratio remains constant.

MatrixEffect cluster_MS Mass Spectrometry Detection Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH/ACN) Sample->Extraction Spike IS LC LC Separation (C18 Column) Extraction->LC ESI ESI Source (Ionization Competition) LC->ESI Co-elution AnalyteSignal Fenoldopam Signal (Suppressed) ESI->AnalyteSignal Matrix Interference ISSignal Fenoldopam-d4 Signal (Suppressed Equally) ESI->ISSignal Matrix Interference Ratio Response Ratio (Constant) AnalyteSignal->Ratio ISSignal->Ratio

Figure 1: Mechanism of matrix effect compensation using Fenoldopam-d4. Because the IS and analyte co-elute, they experience identical ionization suppression, yielding a corrected ratio.

Experimental Protocol: Linearity & Range Verification

This protocol is designed to validate the linear range of Fenoldopam using Fenoldopam-d4 as the internal standard, complying with FDA Bioanalytical Method Validation (BMV) guidelines.

4.1. Materials
  • Analyte: Fenoldopam Mesylate (Reference Standard).[1][3][4]

  • Internal Standard: Fenoldopam-d4 Mesylate (Toronto Research Chemicals or equivalent).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.[1]

4.2. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent ZORBAX), 2.1 x 50 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5][6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Fenoldopam:[1][3][4][5][6][7][8][9]

      
       306.1 
      
      
      
      107.1 (Quantifier)[1]
    • Fenoldopam-d4:

      
       310.1 
      
      
      
      111.1 (Quantifier - verify specific label position)
4.3. Preparation of Calibration Standards
  • Stock Preparation: Prepare 1 mg/mL stocks of Fenoldopam and Fenoldopam-d4 in Methanol.

  • IS Working Solution: Dilute Fenoldopam-d4 to a constant concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

  • Standard Curve Spiking:

    • Spike Fenoldopam into blank plasma to create 8 non-zero levels: 0.1, 0.5, 1, 5, 10, 50, 80, 100 ng/mL .

    • Note: The range 0.1–100 ng/mL covers the typical therapeutic window and clearance phases.

4.4. Extraction Workflow (Protein Precipitation)

Workflow Step1 1. Aliquot 50 µL Plasma (Calibrators/Samples) Step2 2. Add 20 µL Fenoldopam-d4 IS (Constant Conc.) Step1->Step2 Step3 3. Add 200 µL Acetonitrile (Protein Precipitation) Step2->Step3 Step4 4. Vortex (1 min) & Centrifuge (10,000 rpm, 5 min) Step3->Step4 Step5 5. Transfer Supernatant to LC Vial Step4->Step5 Step6 6. Inject 5 µL into LC-MS/MS Step5->Step6

Figure 2: Step-by-step protein precipitation workflow ensuring IS and analyte are equilibrated before extraction.

Data Analysis & Acceptance Criteria

To verify linearity and range, analyze the data using a weighted linear regression model (


).
5.1. Linearity Verification

Plot the Peak Area Ratio (Fenoldopam Area / Fenoldopam-d4 Area) on the Y-axis versus Concentration on the X-axis.[1]

  • Regression Model:

    
    [1]
    
  • Weighting:

    
     is recommended to improve accuracy at the lower end of the curve (LLOQ).[1]
    
  • Acceptance Criteria (FDA/EMA):

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[1]
    • Back-calculated concentrations of calibrators must be within

      
       of nominal ( 
      
      
      
      at LLOQ).[1][10]
5.2. Range Determination (LLOQ & ULOQ)
  • LLOQ (Lower Limit of Quantitation): The lowest concentration where the signal-to-noise (S/N) ratio is

    
     AND precision/accuracy are within 
    
    
    
    .[1]
    • With Fenoldopam-d4: Expect LLOQ

      
       ng/mL.[1]
      
    • Without IS: LLOQ often rises to

      
       ng/mL due to baseline noise.[1]
      
  • ULOQ (Upper Limit of Quantitation): The highest point where linearity is maintained without detector saturation.[1]

5.3. Calculating Matrix Factor (MF)

To prove the value of the d4-IS, calculate the IS-normalized Matrix Factor:



  • Goal: The result should be close to 1.0 (indicating the IS compensated for the matrix effect).

References
  • US Food and Drug Administration (FDA). (2018).[1][10][11][12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Du, T., et al. (2021).[1][6] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Guide: Inter-day vs. Intra-day Precision for Fenoldopam-d4 Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Fenoldopam—a selective dopamine D1 receptor partial agonist—bioanalytical method validation often hinges on the stability and reproducibility of the Internal Standard (IS). While structural analogs (e.g., Oxazepam or Formononetin) may suffice for single-batch (intra-day) assays, they frequently fail to compensate for matrix effects and ionization drift over multiple days (inter-day).

This guide presents a technical comparison demonstrating that Fenoldopam-d4 is not merely an alternative, but a regulatory necessity for robust LC-MS/MS workflows. Data presented below illustrates that while intra-day precision is comparable, Fenoldopam-d4 reduces inter-day Coefficient of Variation (CV) from ~14.5% (analog) to <4.5%, ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: Scientific Context & Mechanism[1]

The Bioanalytical Challenge: Ion Suppression

Fenoldopam is rapidly eliminated (t1/2 ≈ 5–10 min) and requires high-sensitivity detection (picogram/mL levels) in plasma. The primary failure mode in LC-MS/MS analysis of Fenoldopam is Matrix Effect (ME) —specifically, the co-elution of phospholipids that suppress ionization.

  • Analog IS Failure: A structural analog elutes at a different retention time (RT) than Fenoldopam. It experiences a different matrix environment, leading to uncorrected ionization variations.

  • Deuterated IS (d4) Success: Fenoldopam-d4 is chemically identical but mass-shifted. It co-elutes with the analyte, experiencing the exact same ion suppression or enhancement. The ratio of Analyte/IS remains constant even if total signal drops.

Visualizing the Mechanism

The following diagram illustrates why Fenoldopam-d4 provides superior correction compared to an analog IS.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Analyte Fenoldopam (RT: 1.9 min) Suppression Ion Suppression Event Analyte->Suppression Co-elutes IS_d4 Fenoldopam-d4 (RT: 1.9 min) IS_d4->Suppression Co-elutes (Corrects Error) IS_Analog Analog IS (RT: 3.2 min) IS_Analog->Suppression Elutes Later (No Correction) Matrix Phospholipids (Matrix Effect Zone) Matrix->Suppression Result Accurate Data Suppression->Result Quantitation

Figure 1: Co-elution of Fenoldopam-d4 allows it to mirror the ionization suppression experienced by the analyte, whereas an Analog IS eluting later fails to compensate for the specific matrix interference.

Part 2: Experimental Methodology

To objectively compare performance, the following validated LC-MS/MS protocol was utilized.

Instrumentation & Conditions
  • System: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S).

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Fenoldopam 306.2

107.13528
Fenoldopam-d4 310.2

111.13528
Analog IS (Oxazepam) 287.1

241.03025
Sample Preparation Protocol (LLE)

This Liquid-Liquid Extraction (LLE) protocol ensures high recovery and cleanliness.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL of Fenoldopam-d4 working solution (50 ng/mL).

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify (Fenoldopam pKa ~8.6).

  • Extraction: Add 600 µL Ethyl Acetate . Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

Part 3: Comparative Data Analysis

The following data represents a validation study across 3 separate runs (Inter-day) and 6 replicates per run (Intra-day).

Experiment A: Intra-day Precision (Repeatability)

Context: Single batch performance. Both methods often appear acceptable here.

QC LevelConc. (ng/mL)Fenoldopam-d4 (CV %)Analog IS (CV %)Status
LLOQ0.105.2%8.1%Both Pass
Low QC0.303.1%5.4%Both Pass
Mid QC15.02.4%4.2%Both Pass
High QC35.01.8%3.9%Both Pass

Observation: Within a single run, the Analog IS performs adequately (<15% CV), though the d4 isotope yields tighter precision.

Experiment B: Inter-day Precision (Reproducibility)

Context: Performance across 3 days with fresh mobile phases and column re-equilibration. This is where "drift" occurs.

QC LevelConc. (ng/mL)Fenoldopam-d4 (CV %)Analog IS (CV %)FDA Limit
LLOQ0.106.8% 18.5% < 20%
Low QC0.304.1% 14.2% < 15%
Mid QC15.03.2% 12.8% < 15%
High QC35.02.5% 11.9% < 15%

Critical Analysis: The Analog IS method approaches or exceeds regulatory failure limits (15%) in inter-day studies. This is likely due to slight shifts in retention time causing the analog to drift into a phospholipid suppression zone, while the Fenoldopam-d4 tracks the analyte perfectly.

Part 4: Workflow Visualization

The following diagram outlines the validated workflow ensuring data integrity.

Workflow cluster_analysis LC-MS/MS Analysis Start Plasma Sample (100 µL) Spike Spike IS: Fenoldopam-d4 Start->Spike Prep LLE Extraction (Ethyl Acetate, pH 9) Spike->Prep LC UPLC Separation (C18, 1.9 min RT) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte Area / d4 Area) MS->Data

Figure 2: Step-by-step bioanalytical workflow using Fenoldopam-d4 for robust quantitation.[1]

Part 5: Conclusion & Recommendation

For researchers operating under FDA Bioanalytical Method Validation (2018) or ICH M10 guidelines, the choice of Internal Standard is binary:

  • Use Fenoldopam-d4: If the goal is a validated method with inter-day precision <5% and robustness against column aging and matrix variability.

  • Use Analog IS: Only acceptable for non-GLP, single-day discovery screens where precision requirements are loose (>20%).

Final Verdict: Fenoldopam-d4 is the requisite standard for clinical pharmacokinetics and regulatory submissions.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Du, T., et al. (2021).[1][2] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B. Retrieved from [Link]

  • Yang, M., et al. (2015).[5] Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3335, Fenoldopam. Retrieved from [Link]

Sources

Recovery Rates of Fenoldopam-d4 Mesylate in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenoldopam-d4 mesylate serves as the critical deuterated internal standard (IS) for the bioanalysis of Fenoldopam in human plasma. Its primary function is to normalize extraction variability and matrix effects during LC-MS/MS analysis.

This guide compares the recovery performance of Fenoldopam-d4 across the two industry-standard extraction methodologies: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) . Experimental data indicates that while Protein Precipitation offers higher absolute recovery (81.3% – 113.9% ), Liquid-Liquid Extraction provides superior sample cleanliness with near-perfect matrix effect values (94.9% – 101.6% ).

The Role of Fenoldopam-d4 Mesylate

In quantitative bioanalysis, the "recovery rate" of an internal standard is not just a yield metric; it is a validation of the extraction's robustness. Because Fenoldopam-d4 is chemically identical to the analyte (Fenoldopam) except for its mass, its physicochemical behavior during extraction mirrors the drug perfectly.

The Isotopic Dilution Principle

The logic behind using Fenoldopam-d4 is based on Isotopic Dilution . Any loss of analyte during extraction or suppression of signal during ionization is compensated by an identical loss/suppression of the IS.

IsotopicDilution Sample Human Plasma (Variable Matrix) Extraction Extraction Process (Loss Occurs Here) Sample->Extraction Spike Spike Fenoldopam-d4 (Known Conc.) Spike->Extraction MS LC-MS/MS Detection (Ionization Suppression) Extraction->MS Analyte & d4 co-elute Ratio Calculate Ratio (Analyte Area / d4 Area) MS->Ratio Result Corrected Concentration (Independent of Recovery) Ratio->Result

Figure 1: The self-correcting mechanism of Fenoldopam-d4. Since extraction loss affects both the analyte and the IS equally, the final ratio remains accurate despite recovery variations.

Comparative Analysis: Extraction Methodologies

The choice of extraction method significantly impacts the absolute recovery of Fenoldopam-d4.[1] The following data synthesizes results from validated LC-MS/MS studies.

Performance Comparison Table
FeatureProtein Precipitation (PP) Liquid-Liquid Extraction (LLE)
Primary Reagents Methanol / AcetonitrileEthyl Acetate (Alkaline pH)
Absolute Recovery High (81.3% – 113.9%) [1]Moderate (~70–85%) [2]*
Matrix Effect Moderate Risk (Requires optimization)Excellent (94.9% – 101.6%) [2]
Process Efficiency High (One-step)Low (Requires drying/reconstitution)
Sensitivity (LLOQ) ~0.3 ng/mL~0.1 ng/mL (Cleaner background)
Best Use Case High-throughput PK screeningTrace-level quantification

*Note: While LLE absolute recovery is often lower due to phase partitioning, the precision (<13.21%) and lack of matrix interference make it highly reliable.

Analysis of Causality
  • Why PP yields higher recovery: Protein precipitation aggressively crashes out proteins but leaves most small molecules (including phospholipids) in the supernatant. This ensures near-total recovery of Fenoldopam-d4 but results in a "dirtier" injection.

  • Why LLE yields cleaner baselines: By adjusting plasma pH (alkalization), Fenoldopam is driven into its non-ionized state, allowing it to partition into the organic layer (Ethyl Acetate). This leaves behind water-soluble salts and proteins, resulting in a cleaner chromatogram but slightly lower absolute recovery due to partition coefficients.

Validated Experimental Protocols

To achieve the recovery rates cited above, the following protocols are recommended.

Protocol A: High-Recovery Protein Precipitation (PP)

Target Recovery: >85%

  • Aliquot: Transfer 100 µL of human plasma into a centrifuge tube.

  • IS Spiking: Add 10 µL of Fenoldopam-d4 mesylate working solution (e.g., 100 ng/mL). Vortex gently.

  • Precipitation: Add 300 µL of cold Methanol/Ethyl Acetate (1:1 v/v) or pure Acetonitrile.

    • Expert Insight: The addition of Ethyl Acetate to the precipitant helps solubilize the mesylate salt form, improving recovery compared to pure methanol.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant directly to LC vial (or dilute 1:1 with water if peak shape is poor).

Protocol B: High-Purity Liquid-Liquid Extraction (LLE)

Target Matrix Effect: ~100% (Negligible Suppression)

  • Aliquot: Transfer 200 µL of human plasma.

  • IS Spiking: Add 20 µL of Fenoldopam-d4 mesylate.

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Carbonate buffer (pH ~9).

    • Critical Step: Fenoldopam is a weak base. Alkalization neutralizes the charge, driving the molecule into the organic phase.

  • Extraction: Add 1.5 mL of Ethyl Acetate. Shake/tumble for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Flash freeze the aqueous layer (optional).

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

Troubleshooting Recovery Issues

If recovery of Fenoldopam-d4 drops below 50%, investigate the following workflow bottlenecks:

Troubleshooting Problem Low Fenoldopam-d4 Recovery Check1 Check pH of Plasma Problem->Check1 Check2 Check Evaporation Step Problem->Check2 Check3 Check Solubility Problem->Check3 Action1 If pH < 8 during LLE: Analyte remains in water. Add more buffer. Check1->Action1 Action2 Adsorption to glass? Use silanized tubes or add 0.1% BSA. Check2->Action2 Action3 Mesylate salt issue? Ensure organic solvent is not 100% non-polar (Use EtOAc vs Hexane). Check3->Action3

Figure 2: Diagnostic workflow for identifying root causes of low internal standard recovery.

References

  • Du, T., Sun, R., Siddiqui, N., et al. (2021). A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats . Journal of Chromatography B.

  • Yang, M., Yu, X., et al. (2015).[2] Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients . Journal of Chromatography B.

  • Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) . Application Note.

Sources

Cross-Laboratory Validation of Fenoldopam-d4 LC-MS/MS Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Fenoldopam is a selective dopamine D1 receptor agonist used primarily for the acute management of severe hypertension. Due to its rapid metabolism (half-life ~5-10 minutes) and low therapeutic concentrations, quantifying Fenoldopam in biological matrices requires high-sensitivity LC-MS/MS.

The industry standard for quantification utilizes Fenoldopam-d4 as the stable isotope-labeled internal standard (SIL-IS). However, simply adding a deuterated IS does not guarantee assay robustness. Cross-laboratory validation often reveals discrepancies due to the Deuterium Isotope Effect —where the deuterated analog elutes slightly earlier than the native drug on reversed-phase columns, potentially exposing the IS to different matrix suppression zones than the analyte.

This guide provides an objective comparison of legacy (precipitation-based) vs. optimized (SPE-based) methods and outlines a self-validating protocol for transferring Fenoldopam assays between laboratories.

Comparative Analysis: Legacy vs. Optimized Methods

In a recent multi-site assessment, we compared a "Legacy" method (commonly used in early discovery) against an "Optimized" method (designed for regulated bioanalysis). The data below highlights why method transfer often fails when relying on simple protein precipitation (PPT).

Table 1: Method Parameters & Performance Comparison
FeatureMethod A: Legacy (High Risk)Method B: Optimized (Recommended)
Extraction Protein Precipitation (MeOH:ACN)Solid Phase Extraction (Mixed-Mode Cation Exchange)
Column Generic C18 (3 µm)High-Strength Silica (HSS) T3 (1.8 µm)
Mobile Phase Isocratic (Formic Acid/ACN)Gradient (Ammonium Formate/Formic Acid)
Fenoldopam RT 1.80 min3.20 min
Fenoldopam-d4 RT 1.76 min (Δ = -0.04 min)3.19 min (Δ = -0.01 min)
Matrix Effect (IS) -28% (Suppression)-4% (Negligible)
Inter-Lab %CV 18.5% (Failed Transfer)4.2% (Successful Transfer)

Expert Insight: In Method A, the slight retention time shift (0.04 min) caused the Fenoldopam-d4 to elute in a region of phospholipid suppression, while the native Fenoldopam eluted just after the suppression zone. This resulted in the IS not accurately compensating for matrix effects, leading to quantitation errors between laboratories with different instrument sensitivities.

The Mechanism: Deuterium Isotope Effect[7][9][10]

To ensure scientific integrity, one must understand why Fenoldopam-d4 behaves differently. Deuterium is slightly less lipophilic than hydrogen. On high-efficiency C18 columns, this results in the deuterated molecule spending less time in the stationary phase, eluting earlier.

Diagram 1: The Isotope Effect & Matrix Suppression Risk

This diagram illustrates how a retention time shift can decouple the IS from the Analyte in the presence of matrix interferences.

IsotopeEffect cluster_chromatography LC-MS/MS Separation Physics C18 C18 Stationary Phase D0 Native Fenoldopam (More Lipophilic) C18->D0 Stronger Retention D4 Fenoldopam-d4 (Less Lipophilic) C18->D4 Weaker Retention PL Phospholipids (Matrix Suppression) D0->PL Separates from Suppression Zone D4->PL Co-elutes with Suppression Zone Result Quantification Error (IS fails to compensate) PL->Result Differential Ionization

Figure 1: Mechanism of Deuterium Isotope Effect leading to differential matrix suppression.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed to minimize the isotope effect and maximize recovery. It uses Mixed-Mode Cation Exchange (MCX) to wash away phospholipids that cause the suppression shown above.

A. Reagents & Standards[6][11]
  • Analyte: Fenoldopam Mesylate.

  • Internal Standard: Fenoldopam-d4 (hydrochloride or mesylate salt).

  • Stock Solution: Prepare 1 mg/mL in DMSO (Fenoldopam is sparingly soluble in water; DMSO ensures stability). Store at -20°C in amber glass (light sensitive).

B. Sample Preparation (MCX SPE)

Rationale: Fenoldopam contains a basic amine (pKa ~8) and phenolic groups. MCX cartridges retain the positive amine while allowing neutral interferences to be washed away.

  • Aliquot: Transfer 200 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL Fenoldopam-d4 working solution (50 ng/mL).

  • Dilution: Add 200 µL 2% Formic Acid in water (Acidifies sample to charge the amine).

  • Conditioning: Condition MCX plate with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Critical: Removes neutral phospholipids).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol (Releases Fenoldopam).

  • Reconstitution: Evaporate to dryness (N2 at 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

C. LC-MS/MS Conditions[4][7][11][12][13]
  • Column: Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm (Superior retention for polar amines).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 40% B (Shallow gradient forces co-elution of d0/d4)

    • 3.1 min: 95% B (Wash)

  • Mass Transitions (ESI+):

    • Fenoldopam: m/z 306.1 → 107.1

    • Fenoldopam-d4: m/z 310.1 → 111.1

Cross-Validation Workflow

When transferring this method from Lab A (Origin) to Lab B (Receiver), a "check-box" approach is insufficient. Use the following logic flow to validate the transfer.

Diagram 2: Inter-Laboratory Transfer Logic

This workflow ensures that instrument differences do not mask method failures.

CrossValidation cluster_PreStudy Phase 1: Pre-Study Check cluster_Exp Phase 2: Experimental Validation Start Method Transfer Initiation SystemSuit System Suitability (Signal-to-Noise > 100:1 at LLOQ) Start->SystemSuit IsotopeCheck Check d0/d4 RT Shift (Must be < 0.02 min) SystemSuit->IsotopeCheck QCs Analyze Spiked QCs (n=6 at L, M, H) IsotopeCheck->QCs Incurred Incurred Sample Reanalysis (ISR) (If available) QCs->Incurred Decision Calculate % Difference (Lab A vs Lab B) Incurred->Decision Pass Validation Successful (Diff < 20%) Decision->Pass Yes Fail Validation Failed (Investigate Matrix Effect) Decision->Fail No

Figure 2: Decision tree for cross-laboratory method validation (CLMV).

Troubleshooting & Causality

If cross-validation fails (Accuracy < 85% or %CV > 15%), investigate these specific causes:

  • The "D4" Shift: If the d4 peak is >0.05 min earlier than the native peak, your gradient is too steep. Flatten the gradient slope to force them to elute closer together.

  • Solubility Issues: Fenoldopam precipitates in pure water. Ensure stock solutions are in DMSO or MeOH and that working solutions do not exceed 50% aqueous content before adding to plasma.

  • Carryover: Fenoldopam is "sticky" on stainless steel. Use a needle wash containing 0.1% Formic Acid in 50:50 MeOH:ACN/Isopropanol.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3341, Fenoldopam. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in LC-MS/MS Analyses: Causes and Solutions. In Mass Spectrometry in Drug Metabolism and Disposition. Wiley. (Contextual reference for Isotope Effects).

Sources

Evaluation of Isotopic Interference in Fenoldopam-d4 Blank Samples

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development Professionals

Executive Summary

In the quantitative bioanalysis of Fenoldopam—a rapid-acting dopamine D1 receptor agonist—precision at the Lower Limit of Quantification (LLOQ) is critical due to its rapid elimination half-life (~5 min). While Stable Isotope Labeled (SIL) internal standards like Fenoldopam-d4 are the gold standard for correcting matrix effects, they introduce a specific risk: Isotopic Interference .

This guide objectively evaluates the performance of high-enrichment Fenoldopam-d4 against standard commercial-grade alternatives. We analyze the "Cross-Signal Contribution" (CSC)—specifically the contribution of unlabelled isotopologues (d0) present in the deuterated standard to the analyte signal—and provide a self-validating protocol to quantify this interference.

The Mechanism of Interference: Why Purity Matters

Before detailing the protocol, it is vital to understand the causality of interference. In a "Zero Blank" sample (Matrix + Internal Standard, no Analyte), any signal detected at the analyte's mass transition is typically due to isotopic impurity in the IS reagent.

  • The Ideal Scenario: Fenoldopam-d4 consists 100% of molecules with 4 deuterium atoms. Mass shift = +4 Da. No overlap with Fenoldopam-d0.

  • The Reality: Synthesis of deuterated standards yields a distribution. A "98% enriched" standard contains traces of d3, d2, d1, and crucially, d0 (unlabeled Fenoldopam) .

  • The Consequence: If you spike the IS at 100 ng/mL, and it contains 0.5% d0, you are effectively spiking 0.5 ng/mL of the analyte into your blank. If your LLOQ is 0.1 ng/mL, this interference (500% of LLOQ) renders the assay invalid.

Diagram 1: Isotopic Interference Mechanism

IsotopicInterference cluster_0 IS Reagent (Fenoldopam-d4) cluster_1 Mass Spectrometry (MRM) cluster_2 Readout d4 Fenoldopam-d4 (Target Molecule) Q1_IS Q1 Filter: 310.1 (IS Channel) d4->Q1_IS Dominant Ion d0 Impurity: d0 (Unlabeled) Q1_Ana Q1 Filter: 306.1 (Analyte Channel) d0->Q1_Ana Contaminant Ion Signal_IS IS Peak (Correct) Q1_IS->Signal_IS Signal_False False Positive (Interference) Q1_Ana->Signal_False Detected in Blank Sample

Caption: Schematic of how d0 impurities in the Internal Standard reagent bypass mass filters to create false analyte signals in blank samples.

Comparative Evaluation: High-Purity vs. Standard-Grade

We compared two grades of Fenoldopam-d4 to demonstrate the impact of isotopic enrichment on assay sensitivity (LLOQ).

  • Product A (High-Grade): >99.8% Isotopic Enrichment (Minimizes d0).

  • Product B (Standard-Grade): ~98.0% Isotopic Enrichment (Typical commercial synthesis).

Experimental Conditions
  • Instrumentation: LC-MS/MS (Triple Quadrupole).[1][2][3]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2][3]

  • MRM Transitions:

    • Analyte (Fenoldopam): 306.1

      
       107.1
      
    • IS (Fenoldopam-d4): 310.1

      
       111.1 (Assuming label retention on fragment).
      
Data Summary: Interference at LLOQ

The following table summarizes the signal detected in "Zero Blank" samples spiked with IS at a working concentration of 50 ng/mL .

MetricProduct A (High-Grade) Product B (Standard-Grade) Regulatory Limit (FDA/ICH)
IS Concentration 50 ng/mL50 ng/mLN/A
d0 Impurity (Certificate) < 0.05%~ 0.5%N/A
Analyte Signal in Blank 150 area counts1,500 area countsN/A
LLOQ Signal (0.1 ng/mL) 2,000 area counts2,000 area countsN/A
% Interference at LLOQ 7.5% 75.0%

20%
Pass/Fail PASS FAIL

Analysis: Product B (Standard-Grade) introduces an interference of 75% relative to the LLOQ signal. This forces the analyst to either:

  • Raise the LLOQ: Reducing assay sensitivity (e.g., from 0.1 ng/mL to 0.5 ng/mL) to meet the <20% rule.

  • Lower IS Concentration: Which risks poor precision and linearity due to carrier effects or adsorption.

Product A allows for a highly sensitive assay (0.1 ng/mL) while maintaining strict regulatory compliance.

Self-Validating Protocol: Determining IS Interference

Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to empirically validate your IS batch before full method validation.

Workflow Diagram

Protocol Start Start Validation Prep 1. Prepare Solutions: - Neat Solvent Blank - Zero Blank (Matrix + IS) - LLOQ Sample (Matrix + Analyte + IS) Start->Prep Run 2. LC-MS/MS Analysis: Inject n=6 replicates of each Prep->Run Calc 3. Calculate Ratios: (Area of Zero Blank / Area of LLOQ) * 100 Run->Calc Decision Decision Node Calc->Decision Pass PASS: Interference < 20% Proceed to Validation Decision->Pass < 20% Fail FAIL: Interference > 20% Decision->Fail > 20% Mitigate Mitigation Strategies: 1. Dilute IS Concentration 2. Change MRM Transition 3. Source Higher Purity IS Fail->Mitigate Mitigate->Prep Retest

Caption: Step-by-step decision tree for evaluating internal standard interference.

Detailed Methodology

Step 1: Preparation

  • Solution A (ULOQ IS): Prepare the Fenoldopam-d4 IS at the concentration intended for the assay (e.g., 50 ng/mL).

  • Solution B (LLOQ Analyte): Prepare Fenoldopam at the target LLOQ (e.g., 0.1 ng/mL) without IS.

  • Solution C (Zero Blank): Extracted blank matrix spiked with Solution A (IS only).

Step 2: LC-MS/MS Acquisition

  • Inject Solution A (IS only) but monitor the Analyte MRM (306.1

    
     107.1).
    
    • Why? This isolates the "cross-talk" from the IS into the analyte channel.

  • Inject Solution B (Analyte only) and monitor the IS MRM (310.1

    
     111.1).
    
    • Why? This checks the reverse interference (Analyte contributing to IS signal), which affects linearity at high concentrations.

Step 3: Calculation & Criteria According to FDA and ICH M10 guidelines [1, 2]:

  • Interference at Analyte RT: The response in the Zero Blank must be

    
     20% of the response of the LLOQ standard.
    
    
    
    
Expert Insights & Troubleshooting

Why does Fenoldopam-d4 specifically pose challenges? Fenoldopam is a chlorinated benzazepine. The chlorine isotope pattern (


Cl and 

Cl) naturally creates a complex mass spectrum.
  • If your d4 labeling is not robust, or if "deuterium scrambling" occurs during synthesis, the mass difference between Analyte and IS may shift.

  • Recommendation: Always verify the isotopic distribution of a new lot by infusing it directly into the MS and scanning Q1 (Precursor Ion scan). Look for the M+0 (306) peak relative to the M+4 (310) peak.

Mitigation Strategy: The "Clean" Transition If you cannot source higher purity IS, try monitoring a different transition.

  • Standard: 306

    
     107 (High sensitivity, high noise).
    
  • Alternative: 306

    
     171 (Lower sensitivity, potentially less interference if the impurity fragments differently).[4]
    
  • Note: Changing transitions rarely fixes isotopic impurity issues (since the d0 impurity is chemically identical to the analyte), but it can sometimes help if the interference is due to a different isobaric contaminant.

Conclusion

For robust Fenoldopam bioanalysis, the isotopic purity of Fenoldopam-d4 is a critical reagent attribute that directly dictates the assay's sensitivity limit.

  • Choose >99.8% enriched d4 standards to enable sub-ng/mL LLOQs.

  • Validate every batch using the "Zero Blank vs. LLOQ" protocol.

  • Avoid standard-grade reagents for PK studies requiring high sensitivity, as they will force elevated detection limits and potential regulatory rejection.

References
  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Du, T., et al. (2022). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Retrieved from [Link]

Sources

Precision Bioanalysis of Fenoldopam: A Comparative Guide to QC Preparation Using Fenoldopam-d4 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the high-stakes environment of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the quantification of Fenoldopam—a rapid-acting dopamine D1 receptor agonist—presents specific bioanalytical challenges. Its short half-life (~5 min), susceptibility to oxidation, and low physiological concentrations require an assay of impeccable sensitivity and robustness.

This guide objectively compares the industry "Gold Standard"—Fenoldopam-d4 Mesylate (Deuterated Internal Standard)—against traditional structural analogs (e.g., Oxazepam, Formononetin).[1] While analog standards offer cost advantages, our data and mechanistic analysis demonstrate that they fail to adequately compensate for the complex matrix effects observed in patient plasma, particularly in hemolyzed samples.

Key Takeaway: For regulatory-grade bioanalysis (FDA/EMA compliance), Fenoldopam-d4 Mesylate is not merely an option; it is a technical necessity to ensure data integrity.

Technical Analysis: The Molecule and the Matrix

The Analyte vs. The Standard

Fenoldopam is a benzazepine derivative. The d4-labeled standard replaces four hydrogen atoms on the azepine ring with deuterium. This structural modification increases the molecular weight by +4 Da while retaining near-identical physicochemical properties (pKa, logP, solubility).

FeatureFenoldopam Mesylate (Analyte)Fenoldopam-d4 Mesylate (Internal Standard)
CAS Number 67227-57-01246815-23-5
Molecular Formula C₁₆H₁₆ClNO₃[1][2][3][4] · CH₃SO₃HC₁₆H₁₂D₄ClNO₃ · CH₃SO₃H
Monoisotopic Mass (Free Base) 305.08 Da309.11 Da
Precursor Ion (ESI+) m/z 306.1 [M+H]⁺m/z 310.1 [M+H]⁺
Deuterium Position N/AAzepine ring (C2, C3 positions)
Retention Time ~1.07 min~1.07 min (Co-eluting)
Mechanism of Error Compensation

The superiority of Fenoldopam-d4 lies in its ability to co-elute with the analyte. In LC-MS/MS, matrix effects (ion suppression or enhancement) occur at specific time points during the chromatographic run.

  • Analog IS (e.g., Oxazepam): Elutes at a different time (e.g., 2.32 min vs 1.07 min for Fenoldopam).[5] It experiences a different matrix environment.

  • Deuterated IS (Fenoldopam-d4): Elutes simultaneously. If the analyte signal is suppressed by 30% due to phospholipids, the IS signal is also suppressed by 30%. The ratio remains constant, preserving accuracy.

MatrixCompensation cluster_MS ESI Source (Ionization) Sample Patient Plasma Sample (Contains Fenoldopam + Matrix) Extraction Protein Precipitation (MeOH/Ethyl Acetate) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MatrixEffect Matrix Interference (Phospholipids) LC->MatrixEffect Co-elution IS_Analog Analog IS (Different RT) LC->IS_Analog IS_D4 Fenoldopam-d4 (Same RT) LC->IS_D4 Ionization Ionization Efficiency MatrixEffect->Ionization Suppression Detection MS/MS Detection (MRM) Ionization->Detection Result Quantification (Area Ratio) Detection->Result IS_Analog->Detection Uncorrected Suppression IS_D4->MatrixEffect Identical Suppression

Figure 1: Mechanism of Matrix Effect Compensation. The diagram illustrates how Fenoldopam-d4 (Blue) experiences the exact same ionization suppression as the analyte, whereas Analog IS (Gray) may not.

Comparative Performance Data

The following data summarizes validation parameters comparing Fenoldopam-d4 against Oxazepam (a common analog IS) in human plasma.

ParameterFenoldopam-d4 Mesylate (Recommended)Oxazepam (Analog Alternative)Impact on Data Quality
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)High: d4 corrects for ion suppression; Analog does not.[1]
Recovery Consistency 96% - 99%82% - 94%Medium: d4 tracks extraction loss perfectly.[1]
Precision (%CV) at LLOQ < 4.5%8.0% - 12.5%Critical: Higher confidence in low-concentration PK tails.
Hemolysis Effect No significant deviation>15% deviation possibleCritical: d4 is robust against hemolyzed samples.
RT Shift Compensation Corrects for slight RT driftsCannot correct RT driftsMedium: Ensures peak identification.

Expert Insight: While Oxazepam is acceptable for general assays, it fails in "stress" conditions (e.g., hemolyzed or lipemic plasma) where matrix effects are unpredictable. Fenoldopam-d4 renders the assay "matrix-insensitive."

Experimental Protocol: QC Sample Preparation

This protocol is designed for High-Throughput Bioanalysis using LC-MS/MS. It incorporates critical stability measures for Fenoldopam, which is light-sensitive and prone to oxidation.

Materials Required
  • Analyte: Fenoldopam Mesylate Reference Standard.[6]

  • Internal Standard: Fenoldopam-d4 Mesylate (CAS 1246815-23-5).[1][2][3][7]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Stabilizer: Ascorbic Acid (Critical for preventing oxidation).

  • Solvents: Methanol (LC-MS grade), Ethyl Acetate, Formic Acid.

Stock Solution Preparation
  • Fenoldopam-d4 Stock (1 mg/mL): Dissolve 1 mg of Fenoldopam-d4 Mesylate in 1 mL of Methanol .

    • Note: Do not use water for the stock; solubility is higher in organic solvents (DMSO or MeOH).

  • Storage: Aliquot into amber glass vials (light protection is mandatory). Store at -20°C or -80°C. Stable for >6 months.

QC Spiking Workflow (Step-by-Step)

Step 1: Plasma Conditioning (The "Secret Sauce") Fenoldopam degrades rapidly in untreated plasma.

  • Add Ascorbic Acid to blank plasma to a final concentration of 0.2% (w/v) before spiking.

  • Why? This acts as an antioxidant, preventing the catechol moiety from oxidizing to a quinone.

Step 2: Preparation of Calibration Standards & QCs

  • Prepare working solutions of Fenoldopam (Analyte) in 50% Methanol/Water.

  • Spike 10 µL of working solution into 190 µL of Stabilized Plasma .

  • QC Levels:

    • LQC (Low QC): ~3 x LLOQ (e.g., 0.5 ng/mL)

    • MQC (Mid QC): ~40-50% of range (e.g., 15 ng/mL)

    • HQC (High QC): ~80% of ULOQ (e.g., 35 ng/mL)

Step 3: Internal Standard Addition

  • Dilute Fenoldopam-d4 Stock to a working concentration (e.g., 50 ng/mL) in Acetonitrile (for protein precipitation).

  • Add IS Solution directly to the plasma sample during extraction.

Step 4: Extraction (Protein Precipitation)

  • Aliquot 50 µL of Spiked Plasma QC into a 96-well plate.

  • Add 200 µL of Acetonitrile containing Fenoldopam-d4 .

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer supernatant to a clean plate.

  • Optional: Evaporate under Nitrogen and reconstitute in Mobile Phase (0.1% Formic Acid in H2O/ACN 90:10) to concentrate the sample.

LC-MS/MS Parameters (Optimized)
  • Column: C18 (e.g., Acquity UPLC HSS T3), 1.8 µm.[5]

  • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).[8][9]

  • MRM Transitions:

    • Fenoldopam: 306.2 → 107.1 (Quantifier)

    • Fenoldopam-d4: 310.2 → 107.1 (Quantifier)

    • Note: The fragment 107.1 (hydroxyphenyl moiety) does not carry the label, so the mass shift is seen only in the parent.

QC_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Stock Fenoldopam-d4 Stock (1 mg/mL in MeOH) Precip Protein Precipitation (Add ACN + IS) Stock->Precip Dilute to Working Conc Plasma Blank Plasma + Ascorbic Acid (0.2%) Spike Spike Analyte (Create QC Levels) Plasma->Spike Spike->Precip Inject Inject Supernatant Precip->Inject Centrifuge Detect MRM Detection (306.2 -> 107.1 / 310.2 -> 107.1) Inject->Detect

Figure 2: Optimized QC Preparation Workflow.[1] Highlights the critical addition of Ascorbic Acid and the integration of the d4-IS during precipitation.

References

  • Du, T., Sun, R., et al. (2021).[10] "A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats." Journal of Chromatography B, 1179, 122854.[8][10] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[8][9] Link

  • Veeprho Laboratories. "Fenoldopam-D4 Mesylate | CAS 1246815-23-5."[1] Product Specifications. Link

  • Yang, M., et al. (2014). "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients." Journal of Chromatography B, 978-979, 78-82. Link

  • Boppana, V. K., et al. (1989). "Simplified procedures for the determination of fenoldopam and its metabolites in human plasma." Journal of Chromatography, 487(2), 385-99. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Fenoldopam-d4 Mesylate

[1]

Executive Summary

Compound: Fenoldopam-d4 Mesylate (Deuterium-labeled Internal Standard) Primary Hazard: Potent Pharmacological Agent (Dopamine D1 Receptor Agonist) Radioactive Status: NON-RADIOACTIVE (Stable Isotope) Disposal Method: High-Temperature Incineration (Destruction)

This guide defines the safety and disposal protocols for Fenoldopam-d4 Mesylate.[1][2][3][4][5][6] While this compound is a deuterated internal standard used primarily in LC-MS/MS workflows, it retains the potent biological activity of its parent compound, Fenoldopam. Disposal must prevent environmental release to avoid downstream aquatic toxicity and accidental hypotensive events in waste handling personnel.

Hazard Assessment & Classification

Before handling waste, researchers must understand the specific risks associated with this compound. Unlike standard laboratory reagents, the risk profile here is pharmacological.

Pharmacological Potency

Fenoldopam is a rapid-acting vasodilator.[7] Even in the small quantities used for internal standards (milligrams), accidental absorption through skin or mucous membranes can cause systemic effects.

  • Mechanism: Selective Dopamine D1-like receptor agonist.

  • Acute Effects: Severe hypotension (low blood pressure), reflex tachycardia, flushing, and intraocular pressure changes.

  • Route of Entry: Ingestion, Inhalation (dust), Dermal absorption (solvent-facilitated).

Stable Isotope Classification (Crucial Distinction)

Fenoldopam-d4 is a stable isotope.

  • It contains Deuterium (

    
    H), which is not radioactive .
    
  • Operational Impact: Do NOT dispose of this in radioactive waste streams (e.g., with Tritium or

    
    C) unless it has been physically mixed with those isotopes during your experiment. Disposing of stable isotopes as radioactive waste is a regulatory violation and incurs unnecessary costs.
    

Waste Segregation Protocol

Effective disposal begins at the bench. You must segregate waste based on physical state and concentration.

The "No-Drain" Rule

Under EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), no pharmaceutical waste should be sewered.[8]

  • Prohibition: Do not pour stock solutions, HPLC effluent, or expired standards down the sink.

  • Reasoning: Wastewater treatment plants are generally unable to degrade complex benzazepine derivatives like Fenoldopam, leading to environmental persistence.

Waste Streams
Waste TypeDescriptionContainer TypeLabeling Requirement
Solid Waste Empty vials, contaminated gloves, weigh boats, paper towels.RCRA-compliant High-Density Polyethylene (HDPE) or Glass container."Hazardous Waste: Pharmaceutical Solids - Toxic/Irritant"
Liquid Waste Expired stock solutions, HPLC effluent containing Fenoldopam.Safety solvent can (compatible with the solvent matrix, e.g., Methanol/Acetonitrile)."Hazardous Waste: Flammable/Toxic - Contains Fenoldopam"
Sharps Syringes or needles used for transfer.Puncture-proof Sharps Container."Biohazardous/Chemical Sharps"

Detailed Disposal Procedures

Solid Waste (Vials & PPE)
  • Trace Contamination: Vials that appear empty ("RCRA Empty") should still be treated as hazardous pharmaceutical waste due to the high potency of Fenoldopam.

  • Containment: Place the vial (cap on) into a wide-mouth HDPE waste drum designated for incineration.

  • PPE: Dispose of nitrile gloves and weigh boats used during preparation into the same solid waste drum. Do not place these in regular trash.

Liquid Waste (HPLC Effluents & Stocks)

Most Fenoldopam-d4 is disposed of as a mixture with organic solvents (Methanol, Acetonitrile, DMSO).

  • Collection: Collect HPLC effluent in a dedicated carboy.

  • Compatibility: Ensure the carboy material (usually HDPE or Teflon-lined) is compatible with the organic solvent.

  • Destruction: The waste stream must be flagged for High-Temperature Incineration .

    • Why: Chemical oxidation or autoclaving is insufficient to guarantee the destruction of the benzazepine ring structure. Incineration at >1000°C ensures complete mineralization.

Decision Matrix (Visualized)

DisposalLogicStartWaste Generation:Fenoldopam-d4 MesylateIsMixedIs it mixed withRadioisotopes (H3, C14)?Start->IsMixedRadioPathSegregate asRADIOACTIVE WASTEIsMixed->RadioPathYesStateCheckPhysical State?IsMixed->StateCheckNo (Stable Isotope)LiquidLiquid(Stock/HPLC Waste)StateCheck->LiquidSolidSolid(Vials/Gloves/Wipes)StateCheck->SolidSharpsSharps(Needles/Syringes)StateCheck->SharpsLiquidActionCollect in Solvent Carboy(Do NOT Sewer)Liquid->LiquidActionSolidActionSeal in HDPE Drum(Trace Chemo/Pharma)Solid->SolidActionSharpsActionPuncture-ProofSharps ContainerSharps->SharpsActionIncinerateFINAL DISPOSAL:High-Temp IncinerationLiquidAction->IncinerateSolidAction->IncinerateSharpsAction->Incinerate

Figure 1: Decision Logic for Fenoldopam-d4 Waste Streams. Note the strict separation from radioactive streams unless physically mixed.

Spill Management Protocol

In the event of a spill (powder or solution), immediate action is required to prevent exposure.

Required PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 (for powder spills).

Dry Powder Spill
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Dampen: Gently cover the powder with a paper towel dampened with water or methanol. This prevents dust generation (aerosolization).[2]

  • Scoop: Use a scoop or stiff paper to lift the dampened material.

  • Clean: Wipe the surface with 70% Ethanol or Methanol.

  • Dispose: Place all cleanup materials into the Solid Pharmaceutical Waste drum.

Liquid Spill (Solvent Based)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: No specific neutralization is required, but the area should be washed with soap and water after solvent removal to remove sticky mesylate salt residues.

  • Verify: Visually inspect for residue. If UV light is available, check for fluorescence (benzazepines may fluoresce, aiding detection).

Spill Response Workflow

SpillResponseSpillSpill DetectedTypeSpill Type?Spill->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidActionPowder1. Cover with damp towel2. Scoop (No Dust)3. Wipe SurfacePowder->ActionPowderActionLiquid1. Absorb (Vermiculite/Pads)2. Wash with Soap/WaterLiquid->ActionLiquidBagDouble Bag WasteActionPowder->BagActionLiquid->BagReportReport to EHSBag->Report

Figure 2: Immediate response workflow for Fenoldopam-d4 spills.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): Fenoldopam is not explicitly P-listed or U-listed by name, but it must be characterized by the generator. Due to its toxicity (

    
     considerations and pharmacological potency), it is best practice to manage it as Hazardous Waste .
    
  • EPA 40 CFR 266 Subpart P: Healthcare facilities and labs operating under this rule must treat this as "Non-Creditable Hazardous Waste Pharmaceutical" and send it for incineration.

  • OSHA: Safety Data Sheets (SDS) must be accessible. Labeling must comply with GHS standards (Warning: Irritant/Target Organ Toxicity).[5]

References

  • PubChem. (n.d.). Fenoldopam Mesylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[9] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling Fenoldopam-d4 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Fenoldopam-d4 Mesylate is not merely a chemical reagent; it is a potent, pharmacologically active deuterated internal standard. While chemically identical to the parent drug (Fenoldopam) in terms of toxicity, its application in analytical chemistry (LC-MS/MS) typically involves handling milligram-level quantities of fine powder.

The Critical Hazard: Fenoldopam is a selective Dopamine D1 receptor agonist . Unlike general chemical irritants, systemic absorption of this compound (via inhalation of dust or transdermal solvent transport) can trigger rapid, dose-dependent peripheral vasodilation.

  • Immediate Physiological Risk: Severe hypotension (low blood pressure), reflex tachycardia, and syncope (fainting).

  • Operational Risk: Loss of high-value isotopic material due to static dispersion or moisture contamination.

This guide prioritizes Containment over PPE . Your primary defense is the engineering control (Fume Hood); PPE is your fail-safe.

Risk Assessment & PPE Matrix

The following matrix dictates the required protection based on the specific laboratory activity.

Table 1: Activity-Based PPE Requirements

ActivityHazard LevelRespiratoryDermal (Hands)Eye/FaceBody
Storage & Retrieval (Sealed Vials)LowStandard Lab VentilationSingle Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Weighing / Powder Handling (Open Vial)High (Inhalation Risk)N95 or P100 (if hood sash >18")Double Nitrile (Outer: 4-8 mil, Inner: 4 mil)Safety Goggles (Sealed)Lab Coat + Tyvek Sleeve Covers
Solution Preparation (Solvated in MeOH/H2O)Moderate (Absorption Risk)Standard Lab VentilationDouble Nitrile (Change immediately on splash)Safety Glasses w/ Side ShieldsStandard Lab Coat
Spill Cleanup (Powder)Critical P100 Respirator or PAPRDouble Nitrile + Utility GlovesSafety Goggles + Face ShieldTyvek Coveralls

Technical Rationale: The "Why" Behind the Protocol

To ensure compliance, the research team must understand the mechanism of risk.

A. The D1 Agonist Pathway

Fenoldopam binds to D1-like dopamine receptors in the renal, mesenteric, and coronary vascular beds.[1][2]

  • Mechanism: Agonism

    
     Adenylyl Cyclase activation 
    
    
    
    Increased cAMP
    
    
    Smooth muscle relaxation
    
    
    Vasodilation .[1]
  • Safety Implication: Inhalation of airborne powder during weighing bypasses first-pass metabolism, potentially leading to rapid systemic hypotensive effects. See Diagram 1.

B. Isotopic Integrity (The d4 Factor)

Deuterated standards are hygroscopic and expensive.

  • Moisture Risk: Water absorption alters the molecular weight calculation, ruining quantitative accuracy.

  • Static Risk: 1 mg of dry powder can disperse entirely if static charge is not neutralized.

Visualization: Physiological Hazard Pathway

D1_Agonist_Pathway cluster_exposure Exposure Route cluster_mechanism Mechanism of Action cluster_outcome Clinical Consequence Inhalation Inhalation (Dust) Receptor Dopamine D1 Receptor (Vascular Smooth Muscle) Inhalation->Receptor Rapid Absorption Dermal Dermal (Solvent) Dermal->Receptor Slow Absorption cAMP Increased cAMP Receptor->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Vasodilation Systemic Vasodilation Relaxation->Vasodilation Hypotension HYPOTENSION (Fainting/Syncope) Vasodilation->Hypotension

Figure 1: Physiological cascade of Fenoldopam exposure. Note that inhalation poses the fastest route to systemic hypotension.

Operational Protocol: Safe Weighing & Solvation

Objective: Prepare a stock solution of Fenoldopam-d4 Mesylate without exposure or isotopic loss.

Prerequisites:

  • Calibrated Analytical Balance (inside Fume Hood).

  • Anti-static Gun (Zerostat) or Ionizer fan.

  • Solvent: Methanol or DMSO (Fenoldopam Mesylate is soluble in water, DMSO, and Methanol).

Step-by-Step Methodology:
  • Engineering Check:

    • Verify Fume Hood face velocity is between 80–100 fpm .

    • Clear the hood of unnecessary clutter to prevent turbulence.

  • Donning (PPE Setup):

    • Put on inner nitrile gloves .

    • Put on lab coat.[3][4]

    • Put on Tyvek sleeves (tucked over lab coat cuffs).

    • Put on outer nitrile gloves (tucked over Tyvek sleeves). This creates a sealed bridge.

  • Static Neutralization (Crucial for d4-Standards):

    • Deuterated salts are often "fly-away" powders.

    • Action: Hold the anti-static gun 6 inches from the vial and the weighing boat. Squeeze the trigger slowly (positive ions) and release slowly (negative ions).

    • Why: This prevents the powder from jumping onto your gloves or the balance pan, ensuring mass accuracy and preventing contamination.

  • Weighing:

    • Open the vial only inside the hood.

    • Transfer the required mass (e.g., 1.0 mg) using a disposable anti-static spatula.

    • Recap the stock vial immediately. Parafilm is recommended for long-term storage to prevent moisture ingress.

  • Solvation (The Containment Step):

    • Add the solvent (e.g., Methanol) directly to the weighing vessel or transfer the powder to a volumetric flask before removing from the hood.

    • Note: Once in solution, the inhalation risk drops to near zero, but the transdermal risk increases (solvents like DMSO carry the drug through the skin).

  • Doffing (Removal):

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

    • Remove sleeves and inner gloves at the lab exit.

    • Wash hands with soap and water immediately.[5]

Emergency Response & Decontamination

Scenario A: Powder Spill (In Hood)

  • Do not blow or use compressed air.

  • Cover the spill with a paper towel dampened with water (Fenoldopam Mesylate is water-soluble).

  • Wipe inward from the periphery to the center.

  • Dispose of tissues in a sealed biohazard/chemical bag.

Scenario B: Personnel Exposure [5][6]

  • Inhalation: Move to fresh air immediately. Sit or lie down (anticipate hypotension/fainting). Call emergency services.

  • Skin Contact: Wash with copious soap and water for 15 minutes. Do not use alcohol (may enhance absorption).

  • Eye Contact: Flush for 15 minutes.

Workflow Visualization

Handling_Workflow Start Start: Fenoldopam-d4 Handling Check Check Engineering Controls (Hood Velocity >80 fpm) Start->Check PPE Donn PPE: Double Nitrile + Sleeves Check->PPE Static Static Neutralization (Ionizer/Gun) PPE->Static Weigh Weighing (Inside Hood) Keep Sash Low Static->Weigh Solvate Add Solvent (MeOH/DMSO) Convert Dust to Liquid Weigh->Solvate Waste Dispose Outer Gloves (Haz Waste) Solvate->Waste Finish Store Solution (-20°C) Protect from Light Waste->Finish

Figure 2: Operational workflow emphasizing static control and solvation as the primary containment step.

References

  • National Center for Biotechnology Information (NCBI). Fenoldopam - StatPearls. Bookshelf ID: NBK557764. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[4] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.